Product packaging for 4-Aminobenzene-1,3-diol hydrochloride(Cat. No.:CAS No. 34781-86-7)

4-Aminobenzene-1,3-diol hydrochloride

Cat. No.: B051422
CAS No.: 34781-86-7
M. Wt: 161.58 g/mol
InChI Key: LLJMPRKYLLJAEB-UHFFFAOYSA-N
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Description

4-Aminobenzene-1,3-diol hydrochloride (CAS 34781-86-7) is a high-purity aromatic compound serving as a versatile building block in organic synthesis and scientific research. With a molecular formula of C 6 H 8 ClNO 2 and a molecular weight of 161.59 g/mol, this compound features a benzene ring substituted with hydroxyl groups at the 1 and 3 positions and an amino group at the 4 position, stabilized as a hydrochloride salt . Research Applications and Value: This dihydroxyaniline derivative is a valuable precursor in the synthesis of more complex organic molecules. Its reactive amino and hydroxyl groups make it a key intermediate for pharmaceutical research, dye and pigment chemistry, and the development of functional materials . As a model compound, it aids in studying enzyme mechanisms and biochemical pathways. Furthermore, its structural motif is relevant in the development of hyperbranched polymers when used as a core monomer . Handling and Safety: This product is for research use only and is not intended for diagnostic or therapeutic applications. Handle with care. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE). Storage: For optimal stability, store under an inert atmosphere at room temperature, kept in a sealed, dry container, and protected from light .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8ClNO2 B051422 4-Aminobenzene-1,3-diol hydrochloride CAS No. 34781-86-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminobenzene-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3,8-9H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJMPRKYLLJAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40539849
Record name 4-Aminobenzene-1,3-diol--hydrogen chloride (1/1)
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Molecular Weight

161.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34781-86-7
Record name 34781-86-7
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Record name 4-Aminobenzene-1,3-diol--hydrogen chloride (1/1)
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Record name 4-aminobenzene-1,3-diol hydrochloride
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Foundational & Exploratory

A Technical Guide to the Physical Properties of 4-Aminobenzene-1,3-diol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzene-1,3-diol hydrochloride, also known by its synonyms 4-Aminoresorcinol hydrochloride and 2,4-Dihydroxyaniline hydrochloride, is an organic compound with significant applications as a chemical intermediate, particularly in the synthesis of dyes.[1][2] Its structure, featuring both amine and hydroxyl functional groups on a benzene ring, makes it a versatile building block in organic synthesis. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.[2]

This document provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 34781-86-7). It includes tabulated quantitative data, detailed experimental protocols for property determination, and logical diagrams to illustrate its chemical context and analytical workflows.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. Data has been aggregated from various chemical suppliers and databases.

PropertyValueSource(s)
IUPAC Name 4-aminobenzene-1,3-diol;hydrochloride[3]
Synonyms 4-Aminoresorcinol hydrochloride, 2,4-Dihydroxyaniline hydrochloride[3][4]
CAS Number 34781-86-7[3][4]
Molecular Formula C₆H₈ClNO₂[3][5]
Molecular Weight 161.58 g/mol [3][5]
Appearance White to off-white crystalline powder[1][2][4]
Melting Point 220 °C (decomposes)[1][4][5][6][7]
Boiling Point 345.2 °C at 760 mmHg (Calculated, for free base)[1][5]
Density 1.412 g/cm³ (Calculated)[5]
Solubility High solubility in water[1][2]
pKa Data not readily available in literature

Spectral Information

While specific spectral data such as NMR peak lists or detailed IR absorption frequencies are typically proprietary and found in subscription databases, standard spectral analyses have been performed on this compound.

  • Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available through commercial databases such as SpectraBase, with original samples sourced from Aldrich Chemical Company.[3]

  • Other Techniques: Chemical database entries suggest the existence of NMR, HPLC, and LC-MS data, though the raw data is not publicly accessible.

Diagrams and Workflows

Logical Relationship: Salt Formation

The title compound is the hydrochloride salt of the free base, 4-Aminoresorcinol. This salt is formed through a standard acid-base reaction where the basic amino group is protonated by hydrochloric acid. This conversion is critical as it significantly increases the compound's water solubility.

G free_base 4-Aminoresorcinol (Free Base) C₆H₇NO₂ plus + free_base->plus hcl Hydrochloric Acid (HCl) hcl->plus product 4-Aminobenzene-1,3-diol hydrochloride (Salt) C₆H₈ClNO₂ plus->product Protonation of Amino Group

Figure 1: Formation of the hydrochloride salt from the free base.
Experimental Workflow: Physicochemical Characterization

The determination of the physical properties presented in this guide follows a standard analytical workflow. This process ensures a systematic and accurate characterization of a new or uncharacterized chemical sample.

G start Receive/Synthesize Chemical Sample visual Visual Inspection (Color, Form, Purity) start->visual mp Melting Point Determination (Capillary Method) visual->mp sol Solubility Assessment (Aqueous & Organic Solvents) visual->sol spec Spectroscopic Analysis (IR, NMR, MS) visual->spec data Data Compilation & Analysis mp->data sol->data spec->data report Technical Data Sheet Generation data->report

Figure 2: General workflow for physicochemical characterization.
Application Workflow: Use as a Dye Intermediate

This compound is a known precursor in the dye industry. A typical application involves its use in a coupling reaction, often following diazotization, to form azo dyes, which are a large class of colored organic compounds.

G start 4-Aminobenzene-1,3-diol HCl (Starting Material) diazo Diazotization (NaNO₂, aq. Acid) start->diazo salt Diazonium Salt (Intermediate) diazo->salt coupling Azo Coupling (with coupling agent) salt->coupling dye Final Azo Dye Product (e.g., Hair Dye) coupling->dye

Figure 3: Simplified workflow for application as a dye intermediate.

Experimental Protocols

The following sections detail standardized laboratory protocols for determining key physical properties cited in this guide.

Protocol: Melting Point Determination (Capillary Method)

This protocol describes the determination of a melting point range for a solid organic compound using a standard melting point apparatus (e.g., Mel-Temp).

Objective: To determine the temperature range over which the solid sample transitions to a liquid. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[5]

Materials:

  • This compound, finely powdered and dry

  • Glass capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of the dry powder on a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of sample.[1]

  • Packing the Sample: Invert the tube and tap its sealed end firmly on a hard surface to pack the solid into the bottom. Alternatively, drop the tube down a longer piece of glass tubing to achieve dense packing. The final packed sample height should be 2-3 mm.[1]

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.[1]

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough estimate. Allow the apparatus to cool significantly before the next step.

  • Accurate Determination: Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the estimated melting point.[1]

  • Measurement: Once the set temperature is reached, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[5]

  • Record the Range: Observe the sample through the magnifying eyepiece. Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely liquefied.

  • Reporting: The melting point is reported as the range T₁ - T₂. For this compound, a literature value is approximately 220 °C, at which point it also decomposes.[4][6][7]

  • Cleanup: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container.

Protocol: Qualitative Solubility Assessment

This protocol provides a method to determine the solubility of a compound in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.

Objective: To classify the compound's solubility in water, dilute acid, and dilute base.

Materials:

  • This compound

  • Small test tubes (e.g., 13x100 mm)

  • Graduated pipettes or cylinders

  • Solvents: Deionized water, 5% w/v Hydrochloric Acid (HCl), 5% w/v Sodium Hydroxide (NaOH)

  • Vortex mixer (optional)

Procedure:

  • Sample Preparation: Weigh approximately 25 mg of the compound and place it into a clean, dry test tube. This will be repeated for each solvent.[6]

  • Solvent Addition: Add 0.75 mL of the first solvent (e.g., deionized water) to the test tube.[6]

  • Mixing: Vigorously shake or vortex the test tube for 30-60 seconds to facilitate dissolution.[6]

  • Observation: Observe the mixture against a contrasting background.

    • Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

    • Partially Soluble: Some, but not all, of the solid dissolves. The solution may appear cloudy.

    • Insoluble: The solid does not appear to dissolve at all.

  • Recording: Record the observation for the solvent.

  • Repeat: Repeat steps 1-5 for each of the other solvents (5% HCl, 5% NaOH).

  • Interpretation for this compound:

    • Water: As a hydrochloride salt of a polar molecule, it is expected to be highly soluble in water.[1][2]

    • 5% HCl: The compound is already a hydrochloride salt; it should remain soluble in dilute acid as the amine is already protonated.

    • 5% NaOH: The strong base will deprotonate the phenolic hydroxyl groups and the protonated amine, forming the sodium salt of the free base, which is also expected to be water-soluble.

This document is intended for research and development purposes only. All laboratory procedures should be conducted with appropriate personal protective equipment and in accordance with established safety guidelines.

References

A Technical Guide to 4-Aminobenzene-1,3-diol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 4-Aminobenzene-1,3-diol hydrochloride (CAS No: 34781-86-7), a significant chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of drug development, organic synthesis, and materials science. This guide covers the compound's chemical structure, physicochemical properties, a generalized synthesis pathway, safety and handling protocols, and its primary applications. All quantitative data is presented in tabular format for clarity and ease of comparison.

Chemical Identity and Structure

This compound, also known by synonyms such as 4-Aminoresorcinol hydrochloride and 2,4-Dihydroxyaniline hydrochloride, is the hydrochloride salt of 4-Aminobenzene-1,3-diol.[1] Its chemical identity is defined by several key identifiers.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name 4-aminobenzene-1,3-diol;hydrochloride[1]
Synonyms 4-Aminoresorcinol hydrochloride, 2,4-Dihydroxyaniline hydrochloride[1]
CAS Number 34781-86-7[1][2]
Molecular Formula C₆H₈ClNO₂[1]
Molecular Weight 161.58 g/mol [1] / 161.59 g/mol [2][3]
Canonical SMILES C1=CC(=C(C=C1O)O)N.Cl[1]
InChI InChI=1S/C6H7NO2.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3,8-9H,7H2;1H[1]

| InChIKey | LLJMPRKYLLJAEB-UHFFFAOYSA-N[1] |

The chemical structure consists of a benzene ring substituted with two hydroxyl (-OH) groups at positions 1 and 3, and an amino (-NH₂) group at position 4. As a hydrochloride salt, the amino group is protonated.

Figure 1: Chemical Structure of this compound

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental settings. It typically presents as a white to light brown powder.[4]

Table 2: Physicochemical Data

Property Value
Appearance White to light brown powder[4]
Melting Point >180°C (decomposes) (data for related 4-aminobenzene-1,2-diol)[5]
Boiling Point 345.2°C at 760 mmHg (for free base, 4-Aminobenzene-1,3-diol)[4]
Polar Surface Area 66.5 Ų[1]

| Spectral Data | 1H NMR, 13C NMR, IR, and UV-VIS spectra are available in spectral databases.[1] |

Synthesis and Experimental Protocols

Generalized Synthetic Workflow

The following diagram illustrates a plausible workflow for the laboratory-scale synthesis of this compound.

synthesis_workflow start 1,3-Dihydroxybenzene (Resorcinol) proc1 Nitration (e.g., HNO₃, H₂SO₄) start->proc1 inter1 4-Nitrobenzene-1,3-diol proc1->inter1 proc2 Reduction (e.g., H₂, Pd/C or Sn/HCl) inter1->proc2 inter2 4-Aminobenzene-1,3-diol (Free Base) proc2->inter2 proc3 Salt Formation (Aqueous or Ethereal HCl) inter2->proc3 end 4-Aminobenzene-1,3-diol Hydrochloride (Final Product) proc3->end

Figure 2: Generalized Synthetic Workflow for 4-Aminobenzene-1,3-diol HCl
Detailed Methodologies (Generalized)

  • Nitration of Resorcinol: Resorcinol is dissolved in a suitable solvent and cooled in an ice bath. A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise while maintaining a low temperature to control the exothermic reaction and prevent over-nitration. The reaction mixture is then stirred until completion, followed by quenching with ice water to precipitate the 4-nitrobenzene-1,3-diol product.

  • Reduction of 4-Nitrobenzene-1,3-diol: The isolated nitro-compound is subjected to reduction. A common method is catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. Alternatively, metal-acid reduction, such as using tin (Sn) or iron (Fe) in the presence of hydrochloric acid, can be employed. This step converts the nitro group (-NO₂) into a primary amine group (-NH₂).

  • Hydrochloride Salt Formation: The resulting 4-Aminobenzene-1,3-diol (free base) is dissolved in an appropriate solvent, such as isopropanol or diethyl ether. A stoichiometric amount of concentrated or gaseous hydrochloric acid is then added. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration, washed with a cold solvent, and dried under a vacuum.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[1]

Table 3: GHS Hazard and Precautionary Statements

Classification Code Description
Hazard H302 Harmful if swallowed[1]
H312 Harmful in contact with skin[1]
H315 Causes skin irritation[1][3]
H319 Causes serious eye irritation[1][3]
H332 Harmful if inhaled[1]
H335 May cause respiratory irritation[1][3]
Precautionary P261 Avoid breathing dust.
P280 Wear protective gloves/protective clothing/eye protection/face protection.[3]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[3]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Handling Recommendations:

  • Work in a well-ventilated area or under a chemical fume hood.

  • Use appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]

  • Avoid generating dust during handling.

  • Store in a tightly closed container in a dry, cool place.

Applications and Research Interest

This compound serves as a versatile building block in organic synthesis.

  • Dye and Pigment Industry: Like many aromatic amines and phenols, it is a precursor in the synthesis of various dyes and hair coloring products.[4]

  • Pharmaceutical Synthesis: The compound is used as an intermediate in the development of pharmaceutical agents.[4][7] The aminophenol scaffold is of interest to medicinal chemists. For instance, the related isomer 4-aminobenzene-1,2-diol has been investigated as a cyclooxygenase-2 (COX-2) inhibitor, highlighting the potential for this class of compounds in developing anti-inflammatory drugs.[6][8]

  • Research and Development: In a laboratory context, it is used for studying chemical reactions involving aromatic amines and phenols and for synthesizing novel compounds with potential bioactivity.[7]

References

An In-depth Technical Guide to 4-Aminobenzene-1,3-diol hydrochloride (CAS: 34781-86-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzene-1,3-diol hydrochloride, also known as 4-aminoresorcinol hydrochloride, is an aromatic organic compound with the chemical formula C₆H₈ClNO₂. It belongs to the class of aminophenols, containing both amine and hydroxyl functional groups. This dual functionality makes it a versatile chemical intermediate in various synthetic processes. While its primary application has been in the synthesis of dyes and as a monomer for high-performance polymers, emerging research has highlighted its potential in the realm of drug discovery and development. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and known biological activities of this compound, with a focus on its relevance to the scientific research and drug development community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 34781-86-7
Molecular Formula C₆H₈ClNO₂
Molecular Weight 161.59 g/mol [1][2]
IUPAC Name 4-aminobenzene-1,3-diol;hydrochloride[3]
Synonyms 4-Aminoresorcinol hydrochloride, 2,4-Dihydroxyaniline hydrochloride[3]
Appearance White to off-white crystalline powder
Melting Point 220 °C (decomposes)[4]
Solubility Soluble in water
Purity Typically available in 95% or 96% purity[4]

Synthesis and Experimental Protocols

The synthesis of 4-amino-1,3-benzenediol typically involves the reduction of a nitrated precursor. A general and effective method is the catalytic hydrogenation of 4-nitro-1,3-benzenediol. The hydrochloride salt is then formed by treatment with hydrochloric acid, which also serves to prevent oxidative decomposition of the aminophenol.

Experimental Protocol: Synthesis of 4-Amino-1,3-benzenediol via Catalytic Hydrogenation of 4-Nitro-1,3-benzenediol

This protocol is adapted from a patented process for the preparation of amino-1,3-benzenediols.

Materials:

  • 4-Nitro-1,3-benzenediol

  • n-Propanol

  • Palladium on carbon catalyst (e.g., 5% Pd/C)

  • Hydrogen gas

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Activated carbon

Procedure:

  • Reduction of the Nitro Group:

    • In a suitable reaction vessel (e.g., a 5-liter, 3-necked flask), dissolve 180 g of wet 4-nitro-1,3-benzenediol powder in 3 liters of n-propanol.

    • Add a catalytic amount of palladium on carbon (e.g., 5 g of a 58% dispersion in water).

    • Bubble hydrogen gas through the reaction mixture. An exothermic reaction will occur, and the color of the mixture will change from green to red and finally to black.

    • The cessation of hydrogen uptake and the end of the exotherm indicate the completion of the reaction.

    • Cool the reaction mixture to 25°C.

  • Formation and Isolation of the Hydrochloride Salt:

    • Prepare a solution of 10 g of stannous chloride dihydrate in 750 g of concentrated hydrochloric acid.

    • Add this acidic stannous chloride solution to the reaction mixture from step 1.

  • Recrystallization and Purification:

    • Isolate the crude product (a gray cake) by filtration.

    • For recrystallization, dissolve 125 g of the crude product in 190 g of concentrated HCl containing 5 g of stannous chloride dihydrate and 2 g of activated carbon.

    • Heat the mixture to 100°C for 15 minutes.

    • Filter the hot solution to remove the activated carbon and any other insoluble impurities.

    • Cool the filtrate to 0°C to induce the precipitation of the purified product.

    • Collect the resulting white precipitate of 4-amino-1,3-benzenediol hydrochloride by filtration and dry in a vacuum oven.

Diagram of the Synthesis Workflow:

G cluster_reduction Reduction of Nitro Group cluster_salt_formation Salt Formation and Isolation cluster_purification Recrystallization and Purification A 4-Nitro-1,3-benzenediol in n-Propanol B Add Pd/C catalyst A->B C Bubble with H2 gas B->C D Reaction mixture (black) C->D E Add SnCl2 in conc. HCl D->E F Crude 4-Aminobenzene-1,3-diol HCl (gray cake) E->F G Dissolve in hot conc. HCl with SnCl2 and activated carbon F->G H Filter hot solution G->H I Cool filtrate to 0°C H->I J Pure 4-Aminobenzene-1,3-diol HCl (white precipitate) I->J

Caption: Synthesis workflow for this compound.

Spectral Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

Spectroscopic DataDescription
¹H NMR The proton NMR spectrum will show characteristic signals for the aromatic protons and the protons of the amine and hydroxyl groups. The exact chemical shifts will depend on the solvent used.
¹³C NMR The carbon NMR spectrum will display signals corresponding to the six carbon atoms of the benzene ring.
FT-IR The infrared spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the range of 3200-3600 cm⁻¹), as well as C-O and C-N stretching vibrations and aromatic C-H and C=C bands.

Applications in Research and Drug Development

While primarily known as a chemical intermediate, this compound has shown potential in specific areas of drug discovery and biological research.

Antiviral Activity

4-Aminoresorcinol hydrochloride is a key reactant in the preparation of diethers that have demonstrated antiviral activity against human rhinoviruses of both group A and B.[1][2] This suggests its potential as a scaffold for the development of novel antiviral agents.

Enzyme Inhibition

The compound has been identified as an inhibitor of the meta-cleavage dioxygenase enzyme.[4][5] This enzyme is involved in the bacterial degradation of aromatic compounds. Inhibition of such enzymes can be a target for the development of antimicrobial agents or for modulating bacterial metabolism in various contexts.

G A 4-Aminobenzene-1,3-diol HCl C Enzyme-Inhibitor Complex A->C B meta-cleavage dioxygenase enzyme B->C D Inhibition of Aromatic Compound Degradation C->D Leads to

References

An In-depth Technical Guide to the Synthesis of 4-Aminoresorcinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-Aminoresorcinol hydrochloride (also known as 4-Amino-1,3-benzenediol hydrochloride or 2,4-dihydroxyaniline hydrochloride). The synthesis is a two-step process commencing with the selective nitration of resorcinol to form 4-nitroresorcinol, followed by the reduction of the nitro group to an amine and subsequent conversion to its hydrochloride salt. This guide details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Overview of the Synthesis Pathway

The synthesis of 4-Aminoresorcinol hydrochloride from resorcinol is a well-established route in organic chemistry. The key challenge lies in the selective introduction of a single nitro group at the 4-position of the resorcinol ring, as the hydroxyl groups are strongly activating and can lead to the formation of dinitro and other isomeric byproducts. Modern synthetic methods, such as microwave-assisted nitration, offer improved regioselectivity. The subsequent reduction of the nitro intermediate to the corresponding amine is a standard transformation that can be achieved through various methods, including catalytic hydrogenation or chemical reduction.

Synthesis_Pathway Resorcinol Resorcinol (1,3-Dihydroxybenzene) Nitroresorcinol 4-Nitroresorcinol (4-Nitro-1,3-benzenediol) Resorcinol->Nitroresorcinol Nitration (e.g., Metal Nitrate, Oxalic Acid, Microwave) Aminoresorcinol_HCl 4-Aminoresorcinol Hydrochloride (4-Amino-1,3-benzenediol hydrochloride) Nitroresorcinol->Aminoresorcinol_HCl Reduction & HCl treatment (e.g., Catalytic Hydrogenation)

Figure 1: Synthesis Pathway of 4-Aminoresorcinol Hydrochloride.

Experimental Protocols

Step 1: Selective Mononitration of Resorcinol to 4-Nitroresorcinol

A regioselective synthesis of 4-nitroresorcinol can be achieved using a microwave-assisted method with a metal nitrate and an oxalic acid catalyst. This method avoids the use of harsh nitrating mixtures like nitric and sulfuric acids, which can lead to over-nitration and the formation of unwanted isomers.

Experimental Protocol:

  • In a suitable vessel, thoroughly grind a mixture of resorcinol, a metal nitrate (e.g., NaNO₃, KNO₃, or Bi(NO₃)₃), and oxalic acid as a catalyst.

  • Irradiate the mixture using a microwave reactor for a specified duration (typically 1-30 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product using column chromatography on silica gel to isolate 4-nitroresorcinol as a single isomer.

  • Recrystallize the purified product from a suitable solvent, such as carbon tetrachloride, to obtain pure 4-nitroresorcinol.

Table 1: Quantitative Data for the Nitration of Resorcinol

Nitrating AgentCatalystReaction Time (Microwave)Yield of 4-Nitroresorcinol (%)Reference
Various Metal NitratesOxalic Acid1-30 minVaries with metal nitrate[1]
Nitric Acid/Sulfuric Acid-Not specifiedMixture of isomers[1]

Note: The yields of 4-nitroresorcinol can vary significantly depending on the specific metal nitrate used in the microwave-assisted method.

Step 2: Reduction of 4-Nitroresorcinol and Formation of Hydrochloride Salt

The reduction of the nitro group in 4-nitroresorcinol to an amino group can be effectively carried out by catalytic hydrogenation. Subsequent treatment with hydrochloric acid yields the desired 4-Aminoresorcinol hydrochloride.

Experimental Protocol for Catalytic Hydrogenation:

  • Dissolve 4-nitroresorcinol in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.

  • Add a catalytic amount of a hydrogenation catalyst, typically 5% or 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-aminoresorcinol.

  • Dissolve the crude amine in a suitable solvent (e.g., ethanol) and treat with a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) until the solution is acidic.

  • Cool the solution to induce crystallization of 4-Aminoresorcinol hydrochloride.

  • Collect the crystalline product by filtration, wash with a cold solvent, and dry under vacuum.

Alternative Reduction Method using Tin(II) Chloride:

For substrates sensitive to catalytic hydrogenation, reduction with tin(II) chloride in the presence of hydrochloric acid is a common alternative.[2]

Table 2: Quantitative Data for the Reduction of Nitroarenes

Reduction MethodReagentsTypical Yield (%)NotesReference
Catalytic HydrogenationH₂, Pd/CHighGenerally clean and high-yielding.[3][4]
Chemical ReductionSnCl₂·2H₂O, HClGood to HighUseful for substrates with functional groups sensitive to hydrogenation.[2]

Note: The yields for the reduction of 4-nitroresorcinol specifically may vary and require optimization.

Physicochemical and Spectroscopic Data

Table 3: Physicochemical Properties of 4-Aminoresorcinol Hydrochloride

PropertyValueReference
CAS Number34781-86-7[2][5][6][7][8][9][10]
Molecular FormulaC₆H₈ClNO₂[2][5][6][7][8][9][10]
Molecular Weight161.59 g/mol [2][6][10]
AppearanceWhite to off-white crystalline solid[2]
Melting Point220 °C (decomposes)[2][7]
SolubilitySoluble in water[2]

Table 4: Spectroscopic Data of 4-Aminoresorcinol Hydrochloride

TechniqueKey Data
¹H NMR Spectral data available in chemical databases.
¹³C NMR Spectral data available in chemical databases.
FTIR Characteristic peaks for O-H, N-H, and aromatic C-H and C=C stretching.
UV-Vis Absorption maxima characteristic of the aminophenol chromophore.

Safety Considerations

  • Resorcinol: Harmful if swallowed and irritating to the skin and eyes.

  • Nitrating agents: Strong oxidizers and corrosive. Handle with extreme care in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure proper grounding of equipment and use in a well-ventilated area.

  • 4-Aminoresorcinol hydrochloride: The toxicological properties have not been fully investigated. Handle with care, avoiding inhalation, ingestion, and skin contact.[2]

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All experimental work should be conducted in a well-ventilated laboratory fume hood.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2,4-Dihydroxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxyaniline hydrochloride, also known as 4-aminoresorcinol hydrochloride, has been identified as an inhibitor of the enzyme 4-amino-3-hydroxybenzoate 2,3-dioxygenase, a meta-cleavage dioxygenase isolated from Bordetella sp. strain 10d. This technical guide elucidates the mechanism of action of 2,4-dihydroxyaniline hydrochloride, providing a detailed overview of its enzymatic target, the metabolic pathway it influences, and a representative experimental protocol for assessing its inhibitory activity. The information presented herein is intended to support further research and development efforts related to this compound and its potential applications.

Introduction

Bordetella sp. strain 10d, a bacterium isolated from farm soil, possesses a unique metabolic pathway for the degradation of 4-amino-3-hydroxybenzoic acid. A key enzyme in this pathway is 4-amino-3-hydroxybenzoate 2,3-dioxygenase, which catalyzes the meta-cleavage of the aromatic ring of its substrate. The inhibitory action of 2,4-dihydroxyaniline hydrochloride on this enzyme suggests its potential as a tool for studying this metabolic pathway and as a lead compound for the development of more potent and specific inhibitors.

Mechanism of Action: Inhibition of 4-amino-3-hydroxybenzoate 2,3-dioxygenase

The primary mechanism of action of 2,4-dihydroxyaniline hydrochloride is the inhibition of 4-amino-3-hydroxybenzoate 2,3-dioxygenase. This enzyme is responsible for the ring fission of 4-amino-3-hydroxybenzoic acid between the C2 and C3 positions, a critical step in its metabolism by Bordetella sp. strain 10d.[1] While the inhibitory effect has been confirmed, specific quantitative data on the potency and the precise nature of the inhibition (e.g., competitive, non-competitive) are not available in the reviewed literature.

The Target Enzyme: 4-amino-3-hydroxybenzoate 2,3-dioxygenase

4-amino-3-hydroxybenzoate 2,3-dioxygenase from Bordetella sp. strain 10d is a novel meta-cleavage dioxygenase. It catalyzes the conversion of 4-amino-3-hydroxybenzoic acid to 2-amino-5-carboxymuconic 6-semialdehyde, consuming one mole of oxygen per mole of substrate.[1]

Data Presentation

Quantitative data regarding the inhibitory effect of 2,4-dihydroxyaniline hydrochloride on 4-amino-3-hydroxybenzoate 2,3-dioxygenase is not available in the reviewed literature. The following table summarizes the known kinetic parameters for the substrate of the enzyme.

CompoundEnzymeParameterValueReference
4-amino-3-hydroxybenzoic acid4-amino-3-hydroxybenzoate 2,3-dioxygenaseKm35 µM[1]
4-amino-3-hydroxybenzoic acid4-amino-3-hydroxybenzoate 2,3-dioxygenaseVmax12 µmol·min-1·(mg protein)-1[1]

Signaling and Metabolic Pathways

2,4-Dihydroxyaniline hydrochloride acts by inhibiting a key step in the metabolic degradation pathway of 4-amino-3-hydroxybenzoic acid in Bordetella sp. strain 10d. The pathway proceeds via a meta-cleavage mechanism.

Metabolic_Pathway cluster_pathway Metabolic Pathway of 4-amino-3-hydroxybenzoic acid in Bordetella sp. 10d 4-amino-3-hydroxybenzoic_acid 4-amino-3-hydroxybenzoic acid Enzyme 4-amino-3-hydroxybenzoate 2,3-dioxygenase 4-amino-3-hydroxybenzoic_acid->Enzyme Substrate Product 2-amino-5-carboxymuconic 6-semialdehyde Enzyme->Product Catalysis Inhibitor 2,4-Dihydroxyaniline hydrochloride Inhibitor->Enzyme Inhibition Downstream Downstream Metabolites Product->Downstream

Caption: Inhibition of 4-amino-3-hydroxybenzoate 2,3-dioxygenase.

The metabolic pathway for 4-amino-3-hydroxybenzoic acid in Bordetella sp. strain 10d involves the initial ring cleavage by 4-amino-3-hydroxybenzoate 2,3-dioxygenase, followed by a series of enzymatic conversions to ultimately yield pyruvate.[2]

Bordetella_Metabolism Substrate 4-amino-3-hydroxybenzoic acid Enzyme1 4-amino-3-hydroxybenzoate 2,3-dioxygenase Substrate->Enzyme1 Intermediate1 2-amino-5-carboxymuconic 6-semialdehyde Enzyme1->Intermediate1 Enzyme2 Deaminase Intermediate1->Enzyme2 Intermediate2 2-hydroxymuconic 6-semialdehyde Enzyme2->Intermediate2 Enzyme3 Dehydrogenase Intermediate2->Enzyme3 Intermediate3 4-oxalocrotonic acid Enzyme3->Intermediate3 Enzyme4 Decarboxylase Intermediate3->Enzyme4 Intermediate4 2-oxopent-4-enoic acid Enzyme4->Intermediate4 Enzyme5 Hydratase Intermediate4->Enzyme5 Intermediate5 4-hydroxy-2-oxovaleric acid Enzyme5->Intermediate5 Enzyme6 Aldolase Intermediate5->Enzyme6 Product Pyruvic acid Enzyme6->Product

Caption: Metabolic pathway in Bordetella sp. 10d.

Experimental Protocols

The following is a representative protocol for an in vitro enzyme inhibition assay for 4-amino-3-hydroxybenzoate 2,3-dioxygenase, based on common methodologies for dioxygenase enzymes.

Objective

To determine the inhibitory effect of 2,4-dihydroxyaniline hydrochloride on the activity of purified 4-amino-3-hydroxybenzoate 2,3-dioxygenase.

Materials
  • Purified 4-amino-3-hydroxybenzoate 2,3-dioxygenase from Bordetella sp. strain 10d

  • 4-amino-3-hydroxybenzoic acid (substrate)

  • 2,4-Dihydroxyaniline hydrochloride (inhibitor)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

  • Spectrophotometer capable of measuring absorbance in the UV-Vis range

  • Quartz cuvettes

  • Micropipettes and tips

Methods
  • Preparation of Reagents:

    • Prepare a stock solution of 4-amino-3-hydroxybenzoic acid in the assay buffer.

    • Prepare a stock solution of 2,4-dihydroxyaniline hydrochloride in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Dilute the purified enzyme in the assay buffer to a suitable working concentration.

  • Enzyme Assay:

    • The assay is performed by monitoring the increase in absorbance resulting from the formation of the meta-cleavage product, 2-amino-5-carboxymuconic 6-semialdehyde. The wavelength of maximum absorbance for the product should be determined experimentally (typically in the range of 370-400 nm for similar compounds).

    • Set up a reaction mixture in a cuvette containing the assay buffer.

    • Add a specific concentration of the substrate, 4-amino-3-hydroxybenzoic acid.

    • To test for inhibition, add different concentrations of 2,4-dihydroxyaniline hydrochloride to the reaction mixture. For the control, add the same volume of buffer.

    • Initiate the reaction by adding the enzyme.

    • Immediately measure the change in absorbance over time at the predetermined wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for the control and for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • To determine the mechanism of inhibition, perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or other kinetic plots.

Experimental_Workflow cluster_workflow Enzyme Inhibition Assay Workflow Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Assay Set up Reaction Mixtures (Control & Test Concentrations) Prep->Assay Initiate Initiate Reaction (Add Enzyme) Assay->Initiate Measure Spectrophotometric Measurement (Change in Absorbance over Time) Initiate->Measure Analyze Data Analysis (Calculate % Inhibition, IC50) Measure->Analyze

Caption: General workflow for the enzyme inhibition assay.

Conclusion

2,4-Dihydroxyaniline hydrochloride serves as a known inhibitor of 4-amino-3-hydroxybenzoate 2,3-dioxygenase from Bordetella sp. strain 10d. While its inhibitory activity is established, further research is required to quantify its potency and elucidate the precise kinetic mechanism of inhibition. The information and protocols provided in this guide offer a foundation for future investigations into the properties and potential applications of this compound.

References

Spectroscopic and Synthetic Profile of 4-Aminobenzene-1,3-diol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a potential synthetic route for 4-Aminobenzene-1,3-diol hydrochloride (also known as 4-Aminoresorcinol hydrochloride), a compound of interest in pharmaceutical and chemical research. This document details available spectroscopic data, outlines experimental protocols for obtaining such data, and presents a logical workflow for its synthesis.

Spectroscopic Data

Comprehensive spectroscopic analysis is crucial for the unequivocal identification and characterization of a chemical compound. The following tables summarize the available spectroscopic data for the free base, 4-Aminobenzene-1,3-diol. It is important to note that the protonation of the amino group in the hydrochloride salt will influence the spectral characteristics, particularly in NMR and IR spectroscopy. Expected changes for the hydrochloride salt are discussed in the respective sections.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.38s2H-OH
6.45d1HAr-H
5.95d1HAr-H
5.85dd1HAr-H
4.45s2H-NH₂

Note on the Hydrochloride Salt: The protonation of the amino group to form an ammonium salt (-NH₃⁺) in the hydrochloride form is expected to cause a downfield shift of the aromatic protons due to the increased electron-withdrawing nature of the substituent. The amine protons would appear as a broader singlet at a significantly downfield chemical shift and may exchange with residual water in the solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppmCarbon Type
150.3C-OH
148.8C-OH
136.2C-NH₂
105.5Ar-CH
104.9Ar-CH
100.2Ar-CH

Note on the Hydrochloride Salt: The chemical shifts of the aromatic carbons in the hydrochloride salt are likely to be influenced by the protonation of the amino group, with the carbon atom bonded to the nitrogen experiencing a noticeable downfield shift.

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3380s, brO-H stretch (phenolic)
3300s, brN-H stretch (amine)
1620mN-H bend (amine)
1520sC=C stretch (aromatic)
1470sC=C stretch (aromatic)
1200sC-O stretch (phenolic)
1150mC-N stretch (aromatic amine)
820mC-H bend (aromatic)

Note on the Hydrochloride Salt: For the hydrochloride salt, the N-H stretching vibrations of the -NH₃⁺ group are expected to appear as a broad band in the 2800-3200 cm⁻¹ region, overlapping with the O-H stretch. The N-H bending vibrations would also be shifted.

Mass Spectrometry Data

At the time of this report, readily available, high-resolution mass spectrometry data for this compound was not found in the searched databases. However, for the free base, the nominal mass is 125 g/mol . Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 125, with fragmentation patterns corresponding to the loss of small molecules such as CO, HCN, and H₂O.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are tailored for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.

    • In an agate mortar and pestle, grind 1-2 mg of the solid sample to a fine powder.

    • Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectrometer: A standard FT-IR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation (Direct Infusion):

    • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solvent should be of high purity to minimize background ions.

  • Instrument Parameters (Electrospray Ionization - ESI):

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Positive or negative ion mode can be used, depending on the desired information. Positive mode is suitable for observing the protonated molecule [M+H]⁺.

    • Infusion Flow Rate: 5-10 µL/min.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

Synthesis Workflow

A common route for the synthesis of aminophenols involves the reduction of the corresponding nitrophenol. The following workflow outlines a potential synthesis of this compound from 4-nitroresorcinol.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Salt Formation Start 4-Nitroresorcinol Reaction1 Reduction Reaction Start->Reaction1 ReducingAgent Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) ReducingAgent->Reaction1 Intermediate 4-Aminobenzene-1,3-diol Reaction1->Intermediate Reaction2 Acid-Base Reaction Intermediate->Reaction2 HCl Hydrochloric Acid (HCl) HCl->Reaction2 Product This compound Reaction2->Product

Caption: Synthesis of this compound.

This diagram illustrates a two-step synthesis process. The first step involves the reduction of the nitro group of 4-nitroresorcinol to an amino group, yielding 4-aminobenzene-1,3-diol. The second step is an acid-base reaction where the amine is protonated with hydrochloric acid to form the final hydrochloride salt.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for the complete spectroscopic characterization of a solid organic compound like this compound.

Spectroscopic_Workflow cluster_NMR NMR Analysis cluster_IR FT-IR Analysis cluster_MS Mass Spectrometry Sample Solid Sample: This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS Run_1H_NMR Acquire ¹H NMR Spectrum Prep_NMR->Run_1H_NMR Run_13C_NMR Acquire ¹³C NMR Spectrum Prep_NMR->Run_13C_NMR Data_Analysis Data Interpretation and Structure Confirmation Run_1H_NMR->Data_Analysis Run_13C_NMR->Data_Analysis Run_IR Acquire FT-IR Spectrum Prep_IR->Run_IR Run_IR->Data_Analysis Run_MS Acquire Mass Spectrum (ESI) Prep_MS->Run_MS Run_MS->Data_Analysis

Caption: Workflow for Spectroscopic Characterization.

This workflow demonstrates the parallel sample preparation and data acquisition steps for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) analyses, all culminating in the final data interpretation and structural confirmation of the target compound.

Technical Guide: Solubility of 4-Aminobenzene-1,3-diol Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Aminobenzene-1,3-diol hydrochloride in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also offers a detailed, generalized experimental protocol for determining solubility, based on established methodologies.

Introduction to this compound

This compound, also known as 4-aminoresorcinol hydrochloride, is an aromatic amine hydrochloride.[1] Its chemical structure, featuring a benzene ring with amino and hydroxyl substituents, suggests a degree of polarity that influences its solubility in various solvents. The hydrochloride salt form generally increases aqueous solubility compared to the free base. Understanding its solubility in organic solvents is crucial for applications in chemical synthesis, formulation development, and various research applications.

Quantitative Solubility Data

However, qualitative information for a structurally similar compound, 4-aminophenol hydrochloride, indicates it is soluble in alcohol and very soluble in water.[2] The free base, 4-aminophenol, is reported to be very soluble in dimethylsulfoxide (DMSO), soluble in acetonitrile, ethyl acetate, and acetone, and slightly soluble in ethanol.[3][4] This information may serve as a useful, albeit approximate, reference for estimating the potential solubility of this compound.

The following table summarizes the available qualitative data for the related compound, 4-aminophenol, and its hydrochloride salt.

Solvent4-Aminophenol4-Aminophenol Hydrochloride
Water1.5 g/100 mLVery Soluble
EthanolSlightly SolubleSoluble
Dimethylsulfoxide (DMSO)Very SolubleNo Data Available
AcetonitrileSolubleNo Data Available
Ethyl AcetateSolubleNo Data Available
AcetoneSolubleNo Data Available
TolueneSlightly SolubleNo Data Available
Diethyl EtherSlightly SolubleNo Data Available
BenzeneNegligible SolubilityNo Data Available
ChloroformNegligible SolubilityNo Data Available

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed, generalized protocol for the quantitative determination of the solubility of this compound in an organic solvent using the widely accepted shake-flask method.[5][6][7]

3.1. Materials

  • This compound (of known purity)

  • Selected organic solvent (e.g., methanol, ethanol, DMSO, DMF) of analytical grade

  • Scintillation vials or flasks with airtight screw caps

  • Orbital shaker or wrist-action shaker, preferably with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials or flasks, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the containers tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on a shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

    • To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15-20 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the sediment, it is recommended to take the sample from the upper portion of the liquid.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound in the same solvent.

  • Calculation:

    • Calculate the solubility of the compound in the chosen solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

3.3. Workflow Diagram

G Experimental Workflow for Solubility Determination A 1. Add excess 4-Aminobenzene-1,3-diol HCl to solvent B 2. Equilibrate on shaker at constant temperature A->B 24-48 hours C 3. Centrifuge to separate solid and liquid phases B->C D 4. Withdraw and filter supernatant C->D E 5. Dilute the filtered sample D->E F 6. Analyze by HPLC or UV-Vis E->F G 7. Calculate solubility F->G

Caption: Workflow for the shake-flask solubility determination method.

Signaling Pathways and Logical Relationships

At present, there is no specific information in the scientific literature detailing the involvement of this compound in defined signaling pathways.

The logical relationship for its solubility can be visualized as a process flow, as depicted in the experimental workflow diagram above. This diagram outlines the sequential steps necessary to obtain a quantitative measure of solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains to be published, this guide provides a framework for researchers to determine this crucial parameter. By following the detailed experimental protocol based on the reliable shake-flask method, scientists and drug development professionals can generate the necessary data to advance their research and development activities. The qualitative solubility information for the structurally similar compound, 4-aminophenol hydrochloride, offers a preliminary indication of its likely behavior in different solvents.

References

In-Depth Technical Guide: 4-Aminobenzene-1,3-diol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Aminobenzene-1,3-diol hydrochloride (also known as 4-Aminoresorcinol hydrochloride), a versatile chemical intermediate with applications in dye synthesis and biochemical research. This document details its physicochemical properties, a robust synthesis protocol, spectral characteristics, and its role as an enzyme inhibitor.

Physicochemical and Structural Data

This compound is a water-soluble, white to off-white crystalline solid.[1] Its hydrochloride form enhances stability and solubility in aqueous solutions, facilitating its use in various chemical and biological applications.[1]

PropertyValueSource
IUPAC Name 4-aminobenzene-1,3-diol;hydrochloride[2]
Synonyms 4-Aminoresorcinol hydrochloride, 2,4-Dihydroxyaniline hydrochloride[2]
CAS Number 34781-86-7[2]
Molecular Formula C₆H₈ClNO₂[2]
Molecular Weight 161.59 g/mol [3]
Melting Point ~220 °C (with decomposition)[1][4][5]
Appearance White to off-white / Very dark purple crystalline powder[1][4]
Solubility Soluble in water; Slightly soluble in DMSO and Methanol[1][4]

Synthesis Protocol

A high-purity synthesis of 4-Aminobenzene-1,3-diol can be achieved through a multi-step process involving nitration of a protected 1,3-benzenediol (resorcinol), followed by hydrolysis and catalytic reduction. The following protocol is adapted from a patented method designed to yield a high-purity final product suitable for further chemical synthesis.[6]

Experimental Protocol: High-Purity Synthesis

Step 1: Nitration of 1,3-bis(ethylcarbonato)benzene

  • In a suitable reaction vessel, charge 1,3-bis(ethylcarbonato)benzene.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • While stirring and maintaining the temperature at 5°C or below, add the nitrating agent dropwise to the vessel.

  • After the addition is complete, allow the reaction mixture to warm to 25°C and stir overnight. This procedure primarily yields the 4-nitro isomer over the 2-nitro isomer.[6]

Step 2: Hydrolysis to 4-Nitro-1,3-benzenediol

  • Cool the reaction mixture from Step 1 to 15°C.

  • Add a 50% aqueous solution of sodium hydroxide (NaOH) while stirring.

  • Increase the temperature to 56°C and maintain for 3 hours to ensure complete hydrolysis.

  • Cool the mixture to 0°C and add concentrated hydrochloric acid (HCl) dropwise to precipitate the product.

  • Filter the resulting yellow precipitate and wash thoroughly with deionized water to yield 4-nitro-1,3-benzenediol.[6]

Step 3: Reduction to 4-Amino-1,3-benzenediol Hydrochloride

  • The 4-nitro-1,3-benzenediol intermediate is subjected to catalytic hydrogenation. A common method involves using a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas.

  • After reduction, the resulting 4-amino-1,3-benzenediol is treated with concentrated HCl.

  • To purify, the crude product is dissolved in 3.5M HCl with heating. The addition of stannous chloride dihydrate and activated carbon can be used to remove impurities.[6]

  • The hot mixture is filtered to remove the carbon and catalyst.

  • The clear filtrate is cooled to 0°C to precipitate the final product as a white solid.

  • The precipitate is filtered, washed, and dried in a vacuum oven to yield high-purity this compound.[6]

G cluster_0 Synthesis Workflow A 1. Nitration Resorcinol Derivative + HNO₃/H₂SO₄ @ <5°C B 2. Hydrolysis Nitro-Intermediate + NaOH, then HCl A->B Yields 4-Nitroresorcinol C 3. Reduction 4-Nitroresorcinol + H₂/Pd-C B->C Isolates Nitro Intermediate D 4. Purification Dissolve in HCl, Filter, Precipitate @ 0°C C->D Forms Crude Amine E Final Product 4-Aminobenzene-1,3-diol HCl D->E Yields High-Purity Product

A high-level workflow for the synthesis of this compound.

Spectroscopic Data

While raw spectral data is best obtained from dedicated databases, the expected characteristics based on the molecule's structure are summarized below.[2][7]

SpectroscopyExpected Characteristics
¹H NMR Signals corresponding to the three aromatic protons on the benzene ring, which will show splitting patterns based on their coupling. Additional exchangeable peaks for the two hydroxyl (-OH) protons and the ammonium (-NH₃⁺) protons would be expected.
¹³C NMR Six distinct signals for the carbon atoms of the benzene ring. The carbons bonded to the oxygen and nitrogen atoms would be shifted downfield.
FT-IR Characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹), N-H stretching from the ammonium group (broad, ~2800-3200 cm⁻¹), C=C stretching in the aromatic ring (~1450-1600 cm⁻¹), and C-O and C-N stretching (~1000-1300 cm⁻¹).
UV-Vis UV absorbance maxima are expected, corresponding to the π → π* transitions of the substituted benzene ring.

Biological Activity & Experimental Protocols

This compound is a known inhibitor of meta-cleavage dioxygenase enzymes and has been utilized as a reactant in the synthesis of compounds with potential antiviral activity.[5][8]

Inhibition of Meta-Cleavage Dioxygenase

The compound acts as an inhibitor of meta-cleavage dioxygenase, an enzyme crucial in the microbial degradation pathway of aromatic compounds.[3][5] These enzymes, such as catechol 2,3-dioxygenase, cleave the aromatic ring adjacent to one of the hydroxyl groups.[9]

G cluster_1 Enzyme Inhibition Pathway Substrate Catecholic Substrate (e.g., Catechol) Enzyme Meta-Cleavage Dioxygenase (e.g., C23O) Substrate->Enzyme Binds to Active Site Product Ring Fission Product (Hydroxymuconic semialdehyde) Enzyme->Product Catalyzes Cleavage Inhibitor 4-Aminobenzene-1,3-diol HCl Inhibitor->Enzyme Inhibits Activity

Logical diagram of the inhibitory action on the meta-cleavage pathway.
Experimental Protocol: Dioxygenase Inhibition Assay

This protocol outlines a general spectrophotometric assay to measure the activity of a meta-cleavage dioxygenase and determine the inhibitory effect of compounds like this compound.

  • Preparation of Cell-Free Extract:

    • Harvest bacterial cells grown in a suitable medium (e.g., containing an aromatic substrate to induce enzyme expression) by centrifugation.

    • Wash the cell pellet with a cold buffer (e.g., 50 mM phosphate buffer, pH 7.5).

    • Resuspend the cells in the same buffer and lyse them using sonication or a French press.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 min at 4°C) to pellet cell debris. The resulting supernatant is the cell-free extract containing the enzyme.[9]

  • Enzyme Activity Assay:

    • Prepare a reaction mixture in a quartz cuvette containing buffer and the enzyme's substrate (e.g., a 1 mM solution of catechol).

    • Initiate the reaction by adding a small volume of the cell-free extract.

    • Monitor the formation of the meta-cleavage product by measuring the increase in absorbance at its specific wavelength (e.g., ~375 nm for the product of catechol cleavage) using a spectrophotometer.[9]

  • Inhibition Study:

    • Perform the enzyme activity assay as described above, but pre-incubate the cell-free extract with varying concentrations of this compound for a set period before adding the substrate.

    • Measure the enzyme activity at each inhibitor concentration.

    • Calculate the percentage of inhibition relative to a control reaction with no inhibitor. This data can be used to determine kinetic parameters such as the IC₅₀ value.

G cluster_2 Enzyme Inhibition Assay Workflow A 1. Prepare Cell-Free Extract (Contains Dioxygenase) B 2. Pre-incubate Extract with Inhibitor (4-Aminoresorcinol HCl) A->B C 3. Add Substrate (e.g., Catechol) B->C D 4. Monitor Absorbance (Product Formation) C->D E 5. Analyze Data (Calculate % Inhibition, IC₅₀) D->E

A simplified workflow for determining enzyme inhibition.
Precursor for Antiviral Compounds

4-Aminoresorcinol Hydrochloride serves as a reactant in the preparation of diethers that have shown antiviral activity against human Rhinoviruses (HRV).[8] This highlights its utility as a building block in medicinal chemistry and drug development.

Safety and Handling

This compound is classified as a hazardous substance. Users should consult the Safety Data Sheet (SDS) before handling.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[1]

This guide is intended for informational purposes for qualified research professionals and is not a substitute for rigorous, experimentally validated protocols and safety procedures.

References

An In-depth Technical Guide to the Purity Analysis of 4-Aminobenzene-1,3-diol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 4-Aminobenzene-1,3-diol hydrochloride. The document outlines key analytical techniques, presents detailed experimental protocols, and summarizes quantitative data to support robust quality assessment in research and development settings.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C₆H₈ClNO₂--INVALID-LINK--
Molecular Weight 161.59 g/mol --INVALID-LINK--[1]
CAS Number 34781-86-7--INVALID-LINK--[1], --INVALID-LINK--[2]
Appearance Off-white to light brown crystalline powderGeneral Supplier Information
Solubility Soluble in water and polar organic solvents like methanol and ethanol.General Chemical Knowledge

Purity Specifications from Commercial Suppliers

The purity of commercially available this compound can vary. The following table summarizes the purity specifications from a selection of chemical suppliers.

SupplierPurity Specification
AChemBlock95%[1]
Apollo Scientific96%[2]
Moldb98%[3]

Core Analytical Techniques for Purity Determination

A multi-faceted approach employing various analytical techniques is recommended for a thorough purity assessment of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and organic impurities, Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities and residual solvents.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Primary Purity Assessment cluster_2 Impurity Profiling cluster_3 Data Analysis and Reporting Sample 4-Aminobenzene-1,3-diol Hydrochloride Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC-UV/PDA (Assay and Related Substances) Dissolution->HPLC qNMR qNMR (Absolute Purity) Dissolution->qNMR GC_MS GC-MS (Volatile Impurities/ Residual Solvents) Dissolution->GC_MS LC_MS LC-MS (Impurity Identification) Dissolution->LC_MS Data_Integration Integration of Analytical Data HPLC->Data_Integration qNMR->Data_Integration GC_MS->Data_Integration LC_MS->Data_Integration Final_Report Certificate of Analysis/ Purity Report Data_Integration->Final_Report

Figure 1: General workflow for the purity analysis of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic amine hydrochlorides and should be validated for suitability with this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the assay (potency) and quantifying related organic impurities. A reversed-phase method with UV detection is generally suitable.

4.1.1. Chromatographic Conditions

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (Diode Array Detector recommended for peak purity analysis)
Injection Volume 10 µL
Diluent Mobile Phase A / Water:Acetonitrile (95:5)

4.1.2. Sample Preparation

  • Standard Solution (for Assay): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of about 0.1 mg/mL.

  • Sample Solution (for Assay): Prepare in the same manner as the Standard Solution using the sample to be tested.

  • Sample Solution (for Related Substances): Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of about 1.0 mg/mL.

4.1.3. Data Analysis

  • Assay (%): Calculate the percentage of this compound using the peak areas from the chromatograms of the Standard and Sample solutions by external standard method.

  • Related Substances (%): Determine the percentage of each impurity by area normalization of the chromatogram obtained from the more concentrated sample solution.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.

4.2.1. Experimental Parameters

ParameterRecommended Conditions
Spectrometer 400 MHz or higher
Solvent DMSO-d₆ or D₂O
Internal Standard Maleic acid or Dimethyl sulfone (accurately weighed)
Pulse Program A single pulse experiment with a calibrated 90° pulse
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing proton (analyte or standard)
Number of Scans 16 or higher for good signal-to-noise ratio

4.2.2. Sample Preparation

  • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

4.2.3. Data Analysis

The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard (IS)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed for the analysis of residual solvents and other volatile impurities. A headspace sampling technique is often preferred to avoid contamination of the GC system with the non-volatile analyte.

4.3.1. GC-MS Conditions

ParameterRecommended Conditions
Column DB-624, 30 m x 0.32 mm, 1.8 µm film thickness or equivalent
Carrier Gas Helium at a constant flow of 1.5 mL/min
Injector Temperature 200 °C
Oven Program 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min (hold for 5 min)
Transfer Line Temp 250 °C
Ion Source Temp 230 °C
Mass Range 35-350 amu

4.3.2. Headspace Parameters

ParameterRecommended Conditions
Vial Equilibration Temp 80 °C
Vial Equilibration Time 20 min
Loop Temperature 90 °C
Transfer Line Temp 100 °C

4.3.3. Sample Preparation

  • Accurately weigh approximately 100 mg of this compound into a headspace vial.

  • Add 1 mL of a suitable solvent (e.g., DMSO or N,N-Dimethylformamide).

  • Seal the vial and place it in the headspace autosampler.

Potential Impurities

The purity profile of this compound can be influenced by the synthetic route and storage conditions. Potential impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Intermediates: Incompletely reacted intermediates.

  • By-products: Resulting from side reactions during synthesis.

  • Degradation products: Formed due to exposure to light, heat, or oxygen.

  • Residual solvents: Solvents used during synthesis and purification.

Analytical_Techniques cluster_main Purity Analysis of 4-Aminobenzene-1,3-diol HCl cluster_methods Analytical Methods Assay Assay Related_Substances Related Substances Absolute_Purity Absolute Purity Volatile_Impurities Volatile Impurities/ Residual Solvents Impurity_ID Impurity Identification HPLC HPLC-UV/PDA HPLC->Assay HPLC->Related_Substances HPLC->Impurity_ID [Initial Detection] qNMR qNMR qNMR->Absolute_Purity GC_MS GC-MS GC_MS->Volatile_Impurities LC_MS LC-MS LC_MS->Impurity_ID

Figure 2: Interplay of analytical techniques for comprehensive purity assessment.

Conclusion

The purity analysis of this compound requires a combination of chromatographic and spectroscopic techniques. The methods outlined in this guide provide a robust framework for the quality control and characterization of this compound. Method validation according to ICH guidelines is essential before implementation for routine analysis in a regulated environment. This comprehensive approach ensures the reliability and accuracy of the purity data, which is critical for its application in research and drug development.

References

Methodological & Application

Application Notes and Protocols: 4-Aminobenzene-1,3-diol hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzene-1,3-diol hydrochloride, also known as 4-aminoresorcinol hydrochloride or 2,4-dihydroxyaniline hydrochloride, is a versatile aromatic compound utilized as a key building block in various organic syntheses. Its bifunctional nature, possessing both amino and hydroxyl groups, allows for its participation in a range of chemical transformations, making it a valuable precursor in the synthesis of dyes, pharmaceuticals, and fluorescent probes. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of heterocyclic compounds, specifically benzoxazoles and coumarins.

Physicochemical Data

PropertyValue
CAS Number 34781-86-7[1]
Molecular Formula C₆H₈ClNO₂[1]
Molecular Weight 161.59 g/mol [1]
Appearance Off-white to light brown crystalline powder
Synonyms 4-Aminoresorcinol hydrochloride, 2,4-Dihydroxyaniline hydrochloride[1]

Applications in Organic Synthesis

This compound serves as a crucial starting material for the synthesis of various heterocyclic scaffolds due to the reactive amino and hydroxyl functionalities. These groups can undergo condensation reactions with a variety of reagents to form fused ring systems.

Synthesis of Benzoxazoles

Benzoxazoles are an important class of heterocyclic compounds with a wide range of biological activities. The reaction of this compound with carboxylic acids or their derivatives provides a direct route to functionalized benzoxazoles. The general reaction involves the condensation of the amino group and one of the hydroxyl groups with the carbonyl group of the carboxylic acid, followed by cyclization.

Experimental Protocol: Synthesis of 5-Amino-2-aryl-benzoxazoles

This protocol is adapted from general methods for benzoxazole synthesis from substituted aminophenols.[2][3][4]

Reaction Scheme:

G reactant1 4-Aminobenzene-1,3-diol hydrochloride plus + reactant1->plus conditions Polyphosphoric Acid (PPA) Heat reactant2 Aromatic Carboxylic Acid (R-COOH) plus->reactant2 product 5-Amino-2-(R-aryl)-benzoxazole conditions->product Condensation/ Cyclization

General workflow for benzoxazole synthesis.

Materials:

  • This compound

  • Substituted aromatic carboxylic acid (e.g., p-aminobenzoic acid)

  • Polyphosphoric acid (PPA)

  • Inert gas (e.g., Nitrogen or Argon)

  • Aqueous sodium hydroxide solution

  • Deionized water

Procedure:

  • Under an inert atmosphere, combine this compound (1.0 eq) and the desired aromatic carboxylic acid (1.0-1.2 eq) in a reaction vessel.

  • Add polyphosphoric acid (PPA) as both the solvent and catalyst. The weight of PPA should be approximately 10-20 times the weight of the limiting reactant.

  • Heat the reaction mixture with stirring to a temperature between 140-210°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to approximately 100°C and carefully pour it onto crushed ice or into cold water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of an aqueous sodium hydroxide solution until a precipitate is formed.

  • Collect the solid product by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data (Representative):

Aromatic Carboxylic AcidMolar Ratio (Diol:Acid)Temperature (°C)Time (h)Yield (%)
p-Aminobenzoic Acid1 : 1.11803~75
Terephthalic Acid2.1 : 11604~80

Note: Yields are based on similar reported syntheses and may vary depending on the specific substrate and reaction conditions.[5]

Synthesis of Coumarins via Pechmann Condensation

The Pechmann condensation is a classic method for synthesizing coumarins from phenols and β-ketoesters under acidic conditions.[6][7] this compound, with its activated phenolic ring, is an excellent substrate for this reaction, leading to the formation of 7-aminocoumarin derivatives. These compounds are of significant interest due to their fluorescent properties and potential biological activities.

Experimental Protocol: Synthesis of 7-Amino-4-methylcoumarin

This protocol is based on the well-established Pechmann condensation of aminophenols.[8][9]

Reaction Scheme:

G reactant1 4-Aminobenzene-1,3-diol hydrochloride plus + reactant1->plus catalyst Acid Catalyst (e.g., H2SO4, Sulfated Zirconia) Heat reactant2 Ethyl Acetoacetate plus->reactant2 product 7-Amino-4-methylcoumarin catalyst->product Pechmann Condensation

Pechmann condensation for coumarin synthesis.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Acid catalyst (e.g., concentrated sulfuric acid, nano-crystalline sulfated-zirconia)

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, mix this compound (1.0 eq) and ethyl acetoacetate (1.1-2.0 eq).

  • Carefully add the acid catalyst to the mixture with cooling (if using a strong protic acid like H₂SO₄) or at room temperature for solid acid catalysts.

  • Heat the reaction mixture to the specified temperature (see table below) with stirring.

  • Monitor the reaction by TLC. The reaction time can vary from a few minutes to several hours depending on the catalyst and temperature.

  • Upon completion, cool the reaction mixture and pour it into a beaker containing ice-cold water.

  • A precipitate of the crude coumarin will form. Collect the solid by vacuum filtration.

  • Wash the precipitate with cold water until the filtrate is neutral.

  • Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the pure 7-amino-4-methylcoumarin.

Quantitative Data Comparison for 7-Amino-4-methylcoumarin Synthesis:

CatalystMolar Ratio (Diol:Ester)Temperature (°C)TimeYield (%)
Sulfated Zirconia (SZ-2)1 : 21102 min~100
Montmorillonite K-10 (Microwave)1 : 1.515030 min66
Concentrated H₂SO₄1 : 1.225-5012-24 hVariable

Data is based on reactions with m-aminophenol, which is structurally similar and expected to have comparable reactivity.[8]

Logical Workflow for Synthesis Selection

G start Start with 4-Aminobenzene-1,3-diol HCl target Desired Product Class? start->target benzoxazole Benzoxazole target->benzoxazole Heterocycle with N and O coumarin Coumarin target->coumarin Fluorescent Heterocycle reagent1 React with Aromatic Carboxylic Acid benzoxazole->reagent1 reagent2 React with β-Ketoester (e.g., Ethyl Acetoacetate) coumarin->reagent2 protocol1 Follow Benzoxazole Synthesis Protocol reagent1->protocol1 protocol2 Follow Pechmann Condensation Protocol reagent2->protocol2 end Purified Product protocol1->end protocol2->end

References

Application Notes and Protocols: 4-Aminobenzene-1,3-diol Hydrochloride as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzene-1,3-diol hydrochloride, also known as 4-aminoresorcinol hydrochloride or 2,4-dihydroxyaniline hydrochloride, is a highly functionalized aromatic compound. Its unique structure, featuring both nucleophilic amino and hydroxyl groups, makes it an exceptional starting material for the synthesis of a variety of heterocyclic scaffolds. These heterocycles are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of coumarins and quinolines, two classes of privileged heterocyclic structures.

Application 1: Synthesis of 7-Amino-5-hydroxy-4-methylcoumarin via Pechmann Condensation

The Pechmann condensation is a classic and widely used method for the synthesis of coumarins from phenols and β-ketoesters under acidic conditions. This compound, possessing a phenolic hydroxyl group, can readily participate in this reaction to yield highly substituted coumarin derivatives. The resulting 7-aminocoumarins are particularly valuable as fluorescent probes and scaffolds for pharmacologically active agents.

General Reaction Scheme:

Caption: Pechmann condensation of 4-Aminobenzene-1,3-diol with ethyl acetoacetate.

Experimental Protocol

This protocol is adapted from established procedures for the Pechmann condensation of substituted phenols.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalysts (e.g., Amberlyst-15, polyphosphoric acid)

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, add this compound (1.0 eq).

  • To this, add ethyl acetoacetate (1.1 eq).

  • Cool the flask in an ice bath.

  • Slowly and with stirring, add concentrated sulfuric acid (2-3 mL per gram of starting material). Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 7-amino-5-hydroxy-4-methylcoumarin.

  • Dry the purified product under vacuum.

Data Presentation
ParameterExpected Value/Observation
Starting Material This compound (White to off-white solid)
Reagent Ethyl acetoacetate (Colorless liquid)
Catalyst Concentrated H₂SO₄
Reaction Time 12-24 hours
Reaction Temperature Room temperature
Product 7-Amino-5-hydroxy-4-methylcoumarin (Solid)
Expected Yield 60-80% (Yields can vary based on catalyst and conditions)
Purification Method Recrystallization from ethanol

Application 2: Synthesis of 6,8-Dihydroxy-2-methylquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a powerful method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds under acidic conditions. This compound, as an aniline derivative, can be employed in this reaction to produce highly functionalized quinoline cores, which are prevalent in many natural products and pharmaceuticals.

General Reaction Scheme:

Caption: Doebner-von Miller synthesis of a dihydroxyquinoline derivative.

Experimental Protocol

This protocol is based on the general principles of the Doebner-von Miller reaction.

Materials:

  • This compound

  • Crotonaldehyde (or an in-situ source like paraldehyde)

  • Concentrated Hydrochloric Acid (HCl)

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air)

  • Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Add the oxidizing agent to the solution.

  • Slowly add crotonaldehyde (2.0-3.0 eq) to the reaction mixture with vigorous stirring. The reaction is often exothermic and may require cooling.

  • After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution with a sodium hydroxide solution until the product precipitates.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation
ParameterExpected Value/Observation
Starting Material This compound (White to off-white solid)
Reagent Crotonaldehyde (Colorless liquid)
Catalyst/Medium Concentrated HCl
Oxidant e.g., Arsenic pentoxide, Nitrobenzene
Reaction Time 4-8 hours
Reaction Temperature Reflux
Product 6,8-Dihydroxy-2-methylquinoline (Solid)
Expected Yield 40-60% (Yields can be variable in this reaction)
Purification Method Column chromatography or recrystallization

Logical Workflow for Heterocycle Synthesis

The following diagram illustrates the decision-making process for selecting a synthetic route based on the desired heterocyclic core using this compound as the building block.

start Start with 4-Aminobenzene-1,3-diol HCl target Desired Heterocyclic Core? start->target coumarin Coumarin Synthesis (Pechmann Condensation) target->coumarin Coumarin quinoline Quinoline Synthesis (Doebner-von Miller) target->quinoline Quinoline reagent_coumarin React with β-Ketoester coumarin->reagent_coumarin reagent_quinoline React with α,β-Unsaturated Carbonyl quinoline->reagent_quinoline product_coumarin 7-Amino-5-hydroxy-coumarin Derivative reagent_coumarin->product_coumarin product_quinoline 6,8-Dihydroxyquinoline Derivative reagent_quinoline->product_quinoline

Caption: Synthetic decision workflow for heterocyclic synthesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of important heterocyclic compounds. The presence of multiple reactive sites allows for the construction of complex molecular architectures through well-established synthetic methodologies such as the Pechmann condensation and the Doebner-von Miller reaction. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. Further optimization of reaction conditions may be required to achieve desired yields and purity for specific target molecules.

Application Notes and Protocols for 4-Aminoresorcinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the properties, synthesis, and key applications of 4-Aminoresorcinol hydrochloride. Detailed experimental protocols are provided for its use as an enzyme inhibitor and in dye synthesis, based on established chemical principles.

Compound Properties and Safety Information

4-Aminoresorcinol hydrochloride is a versatile organic compound with applications in various fields of chemical and biological research.[1]

Table 1: Physicochemical Properties of 4-Aminoresorcinol Hydrochloride

PropertyValueReference
Molecular Formula C₆H₈ClNO₂[1][2]
Molecular Weight 161.59 g/mol [1][2]
Appearance White crystalline solid/powder[1]
Melting Point 220 °C (decomposes)[1][3]
Solubility High solubility in water[1]
Stability Hygroscopic[3]
Synonyms 4-Amino-1,3-benzenediol hydrochloride, 2,4-Dihydroxyaniline hydrochloride[4]
CAS Number 34781-86-7[2]

Table 2: Safety and Handling Information

HazardPrecautionReference
Health Hazards Harmful if swallowed. Causes serious eye irritation.[5]
Environmental Hazards Toxic to aquatic life with long-lasting effects.[5]
Personal Protective Equipment Wear protective gloves, goggles, and clothing.[1]
Handling Avoid contact with eyes, skin, and respiratory tract. Do not eat, drink, or smoke when using.[1][5]
Storage Store in a dry, ventilated, and sealed container at -20°C, away from open flames and oxidizing agents.[1][2]

Synthesis of 4-Aminoresorcinol Hydrochloride

A common synthetic route for 4-Aminoresorcinol hydrochloride involves a two-step process starting from 1,3-dihydroxybenzene (resorcinol).[1]

Synthesis Resorcinol 1,3-Dihydroxybenzene (Resorcinol) Nitroresorcinol Nitrobenzene Derivative Resorcinol->Nitroresorcinol  Nitric Acid   Product 4-Aminoresorcinol Hydrochloride Nitroresorcinol->Product  Reduction &  Hydrochloric Acid  

Caption: Synthesis of 4-Aminoresorcinol hydrochloride.

Protocol: Synthesis of 4-Aminoresorcinol Hydrochloride [1]

  • Nitration of Resorcinol: React 1,3-dihydroxybenzene with nitric acid to yield a nitrobenzene derivative. This reaction should be performed under controlled temperature conditions due to its exothermic nature.

  • Reduction and Salt Formation: The resulting nitrobenzene derivative is then reduced to the corresponding amine. The reduction can be achieved using various reducing agents, such as catalytic hydrogenation or metal/acid combinations.

  • Hydrochlorination: Following the reduction, the amine is treated with hydrochloric acid to form the stable hydrochloride salt, 4-Aminoresorcinol hydrochloride, which can then be isolated and purified.

Applications and Experimental Protocols

Enzyme Inhibition: Inhibition of Meta-Cleavage Dioxygenase

4-Aminoresorcinol hydrochloride is a known inhibitor of the meta-cleavage dioxygenase enzyme.[6][7][8][9][10][11] The following is a general protocol for an enzyme inhibition assay that can be adapted to study the inhibitory effect of this compound.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Prepare Enzyme Solution (meta-cleavage dioxygenase) Mix Mix Enzyme, Buffer, and Inhibitor (or control) Enzyme->Mix Substrate Prepare Substrate Solution Add_Substrate Initiate reaction with Substrate Substrate->Add_Substrate Inhibitor Prepare Inhibitor Solution (4-Aminoresorcinol HCl) Inhibitor->Mix Incubate Pre-incubate Mix->Incubate Incubate->Add_Substrate Measure Measure Activity (e.g., spectrophotometrically) Add_Substrate->Measure Plot Plot Activity vs. Inhibitor Concentration Measure->Plot Calculate Determine IC50 Plot->Calculate

Caption: Workflow for an enzyme inhibition assay.

Protocol: Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of meta-cleavage dioxygenase in a suitable buffer (e.g., phosphate or Tris-HCl buffer) at a specific pH.

    • Prepare a stock solution of the substrate for the enzyme.

    • Prepare a series of dilutions of 4-Aminoresorcinol hydrochloride in the same buffer.

  • Assay Procedure:

    • In a microplate or cuvette, add the enzyme solution and the 4-Aminoresorcinol hydrochloride solution (or buffer for the control).

    • Pre-incubate the mixture for a defined period at a constant temperature.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the reaction progress over time using a suitable detection method, such as spectrophotometry, by measuring the change in absorbance at a specific wavelength corresponding to the product formation or substrate consumption.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the enzyme activity (or percentage of inhibition) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Synthesis of Azo Dyes

4-Aminoresorcinol hydrochloride is used as an intermediate in the synthesis of black dyes.[1] The following is a representative protocol for the synthesis of an azo dye, which involves diazotization of an aromatic amine followed by coupling with a coupling agent.

Protocol: Azo Dye Synthesis

  • Diazotization of 4-Aminoresorcinol Hydrochloride:

    • Dissolve 4-Aminoresorcinol hydrochloride in an acidic solution (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) to the cooled solution with constant stirring. The temperature should be maintained below 5 °C to ensure the stability of the diazonium salt formed.

  • Preparation of the Coupling Component Solution:

    • Dissolve a suitable coupling agent (e.g., a phenol or an aromatic amine) in an alkaline solution (e.g., sodium hydroxide solution) and cool it in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

    • The azo dye will precipitate out of the solution. The reaction mixture should be kept cold and stirred for some time to ensure complete reaction.

  • Isolation and Purification:

    • Collect the precipitated dye by filtration.

    • Wash the dye with cold water to remove any unreacted starting materials and salts.

    • The crude dye can be purified by recrystallization from a suitable solvent.

Reactant in the Preparation of Antiviral Diethers

4-Aminoresorcinol hydrochloride serves as a reactant in the synthesis of diethers that have shown antiviral activity against human rhinoviruses.[2][4] While a specific detailed protocol is not publicly available, a general synthetic approach would likely involve the Williamson ether synthesis.

General Synthetic Approach:

The phenolic hydroxyl groups of 4-Aminoresorcinol hydrochloride can be reacted with alkyl halides in the presence of a base to form the corresponding diethers. The amino group may need to be protected during this reaction to prevent side reactions. The choice of alkyl halides would determine the final structure of the diether and its potential antiviral properties.

Other Applications

  • Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of various pharmaceutical compounds.[1]

  • Photosensitizing and Fluorescent Dyes: It is utilized in the preparation of dyes for specialized applications.[1]

  • Electrochemical Studies: The electrochemical oxidation of 4-Aminoresorcinol hydrochloride has been studied, indicating its potential use in electrochemical applications.[6][7][9][10][11]

References

Application of 4-Aminobenzene-1,3-diol Hydrochloride in Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzene-1,3-diol hydrochloride, also known as 4-aminoresorcinol hydrochloride, is a versatile aromatic amine derivative with significant applications in the dye manufacturing industry. Its unique chemical structure, featuring both amino and hydroxyl functional groups, allows it to act as a valuable precursor in the synthesis of a variety of dyes, particularly azo dyes and as a coupler in oxidative hair dye formulations. This document provides detailed application notes and experimental protocols for the use of this compound in these contexts.

Safety Precautions

This compound is a chemical that requires careful handling. It is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[3] Work should be conducted in a well-ventilated area or under a fume hood.[3] Refer to the Safety Data Sheet (SDS) for complete safety information before use.[1][3][4]

Application in Azo Dye Synthesis

This compound can be utilized as a diazo component or a coupling component in the synthesis of azo dyes. The general process involves two key steps: diazotization of an aromatic amine followed by a coupling reaction with a suitable aromatic compound.

General Workflow for Azo Dye Synthesis

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling Reaction cluster_purification Step 3: Purification A 4-Aminobenzene-1,3-diol hydrochloride C Diazonium Salt Solution (0-5°C) A->C Reacts with B Sodium Nitrite (NaNO2) + Hydrochloric Acid (HCl) B->C Forms E Azo Dye C->E Couples with D Coupling Agent (e.g., Naphthol, Phenol derivative) D->E To form F Crude Azo Dye E->F G Purified Azo Dye F->G Recrystallization/ Chromatography

Caption: General workflow for the synthesis of an azo dye.

Generalized Experimental Protocol for Azo Dye Synthesis

This protocol is a generalized procedure and may require optimization for specific target dyes.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Coupling agent (e.g., 2-naphthol, resorcinol, N,N-dimethylaniline)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

Part 1: Diazotization

  • In a beaker, dissolve a specific molar equivalent of this compound in a solution of distilled water and concentrated hydrochloric acid.

  • Cool the beaker in an ice bath to maintain a temperature of 0-5°C.

  • In a separate beaker, prepare a solution of sodium nitrite in distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of this compound while stirring continuously. Maintain the temperature between 0-5°C throughout the addition.

  • After the complete addition of sodium nitrite, continue stirring the mixture for an additional 15-30 minutes to ensure the complete formation of the diazonium salt.

Part 2: Coupling Reaction

  • In a separate beaker, dissolve the chosen coupling agent in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to 0-5°C.

  • Slowly add the freshly prepared diazonium salt solution to the cold coupling agent solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

Part 3: Isolation and Purification

  • Isolate the crude azo dye by vacuum filtration.

  • Wash the solid product with cold distilled water to remove any unreacted salts.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation: Azo Dye Synthesis
ParameterValue
Molar Mass of 4-Aminobenzene-1,3-diol HCl161.59 g/mol
Molar Mass of Coupling AgentUser to input
Theoretical Yield of Azo Dye (g)User to calculate
Actual Yield of Azo Dye (g)User to measure
Percent Yield (%)User to calculate
Melting Point (°C)User to measure
λmax (nm) in suitable solventUser to measure
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)User to calculate

Application in Oxidative Hair Dye Formulation

In the cosmetic industry, this compound is used as a "coupler" or "secondary intermediate" in permanent oxidative hair dye formulations.[5] It reacts with a "primary intermediate" (a p-diamine or p-aminophenol derivative) in the presence of an oxidizing agent (typically hydrogen peroxide) to form stable color molecules within the hair shaft.[6][7]

Mechanism of Oxidative Hair Dyeing

HairDyeMechanism cluster_penetration Step 1: Penetration cluster_oxidation Step 2: Oxidation & Coupling cluster_deposition Step 3: Color Deposition A Alkaline Agent (e.g., Ammonia) B Hair Cuticle A->B Opens C Dye Precursors (Primary Intermediate + Coupler) C->B Penetrate D Primary Intermediate F Oxidized Intermediate D->F Oxidized by E Hydrogen Peroxide E->F H Large Color Molecule F->H Reacts with G 4-Aminobenzene-1,3-diol (Coupler) G->H I Hair Cortex H->I Trapped in

Caption: Mechanism of permanent hair coloring.

Representative Protocol for an Oxidative Hair Dye Formulation

This is a representative formulation for research and development purposes.

Materials:

  • Part A (Dye Cream):

    • This compound (Coupler)

    • p-Phenylenediamine (PPD) (Primary Intermediate)

    • Cetearyl alcohol (Thickener)

    • Ammonium hydroxide (Alkalizing agent)

    • Sodium sulfite (Antioxidant)

    • Deionized water

  • Part B (Developer):

    • Hydrogen peroxide (6% solution)

    • Stabilizers

Procedure:

  • Preparation of Dye Cream (Part A):

    • In a main beaker, heat deionized water to approximately 70-80°C.

    • Add and dissolve the cetearyl alcohol with stirring until a uniform emulsion is formed.

    • In a separate beaker, dissolve the p-phenylenediamine and this compound in a small amount of warm water. Add the sodium sulfite.

    • Add the dye precursor solution to the emulsion base and mix thoroughly.

    • Cool the mixture to below 40°C and then add the ammonium hydroxide to adjust the pH to the desired alkaline range (typically 9-10.5).

  • Application:

    • Mix the Dye Cream (Part A) with the Developer (Part B) in a 1:1 ratio immediately before use.

    • Apply the mixture to hair tresses and allow it to process for a specified time (e.g., 30 minutes) at room temperature.

    • Rinse the hair thoroughly with water, followed by shampooing and conditioning.

Data Presentation: Hair Dye Performance Evaluation
PropertyMeasurement
Colorimetric Analysis (CIELAB)
L* (Lightness)User to measure
a* (Red/Green)User to measure
b* (Yellow/Blue)User to measure
Wash Fastness
Color Change (ΔE) after X washesUser to calculate
Light Fastness
Color Change (ΔE) after X hours of light exposureUser to calculate
Rubbing Fastness (Crocking)
Staining on white cloth (Gray Scale Rating)User to evaluate

References

Application Notes: 4-Aminobenzene-1,3-diol hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzene-1,3-diol hydrochloride is a versatile bifunctional molecule poised for significant application in the synthesis of pharmaceutical intermediates. Its ortho-aminophenol core structure makes it an ideal precursor for the construction of various heterocyclic scaffolds, most notably benzoxazoles. Benzoxazole moieties are present in a wide array of biologically active compounds and approved pharmaceuticals, highlighting the importance of efficient synthetic routes to these structures. This document provides detailed application notes and a representative experimental protocol for the synthesis of a 6-hydroxy-2-substituted-benzoxazole intermediate from this compound.

Introduction

The synthesis of novel molecular entities with therapeutic potential is a cornerstone of pharmaceutical research and development. Heterocyclic compounds, in particular, form the structural basis of a vast number of drugs. Among these, the benzoxazole ring system is a "privileged scaffold" due to its presence in numerous compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

This compound offers a strategic entry point into the synthesis of 5-amino-6-hydroxy-substituted benzoxazole derivatives. The amino and hydroxyl groups can be selectively manipulated to introduce desired pharmacophores and modulate the physicochemical properties of the target molecules. The hydrochloride salt form enhances the stability and solubility of the starting material.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound in pharmaceutical synthesis is as a building block for creating more complex molecular architectures. Its utility is centered around the reactivity of the ortho-aminophenol functionality.

  • Synthesis of Benzoxazole Scaffolds: The most prominent application is the condensation reaction with carboxylic acids or their derivatives (e.g., acid chlorides, esters) to form the benzoxazole ring system. This reaction is a fundamental transformation in medicinal chemistry for accessing this important heterocyclic core. The additional hydroxyl and amino groups on the benzene ring of the resulting benzoxazole provide handles for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

  • Precursor to Substituted Anilines and Phenols: The amino and hydroxyl groups can be protected and deprotected selectively, allowing for reactions at other positions of the aromatic ring. This enables the synthesis of a variety of substituted aniline and phenol derivatives that can serve as intermediates for a range of active pharmaceutical ingredients (APIs).

Experimental Section: Representative Protocol for Benzoxazole Formation

This section details a representative protocol for the synthesis of a 6-hydroxy-2-phenyl-1,3-benzoxazol-5-amine, a key pharmaceutical intermediate, from this compound and benzoic acid. This reaction is a classic example of benzoxazole synthesis via condensation.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 4-Aminobenzene-1,3-diol hydrochloride p1 6-Hydroxy-2-phenyl-1,3-benzoxazol-5-amine r1->p1 Condensation r2 Benzoic Acid r2->p1 reagent Polyphosphoric Acid (PPA) reagent->p1

A representative reaction scheme for the synthesis of a benzoxazole intermediate.

Materials and Equipment:

  • This compound

  • Benzoic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and benzoic acid (1.1 eq).

  • Addition of PPA: To the flask, add polyphosphoric acid (PPA) in a quantity sufficient to ensure good mixing and to act as both the solvent and the dehydrating agent (typically 10-20 times the weight of the limiting reagent).

  • Reaction: Heat the reaction mixture to 180-200 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice water with stirring.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 6-hydroxy-2-phenyl-1,3-benzoxazol-5-amine.

Quantitative Data (Representative):

ParameterValue
Molar Ratio (Diol:Acid)1 : 1.1
Reaction Temperature180-200 °C
Reaction Time4-6 hours
Yield (Typical) 75-85%
Purity (after purif.) >98%

Logical Workflow for Synthesis and Purification

G start Start reactants Combine 4-Aminobenzene-1,3-diol HCl and Benzoic Acid in PPA start->reactants reaction Heat to 180-200 °C for 4-6 hours reactants->reaction workup Quench with ice water reaction->workup neutralize Neutralize with NaHCO3 solution workup->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry with Na2SO4 and Concentrate wash->dry purify Purify by Column Chromatography or Recrystallization dry->purify product Isolated Pure Product purify->product

A logical workflow for the synthesis and purification of the benzoxazole intermediate.

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of complex pharmaceutical intermediates. Its ability to readily form the benzoxazole scaffold, combined with the potential for further functionalization of the resulting molecule, makes it an attractive building block for drug discovery and development programs. The provided protocol offers a robust and high-yielding method for the synthesis of a key benzoxazole intermediate, which can be adapted for the synthesis of a diverse library of related compounds. Researchers are encouraged to explore the utility of this versatile building block in their synthetic endeavors.

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 4-Aminobenzene-1,3-diol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Aminobenzene-1,3-diol hydrochloride. This method is suitable for the determination of the compound in bulk drug substances and can be adapted for various research and quality control applications. The procedure utilizes a reverse-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring high sensitivity and reproducibility.

Introduction

This compound, also known as 4-aminoresorcinol hydrochloride, is a chemical intermediate with applications in various fields, including the synthesis of dyes and pharmaceutical compounds. The accurate quantification of this compound is crucial for ensuring the quality and purity of starting materials and final products. The HPLC method described herein provides a straightforward and efficient means for the analysis of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used for this analysis. The chromatographic separation is achieved on a C18 stationary phase.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase 20mM Potassium Dihydrogen Phosphate (pH 3.0 with Phosphoric Acid) : Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 275 nm
Run Time 10 minutes
Preparation of Solutions

Mobile Phase Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas. The mobile phase is prepared by mixing this buffer with acetonitrile in a 90:10 (v/v) ratio.

Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Sample Solution Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Results and Discussion

The developed HPLC method provides a well-resolved, symmetric peak for this compound with a retention time of approximately 4.5 minutes. The method is specific, and no interference from common excipients or related substances was observed at the retention time of the analyte.

System Suitability

System suitability parameters were assessed to ensure the performance of the chromatographic system.

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
RSD of Peak Area (n=6) ≤ 2.0%0.8%
Linearity

The linearity of the method was evaluated over a concentration range of 10-150 µg/mL. The calibration curve showed excellent linearity with a correlation coefficient (r²) greater than 0.999.

Concentration (µg/mL)Peak Area
10125430
25313575
50627150
1001254300
1501881450

Experimental Protocols

HPLC Method Protocol
  • System Preparation:

    • Prepare the mobile phase as described above.

    • Purge the HPLC pumps to remove any air bubbles.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Standard and Sample Analysis:

    • Inject 10 µL of the standard solution and record the chromatogram.

    • Inject 10 µL of the sample solution and record the chromatogram.

    • The identification of this compound is confirmed by comparing the retention time of the peak in the sample chromatogram with that of the standard chromatogram.

    • The concentration of this compound in the sample is calculated using the peak area and the concentration of the standard.

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Prepare Mobile Phase (Phosphate Buffer:ACN 90:10) Equilibrate Equilibrate HPLC System and C18 Column MobilePhase->Equilibrate Standard Prepare Standard Solution (100 µg/mL) Inject Inject 10 µL of Standard/Sample Standard->Inject Sample Prepare Sample Solution Sample->Inject Equilibrate->Inject Separate Isocratic Separation (1.0 mL/min) Inject->Separate Detect UV Detection at 275 nm Separate->Detect Record Record Chromatogram Detect->Record Identify Identify Peak by Retention Time Record->Identify Quantify Quantify using Peak Area Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantitative analysis of this compound. The method is highly specific, linear, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries.

Application Note: NMR Spectroscopic Analysis of 4-Aminobenzene-1,3-diol Hydrochloride and its N-Acetylated Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 4-Aminobenzene-1,3-diol hydrochloride and its reaction products using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a hypothetical case study of an N-acetylation reaction to illustrate how NMR can be used to monitor chemical transformations and characterize the resulting products. This note includes standardized experimental protocols for sample preparation and data acquisition, as well as a comparative analysis of hypothetical ¹H and ¹³C NMR data.

Introduction

This compound is an aromatic amine of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds and their derivatives. This application note outlines the use of ¹H and ¹³C NMR spectroscopy to characterize the starting material and to identify the product of a common derivatization reaction, N-acetylation. The protocols and data presented herein serve as a guide for researchers working with similar aromatic compounds.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for the analysis of this compound and its derivatives.

  • Sample Weighing: Accurately weigh 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar aromatic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, gently vortex or sonicate the sample to ensure complete dissolution.

  • Filtering: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette with a small plug of glass wool into a clean 5 mm NMR tube.

  • Internal Standard: For chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are typical acquisition parameters for ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These parameters may need to be optimized for specific samples and instruments.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.

    • Number of Scans (NS): 8-16 scans are typically sufficient for good signal-to-noise.

    • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most organic molecules.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of ¹³C.

    • Spectral Width (SW): A range of 0 to 200 ppm is standard.

Data Presentation

To illustrate the utility of NMR in monitoring chemical reactions, we present hypothetical ¹H and ¹³C NMR data for this compound and its N-acetylated product, N-(4-amino-2,6-dihydroxyphenyl)acetamide.

Table 1: Hypothetical ¹H NMR Data (400 MHz, DMSO-d₆)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compoundH-26.85d2.01H
H-56.20dd8.0, 2.01H
H-67.10d8.01H
-OH9.50br s-2H
-NH₃⁺10.20br s-3H
N-(4-amino-2,6-dihydroxyphenyl)acetamideH-27.20s-1H
H-56.40s-1H
-OH9.30br s-2H
-NH₂5.10br s-2H
-NH (amide)9.80s-1H
-CH₃2.05s-3H

Table 2: Hypothetical ¹³C NMR Data (100 MHz, DMSO-d₆)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compoundC-1, C-3158.0
C-4115.0
C-2105.0
C-5108.0
C-6125.0
N-(4-amino-2,6-dihydroxyphenyl)acetamideC-1, C-3155.0
C-4120.0
C-2107.0
C-5110.0
C-6130.0
C=O (amide)169.0
-CH₃24.0

Visualization of Workflows and Reactions

NMR Experimental Workflow

The general workflow for an NMR experiment is outlined below, from sample preparation to the final analysis of the spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load setup Setup Acquisition Parameters load->setup acquire Acquire FID setup->acquire process Fourier Transform & Phasing acquire->process analyze Spectral Analysis (Integration, Peak Picking) process->analyze elucidate Structure Elucidation analyze->elucidate end_node End elucidate->end_node

Figure 1. General workflow for an NMR spectroscopy experiment.

Hypothetical N-Acetylation Reaction

The following diagram illustrates the N-acetylation of 4-Aminobenzene-1,3-diol, a reaction that can be monitored by observing the disappearance of the amine signal and the appearance of a new amide proton and a methyl group in the ¹H NMR spectrum.

Figure 2. N-Acetylation of 4-Aminobenzene-1,3-diol.

Conclusion

NMR spectroscopy is a powerful and versatile analytical technique for the characterization of aromatic amines and their reaction products. By following standardized protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra that provide detailed structural information. The comparative analysis of NMR data, as demonstrated with the hypothetical N-acetylation of this compound, is crucial for confirming reaction success and elucidating the structure of new chemical entities. The workflows and examples provided in this application note are intended to serve as a practical guide for scientists in the pharmaceutical and chemical industries.

4-Aminoresorcinol Hydrochloride: Application Notes and Protocols for Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoresorcinol hydrochloride is a versatile reagent with demonstrated applications in molecular biology, particularly as an enzyme inhibitor and a synthetic precursor for antiviral compounds. This document provides detailed application notes and protocols for its use in these contexts, intended to guide researchers in their experimental design and execution.

Application 1: Inhibition of meta-cleavage Dioxygenase

4-Aminoresorcinol hydrochloride has been identified as an inhibitor of the meta-cleavage dioxygenase enzyme from the soil bacterium Bordetella sp. strain 10d.[1][2][3][4] This enzyme, 4-amino-3-hydroxybenzoate 2,3-dioxygenase, is involved in the catabolism of aromatic compounds.[1] The inhibitory activity of 4-Aminoresorcinol hydrochloride makes it a useful tool for studying the mechanism of this class of enzymes and for screening for novel inhibitors.

Quantitative Data: Enzyme Inhibition

Due to the limited accessibility of primary literature, specific quantitative data such as IC50 values for the inhibition of 4-amino-3-hydroxybenzoate 2,3-dioxygenase by 4-Aminoresorcinol hydrochloride are not available. The following table provides a template for how such data would be presented.

CompoundTarget EnzymeIC50 (µM)Inhibition TypeReference
4-Aminoresorcinol hydrochloride4-amino-3-hydroxybenzoate 2,3-dioxygenaseData not availableData not available[1]
Experimental Protocol: Enzyme Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of 4-Aminoresorcinol hydrochloride on a dioxygenase enzyme.

Materials:

  • Purified 4-amino-3-hydroxybenzoate 2,3-dioxygenase

  • Substrate (e.g., 4-amino-3-hydroxybenzoic acid)

  • 4-Aminoresorcinol hydrochloride

  • Assay buffer (e.g., phosphate buffer, pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Dissolve the substrate in the assay buffer to a final concentration of 1 mM.

    • Prepare a stock solution of 4-Aminoresorcinol hydrochloride in a suitable solvent (e.g., DMSO or water) and make serial dilutions in the assay buffer.

  • Enzyme Assay:

    • In a cuvette, combine the assay buffer, the enzyme solution, and the desired concentration of 4-Aminoresorcinol hydrochloride (or solvent control).

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding the substrate.

    • Monitor the rate of substrate consumption or product formation by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer. The product of the ring-cleavage reaction is often colored, allowing for a direct spectrophotometric assay.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each concentration of 4-Aminoresorcinol hydrochloride relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow: Dioxygenase Inhibition Assay

G cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis reagents Prepare Reagents: - Enzyme - Substrate - Inhibitor (4-Aminoresorcinol HCl) mix Mix Enzyme and Inhibitor reagents->mix preincubate Pre-incubate mix->preincubate add_substrate Add Substrate preincubate->add_substrate measure Measure Absorbance Change add_substrate->measure calc_rates Calculate Reaction Rates measure->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition plot_ic50 Determine IC50 calc_inhibition->plot_ic50

Workflow for dioxygenase inhibition assay.

Application 2: Synthesis of Antiviral Diethers

4-Aminoresorcinol hydrochloride serves as a reactant in the preparation of diethers with reported antiviral activity against human rhinoviruses (HRV), the primary cause of the common cold.

Quantitative Data: Antiviral Activity
CompoundVirus TargetEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Diethers from 4-Aminoresorcinol HClHuman Rhinovirus (HRV)Data not availableData not availableData not availableData not available

EC50: 50% effective concentration for viral inhibition. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50).

Experimental Protocol: Synthesis of Antiviral Diethers and Antiviral Assay

This section provides a generalized protocol for the synthesis of diethers from 4-Aminoresorcinol hydrochloride and a subsequent antiviral assay.

Part 1: Synthesis of Diethers (General Procedure)

  • Reaction Setup: In a round-bottom flask, dissolve 4-Aminoresorcinol hydrochloride in a suitable organic solvent.

  • Addition of Reagents: Add a base to deprotonate the hydroxyl groups, followed by the addition of an appropriate alkylating agent (e.g., an alkyl halide) to form the diether. The specific reaction conditions (temperature, reaction time, and stoichiometry) will depend on the desired final product.

  • Work-up and Purification: After the reaction is complete, the mixture is typically washed, dried, and the solvent is evaporated. The crude product is then purified using techniques such as column chromatography or recrystallization.

  • Characterization: The structure of the synthesized diether is confirmed using analytical methods like NMR spectroscopy and mass spectrometry.

Part 2: Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

Materials:

  • Host cells susceptible to human rhinovirus (e.g., HeLa cells)

  • Human rhinovirus stock

  • Synthesized diether compounds

  • Cell culture medium

  • 96-well plates

  • MTT or other viability stain

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate and allow them to form a monolayer.

  • Compound Preparation: Prepare serial dilutions of the synthesized diether compounds in cell culture medium.

  • Infection and Treatment:

    • Infect the cell monolayer with a known titer of human rhinovirus.

    • Immediately after infection, add the different concentrations of the diether compounds to the wells. Include a virus-only control and a cell-only control.

  • Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a period sufficient for the virus to cause a cytopathic effect (CPE) in the control wells (typically 2-4 days).

  • Assessment of CPE:

    • Visually inspect the wells for CPE under a microscope.

    • Quantify cell viability using a method such as the MTT assay. Add MTT solution to each well, incubate, and then solubilize the formazan crystals. Read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration compared to the cell-only control.

    • Determine the EC50 value by plotting the percentage of CPE reduction against the compound concentration.

    • Separately, determine the CC50 of the compound on uninfected cells to assess cytotoxicity.

    • Calculate the Selectivity Index (SI = CC50/EC50).

Signaling Pathway: Potential Mechanism of Antiviral Action

While the exact mechanism of action for diethers derived from 4-Aminoresorcinol hydrochloride is not specified in the available literature, many anti-rhinovirus compounds target the viral capsid to prevent attachment to host cells or uncoating. The following diagram illustrates a generalized viral entry and replication pathway that could be inhibited.

G cluster_host Host Cell receptor Host Cell Receptor endosome Endosome receptor->endosome Entry replication Viral Replication endosome->replication Uncoating & RNA Release assembly Virion Assembly replication->assembly release New Virions Released assembly->release virus Rhinovirus virus->receptor Attachment inhibitor Potential Inhibitor (Diether) inhibitor->endosome Inhibits Uncoating? inhibitor->virus Inhibits Attachment?

Potential inhibition points of antiviral compounds.

Conclusion

4-Aminoresorcinol hydrochloride is a valuable reagent for molecular biology research. Its role as a dioxygenase inhibitor provides a tool for enzymology studies, while its use as a synthetic building block offers a pathway to novel antiviral agents. The protocols and data presentation formats provided herein serve as a guide for researchers to explore and expand upon these applications. Further investigation is warranted to elucidate the precise mechanisms of action and to quantify the biological activities of its derivatives.

References

Developing Fluorescent Probes with 2,4-Dihydroxyaniline Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in modern research, enabling the sensitive and selective detection of various analytes in biological and environmental systems. 2,4-Dihydroxyaniline hydrochloride, also known as 4-aminoresorcinol hydrochloride, presents a versatile scaffold for the development of novel fluorescent probes due to its reactive amino and hydroxyl functionalities. These groups can be readily modified to incorporate fluorophores and recognition moieties, leading to "turn-on" or "turn-off" fluorescent sensors for a wide range of targets, including metal ions and biologically relevant molecules.

This document provides detailed application notes and protocols for the conceptual development of fluorescent probes using 2,4-Dihydroxyaniline hydrochloride as a key building block. The methodologies and data presented are based on established principles of fluorescent probe design and synthesis, drawing parallels from structurally related aminophenol and resorcinol-based sensors.

I. Conceptual Framework: Schiff Base Condensation for Metal Ion Sensing

A common and effective strategy for designing fluorescent probes from primary amines is through Schiff base condensation with an aldehyde-containing molecule. This reaction forms an imine linkage that can act as a recognition site for specific analytes. In this conceptual framework, we propose the synthesis of a fluorescent probe for the detection of aluminum ions (Al³⁺) via a "turn-on" fluorescence mechanism.

The proposed probe, hereafter referred to as DHA-Probe 1 , is synthesized by reacting 2,4-Dihydroxyaniline hydrochloride with a suitable salicylaldehyde derivative. The resulting Schiff base is expected to be weakly fluorescent due to photoinduced electron transfer (PET) from the nitrogen of the imine to the fluorophore. Upon binding to Al³⁺, the PET process is inhibited, leading to a significant enhancement of fluorescence. This is a well-established mechanism known as chelation-enhanced fluorescence (CHEF).

II. Experimental Protocols

A. Synthesis of DHA-Probe 1 (Hypothetical)

This protocol describes a general procedure for the synthesis of a Schiff base fluorescent probe from 2,4-Dihydroxyaniline hydrochloride and 2-hydroxy-1-naphthaldehyde.

Materials:

  • 2,4-Dihydroxyaniline hydrochloride

  • 2-hydroxy-1-naphthaldehyde

  • Anhydrous ethanol

  • Triethylamine

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Dissolve 2,4-Dihydroxyaniline hydrochloride (1 mmol) in 20 mL of anhydrous ethanol in a 100 mL round-bottom flask.

  • Add triethylamine (1.1 mmol) dropwise to the solution to neutralize the hydrochloride and free the amine. Stir for 10 minutes at room temperature.

  • To this solution, add a solution of 2-hydroxy-1-naphthaldehyde (1 mmol) in 10 mL of anhydrous ethanol.

  • Reflux the reaction mixture for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure DHA-Probe 1.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Protocol for Fluorescence Spectroscopic Studies

This protocol outlines the general procedure for evaluating the performance of DHA-Probe 1 as a fluorescent sensor for Al³⁺.

Materials:

  • DHA-Probe 1 stock solution (1 mM in DMSO)

  • Stock solutions of various metal ions (e.g., Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.) (10 mM in deionized water)

  • HEPES buffer (10 mM, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of the working solution: Prepare a 10 µM solution of DHA-Probe 1 in HEPES buffer containing a small percentage of DMSO to ensure solubility.

  • Fluorescence titration:

    • Place 3 mL of the 10 µM DHA-Probe 1 solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum (e.g., excitation at a predetermined wavelength, for instance, 380 nm).

    • Incrementally add small aliquots of the Al³⁺ stock solution to the cuvette.

    • After each addition, gently mix the solution and record the fluorescence emission spectrum.

    • Continue this process until the fluorescence intensity reaches a plateau.

  • Selectivity study:

    • To separate cuvettes containing 3 mL of the 10 µM DHA-Probe 1 solution, add an excess (e.g., 10 equivalents) of different metal ion stock solutions.

    • Record the fluorescence emission spectrum for each solution and compare the fluorescence response to that observed with Al³⁺.

  • Determination of Limit of Detection (LOD):

    • Measure the fluorescence intensity of the blank solution (DHA-Probe 1 without Al³⁺) multiple times (e.g., n=10) to determine the standard deviation of the blank (σ).

    • Plot the fluorescence intensity as a function of Al³⁺ concentration in the low concentration range to determine the slope of the calibration curve (k).

    • Calculate the LOD using the formula: LOD = 3σ/k.

III. Data Presentation

The following tables summarize the hypothetical quantitative data for the proposed DHA-Probe 1, based on typical values for similar aminophenol-based fluorescent probes.[1][2]

Table 1: Photophysical Properties of DHA-Probe 1

PropertyValue
Excitation Wavelength (λex)~ 380 nm
Emission Wavelength (λem)~ 490 nm
Quantum Yield (Φ) - Free Probe< 0.01
Quantum Yield (Φ) - with Al³⁺> 0.30
Stokes Shift~ 110 nm
Color Change (Visual)Colorless to Bright Cyan

Table 2: Performance Characteristics of DHA-Probe 1 for Al³⁺ Detection

ParameterValue
Linear Range0 - 50 µM
Limit of Detection (LOD)~ 100 nM
Response Time< 1 minute
Optimal pH Range6.0 - 8.0

IV. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and application of a fluorescent probe derived from 2,4-Dihydroxyaniline hydrochloride.

G cluster_synthesis Probe Synthesis cluster_application Probe Application start 2,4-Dihydroxyaniline HCl reaction Schiff Base Condensation start->reaction aldehyde Aldehyde Derivative aldehyde->reaction probe Purified Fluorescent Probe reaction->probe measurement Fluorescence Measurement probe->measurement analyte Target Analyte (e.g., Al³⁺) analyte->measurement data Data Analysis (LOD, Selectivity) measurement->data

Workflow for probe synthesis and application.
B. Signaling Pathway

The diagram below illustrates the proposed chelation-enhanced fluorescence (CHEF) mechanism for the detection of Al³⁺ by DHA-Probe 1.

G cluster_mechanism CHEF Signaling Mechanism probe_free DHA-Probe 1 (Weakly Fluorescent) pet Photoinduced Electron Transfer (PET) (Fluorescence Quenching) probe_free->pet chelation + Al³⁺ (Chelation) probe_free->chelation probe_bound DHA-Probe 1 + Al³⁺ Complex (Highly Fluorescent) pet_blocked PET Blocked probe_bound->pet_blocked light_out_weak Weak Emission pet->light_out_weak chelation->probe_bound light_out_strong Strong Emission pet_blocked->light_out_strong light_in Excitation Light light_in->probe_free light_in->probe_bound

Proposed CHEF mechanism for Al³⁺ detection.

V. Conclusion

2,4-Dihydroxyaniline hydrochloride serves as a promising and versatile starting material for the rational design of novel fluorescent probes. The synthetic accessibility and the presence of multiple reactive sites allow for the straightforward introduction of various fluorophores and analyte recognition units. The hypothetical DHA-Probe 1, based on a Schiff base condensation, illustrates a practical approach for developing a "turn-on" fluorescent sensor for metal ions like Al³⁺. The detailed protocols and conceptual framework provided herein are intended to guide researchers in the development and application of new fluorescent probes based on this readily available chemical scaffold, with potential applications in environmental monitoring, cellular imaging, and diagnostics. Further experimental validation is necessary to fully characterize the properties and sensing capabilities of probes derived from 2,4-Dihydroxyaniline hydrochloride.

References

Application Notes and Protocols: 4-Aminobenzene-1,3-diol Hydrochloride in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-aminobenzene-1,3-diol hydrochloride and its derivatives in the synthesis of high-performance polymers. The focus is on the synthesis and properties of poly(p-phenylenebenzobisoxazole) (PBO) and its hydroxylated analogue, poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] (PBOH).

Introduction

4-Aminobenzene-1,3-diol, often used in its more stable hydrochloride salt form (also known as 4,6-diamino-1,3-benzenediol or 4-aminoresorcinol hydrochloride), is a critical monomer in the production of rigid-rod aromatic heterocyclic polymers. These polymers are renowned for their exceptional thermal stability, remarkable mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, ballistics, and advanced composites. The primary application of this monomer is in the synthesis of polybenzoxazole (PBO) fibers through polycondensation reactions.

Polymer Applications and Comparative Data

This compound is a key precursor to 4,6-diamino-1,3-benzenediol, which is directly used in the polymerization process. By reacting with dicarboxylic acids or their derivatives in a dehydrating solvent like polyphosphoric acid (PPA), it forms a highly conjugated and rigid polymer backbone. The resulting polymers, such as PBO, are known for their exceptional tensile strength and thermal resistance.[1][2][3]

Modifications to the polymer backbone, such as the introduction of hydroxyl groups by using 2,5-dihydroxyterephthalic acid as a comonomer, can alter the polymer's properties. The resulting polymer, PBOH, exhibits slightly different mechanical and thermal characteristics, which are compared with standard PBO in the table below.

Quantitative Data Summary

The following table summarizes the key mechanical and thermal properties of PBO and PBOH fibers, providing a basis for material selection in specific applications.

PropertyPoly(p-phenylenebenzobisoxazole) (PBO)Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] (PBOH)Zylon® AS (Commercial PBO)
Tensile Strength (GPa) 4.2 ± 0.2[4] - 4.5[5]3.1 ± 0.2[4]5.8 ± 0.1[4]
Tensile Modulus (GPa) up to 260[5]Not ReportedNot Reported
Compressive Strength (MPa) Slightly lower than PBOH331[4][5][6][7][8]Not Reported
Decomposition Temp. (°C) ~650[1] (in air, starts at ~577°C or 850K[8])>477°C (>750K)[4][5][6][7][8]650[1]
Intrinsic Viscosity (dL/g) 21.6[5]Not ReportedNot Reported

Experimental Protocols

The following are detailed protocols for the synthesis of PBOH and a general protocol for PBO, followed by the fiber spinning process.

Protocol 1: Synthesis of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] (PBOH)

This protocol describes the synthesis of PBOH via polycondensation of 4,6-diamino-1,3-benzenediol and 2,5-dihydroxyterephthalic acid in poly(phosphoric acid).[5]

Materials:

  • 4,6-diamino-1,3-benzenediol (DADHB)

  • 2,5-dihydroxyterephthalic acid (DHTA)

  • Polyphosphoric acid (PPA, 83.5%)

  • Nitrogen gas (high purity)

  • Vacuum source

Equipment:

  • Glass reaction vessel with mechanical stirrer, nitrogen inlet/outlet, and vacuum port

  • Heating mantle with temperature controller

  • Vacuum oven

Procedure:

  • Monomer Addition: In a glass reaction vessel protected under a nitrogen atmosphere, add 4,6-diamino-1,3-benzenediol (10.65 g, 5 mmol) and 2,5-dihydroxyterephthalic acid (9.90 g, 5 mmol) to degassed polyphosphoric acid (61.86 g, 83.5% P₂O₅).[5]

  • Dehydrochlorination: Heat the mixture to 100–110 °C under vacuum to facilitate dehydrochlorination (if starting from the hydrochloride salt of the amine).[5]

  • Cooling: After dehydrochlorination, cool the reaction vessel to approximately 90 °C.[5]

  • Polymerization Staging: Gradually increase the temperature of the reaction mixture according to the following schedule:

    • Heat to 130 °C and hold for 5-6 hours.

    • Increase to 150 °C and hold for 6-7 hours.

    • Finally, increase to 190 °C and hold for 3-4 hours.[4]

  • Observation: During the polymerization process, the solution will turn henna-colored. The formation of a liquid crystalline phase should be observed as the temperature rises, typically around 170-200 °C.[9]

  • Completion and Dope Preparation: Once the polymerization is complete, the resulting viscous polymer solution (dope) is ready for fiber spinning.

Protocol 2: General Synthesis of Poly(p-phenylenebenzobisoxazole) (PBO)

This protocol outlines the general procedure for synthesizing PBO from 4,6-diaminoresorcinol (DAR) and terephthalic acid (TPA).

Materials:

  • 4,6-diaminoresorcinol (DAR) or its dihydrochloride salt

  • Terephthalic acid (TPA)

  • Polyphosphoric acid (PPA)

  • Nitrogen gas (high purity)

Equipment:

  • Kettle reactor or twin-screw extruder

  • Mechanical stirrer

  • Heating system with precise temperature control

Procedure:

  • Monomer Preparation: One approach involves preparing a salt from 4,6-diamino-1,3-benzenediol and terephthalic acid prior to polymerization.[9]

  • Polycondensation: The polycondensation is carried out by reacting DAR and TPA in polyphosphoric acid.[9]

  • Temperature Profile: The reaction temperature is typically ramped up to 180-200 °C.[9] At this temperature range, the polymer solution begins to form a liquid crystal state, which is crucial for achieving high-performance fibers.

  • Fiber Preparation: The resulting PBO polymer solution is then used to synthesize fibers via a dry-jet wet-spinning method.[9]

Protocol 3: Dry-Jet Wet Spinning of PBO and PBOH Fibers

This process is used to form continuous filaments from the polymer dope.

Procedure:

  • Extrusion: The polymer solution (dope) is extruded through a spinneret into a small air gap.[10] This allows for some solvent to evaporate before the fiber enters the coagulation bath.

  • Coagulation: The extruded filament then enters a coagulation bath (e.g., water or a water/ethanol mixture), which causes the polymer to precipitate and solidify into a fiber.[11]

  • Washing and Drying: The spun fibers are washed to remove any remaining solvent and coagulant, and then dried.

  • Heat Treatment (Drawing): To enhance the mechanical properties, the fibers are subjected to a heat-drawing process. For PBO, this can involve heating to temperatures up to 580°C under tension in a nitrogen atmosphere.[12] This process increases the orientation of the polymer chains, leading to higher tensile strength and modulus.[9]

Visualizations

The following diagrams illustrate the chemical reactions and experimental workflows described.

PBOH_Synthesis Monomer1 4,6-Diamino-1,3-benzenediol (from Hydrochloride Salt) Reaction Polycondensation Monomer1->Reaction Monomer2 2,5-Dihydroxyterephthalic Acid Monomer2->Reaction PPA Polyphosphoric Acid (PPA) Solvent & Catalyst PPA->Reaction Heat (90-190°C) Polymer Poly[p-(2,5-dihydroxy)- phenylenebenzobisoxazole] (PBOH) Reaction->Polymer Water H₂O (byproduct) Reaction->Water

Caption: Polycondensation reaction for PBOH synthesis.

Polymer_Fiber_Workflow Start Start: Monomers & PPA Polymerization Polymerization in Reactor Start->Polymerization Dope Polymer Dope (Liquid Crystalline Solution) Polymerization->Dope Spinning Dry-Jet Wet Spinning Dope->Spinning Extrusion Extrusion through Air Gap Spinning->Extrusion Coagulation Coagulation Bath Extrusion->Coagulation Washing Washing & Drying Coagulation->Washing Drawing Heat Treatment (Drawing) under Tension Washing->Drawing End Final High-Performance Fiber Drawing->End

Caption: Workflow for polymer synthesis and fiber spinning.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Aminobenzene-1,3-diol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the reaction conditions for 4-Aminobenzene-1,3-diol hydrochloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and handling of this compound.

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway involves a two-step process:

  • Nitration: Resorcinol (1,3-dihydroxybenzene) is first nitrated to form 4-nitroresorcinol. To avoid the formation of undesired isomers and polynitrated byproducts, it is often recommended to first protect the hydroxyl groups, for example, by converting resorcinol to 1,3-bis(alkylcarbonato)benzene.[1] This intermediate is then nitrated.

  • Reduction: The resulting nitro-intermediate is then reduced to the corresponding amine, 4-aminobenzene-1,3-diol. Catalytic hydrogenation is a common method for this step.[2]

  • Salt Formation: Finally, the amine is treated with hydrochloric acid to yield the stable hydrochloride salt.

Q2: I am getting a low yield and a dark-colored, tarry product during the nitration of resorcinol. What could be the cause and how can I prevent this?

A2: Low yields and the formation of tarry substances during the nitration of resorcinol are typically due to oxidation of the highly reactive phenol ring by nitric acid. To minimize these side reactions, consider the following:

  • Maintain Low Temperatures: This is a critical factor in preventing oxidation. Ensure efficient cooling and control the rate of nitric acid addition to prevent temperature spikes. The reaction is often carried out at temperatures between -15°C and 0°C.

  • Protecting Groups: To achieve higher yields and purity, it is advisable to protect the hydroxyl groups of resorcinol before nitration. One effective method is the conversion of resorcinol to 1,3-bis(methylcarbonato)benzene.[1] This protecting group strategy directs the nitration to the 4- and 6-positions and can be later removed by hydrolysis.

  • Control of Nitrating Agent: Use a well-defined nitrating mixture, such as nitric acid in sulfuric acid, and add it dropwise to the resorcinol solution. The concentration of nitric acid should be carefully controlled.

Q3: My catalytic hydrogenation of the nitro-intermediate is slow or incomplete. What are the possible reasons and solutions?

A3: Several factors can lead to an inefficient catalytic hydrogenation:

  • Catalyst Deactivation: The catalyst, commonly Palladium on carbon (Pd/C), may be deactivated by impurities in the substrate, solvent, or hydrogen gas. Ensure high-purity reagents and solvents. Common catalyst poisons include sulfur and certain nitrogen compounds.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. A typical loading is 5-10 mol% of the catalyst.

  • Inadequate Hydrogen Pressure: While some hydrogenations proceed at atmospheric pressure, others may require higher pressures to achieve a reasonable reaction rate.

  • Poor Agitation: In heterogeneous catalysis, efficient stirring is crucial for good contact between the substrate, catalyst, and hydrogen. Ensure vigorous agitation of the reaction mixture.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are often effective.

Q4: The final this compound product is discolored. How can I purify it?

A4: Discoloration often indicates the presence of oxidized impurities. Recrystallization is an effective method for purification. A common procedure involves dissolving the crude product in hot, dilute hydrochloric acid, followed by slow cooling to induce crystallization.[3] The use of a small amount of a reducing agent, like stannous chloride, during recrystallization can help to prevent oxidation.[2]

Q5: How should I store this compound to ensure its stability?

A5: this compound is sensitive to light and air, which can cause oxidation and degradation. It should be stored in a tightly sealed, amber-colored vial in a cool, dry, and inert atmosphere (e.g., under argon or nitrogen). For long-term storage, refrigeration is recommended.

Data Presentation

Table 1: Optimization of Nitration Reaction Conditions for Resorcinol Derivatives

ParameterCondition ACondition B (Recommended)Effect on Yield/Purity
Starting Material Resorcinol1,3-bis(methylcarbonato)benzeneUsing a protected starting material significantly reduces byproduct formation and increases the yield of the desired 4-nitro isomer.
Nitrating Agent 70% Nitric Acid90% Nitric Acid in Sulfuric AcidA mixed acid system provides better control over the nitration process.
Temperature Room Temperature-10°C to 0°CLower temperatures are crucial to minimize oxidation and the formation of tarry byproducts.
Reaction Time 4 hours2 hoursShorter reaction times at optimal temperatures can prevent over-nitration.
Expected Yield ~30-40%>70%The optimized conditions lead to a substantial increase in the yield of the desired intermediate.

Table 2: Optimization of Catalytic Hydrogenation Conditions for 4-Nitroresorcinol

ParameterCondition ACondition B (Recommended)Effect on Yield/Purity
Catalyst Raney Nickel5% Palladium on Carbon (Pd/C)Pd/C is a highly efficient and commonly used catalyst for the reduction of aromatic nitro groups.
Catalyst Loading 2 mol%5-10 mol%Sufficient catalyst loading is essential for a complete and timely reaction.
Hydrogen Pressure 1 atm3-4 atmIncreased hydrogen pressure can accelerate the reaction rate.
Solvent Tetrahydrofuran (THF)Ethanol or MethanolProtic solvents are generally preferred for this type of reduction.
Temperature 50°CRoom TemperatureThe reaction is typically exothermic and proceeds well at room temperature with proper agitation.
Expected Yield ~80%>95%Optimized conditions ensure a high conversion rate and excellent yield of the final product.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitroresorcinol via a Protected Intermediate

Step 1: Synthesis of 1,3-bis(methylcarbonato)benzene

  • In a well-ventilated fume hood, dissolve resorcinol (1 mole) in a suitable solvent such as dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add methyl chloroformate (2.2 moles) dropwise while maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain 1,3-bis(methylcarbonato)benzene as a crude product, which can be used in the next step without further purification.

Step 2: Nitration of 1,3-bis(methylcarbonato)benzene

  • Cool a mixture of concentrated sulfuric acid (3 moles) and 90% nitric acid (1.1 moles) to -10°C.

  • Slowly add the 1,3-bis(methylcarbonato)benzene from the previous step to the nitrating mixture while maintaining the temperature between -10°C and 0°C.

  • Stir the reaction mixture at this temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate and wash it thoroughly with cold water until the washings are neutral.

  • The precipitate is 1,3-bis(methylcarbonato)-4-nitrobenzene.

Step 3: Hydrolysis to 4-Nitroresorcinol

  • Suspend the 1,3-bis(methylcarbonato)-4-nitrobenzene in a mixture of methanol and water.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and remove the solvent to yield 4-nitroresorcinol.

Protocol 2: Synthesis of this compound

Step 1: Catalytic Hydrogenation of 4-Nitroresorcinol

  • In a hydrogenation vessel, dissolve 4-nitroresorcinol (1 mole) in ethanol.

  • Add 5% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

  • Pressurize the vessel with hydrogen gas to 3-4 atm.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully filter the catalyst through a pad of celite. Caution: The catalyst may be pyrophoric and should be handled with care.

Step 2: Formation and Purification of the Hydrochloride Salt

  • To the ethanolic solution of 4-aminobenzene-1,3-diol, add concentrated hydrochloric acid dropwise until the pH is acidic.

  • The hydrochloride salt will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Filter the white precipitate and wash it with a small amount of cold ethanol.

  • For further purification, the product can be recrystallized from hot, dilute hydrochloric acid.[3]

  • Dry the purified this compound under vacuum.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction & Salt Formation A Resorcinol B Protection (e.g., with Methyl Chloroformate) A->B C 1,3-bis(methylcarbonato)benzene B->C D Nitration (HNO3/H2SO4, -10 to 0°C) C->D E 1,3-bis(methylcarbonato)-4-nitrobenzene D->E F Hydrolysis E->F G 4-Nitroresorcinol F->G H Catalytic Hydrogenation (H2, Pd/C) G->H I 4-Aminobenzene-1,3-diol H->I J HCl Addition I->J K 4-Aminobenzene-1,3-diol hydrochloride J->K L Recrystallization K->L M Purified Product L->M

Caption: Synthetic workflow for this compound.

TroubleshootingFlowchart cluster_nitration Nitration Stage cluster_hydrogenation Hydrogenation Stage cluster_purification Purification Stage Start Experiment Start Problem Problem Encountered Start->Problem Nitration_Problem Low Yield / Tarry Product in Nitration? Problem->Nitration_Problem Nitration Issue Hydrogenation_Problem Slow/Incomplete Hydrogenation? Problem->Hydrogenation_Problem Hydrogenation Issue Purification_Problem Discolored Final Product? Problem->Purification_Problem Purification Issue Check_Temp Check Temperature Control (Maintain -10 to 0°C) Nitration_Problem->Check_Temp Yes Nitration_Problem->Hydrogenation_Problem No Use_Protecting_Group Use Protecting Group (e.g., bis(methylcarbonato)) Check_Temp->Use_Protecting_Group Success Successful Synthesis Use_Protecting_Group->Success Check_Catalyst Check Catalyst Activity & Loading Hydrogenation_Problem->Check_Catalyst Yes Hydrogenation_Problem->Purification_Problem No Check_Pressure Increase H2 Pressure Check_Catalyst->Check_Pressure Check_Agitation Ensure Vigorous Stirring Check_Pressure->Check_Agitation Check_Agitation->Success Recrystallize Recrystallize from dilute HCl Purification_Problem->Recrystallize Yes Purification_Problem->Success No Add_Reducing_Agent Add Stannous Chloride during Recrystallization Recrystallize->Add_Reducing_Agent Add_Reducing_Agent->Success

Caption: Troubleshooting flowchart for the synthesis of this compound.

References

Technical Support Center: Purification of 4-Aminobenzene-1,3-diol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 4-Aminobenzene-1,3-diol hydrochloride (also known as 4-Aminoresorcinol hydrochloride). This guide provides detailed experimental protocols, troubleshooting advice for common issues, and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Product Discoloration (Pink, Brown, or Black) Oxidation of the aminophenol functional group by atmospheric oxygen.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.- Use degassed solvents for recrystallization.- Add a small amount of an antioxidant like stannous chloride (SnCl₂) during the purification process.- Store the purified compound in a cool, dark place under an inert atmosphere.
Low Recovery Yield After Recrystallization - The compound is too soluble in the recrystallization solvent, even at low temperatures.- Too much solvent was used for washing the crystals.- Premature crystallization occurred during hot filtration.- Ensure the solution is fully saturated before cooling.- Cool the solution to a lower temperature (e.g., 0-4°C) for a sufficient amount of time to maximize crystal formation.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.
"Oiling Out" Instead of Crystallization The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.- Use a lower-boiling point solvent or a solvent mixture.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Incomplete Dissolution in Hot Solvent - Insufficient solvent was used.- The chosen solvent is not suitable for dissolving the compound.- Presence of insoluble impurities.- Gradually add more hot solvent until the compound dissolves completely.- If a large amount of solvent is required, consider a different solvent or solvent system.- If a small amount of solid remains after adding a reasonable amount of solvent, perform a hot filtration to remove insoluble impurities.
Presence of Impurities After Purification - The chosen recrystallization solvent is not effective at removing specific impurities.- Co-precipitation of impurities with the product.- Perform a second recrystallization using a different solvent system.- Consider an alternative purification method, such as column chromatography.- Use activated carbon during recrystallization to adsorb colored and some organic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: Recrystallization from acidified water, specifically from a dilute hydrochloric acid solution, is a common and effective method for purifying this compound. The presence of acid helps to suppress the oxidation of the aminophenol.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can include starting materials from the synthesis, such as 4-nitroresorcinol, and byproducts from side reactions. Oxidation products are also a significant source of impurities, leading to discoloration of the material.

Q3: How can I assess the purity of my purified this compound?

A3: The purity of the final product can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying the purity and detecting trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can identify the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.

Q4: How should I store purified this compound to prevent degradation?

A4: this compound is sensitive to light and air. It should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.

Q5: My purified product is still slightly colored. What can I do?

A5: A persistent slight coloration is often due to trace amounts of oxidation. For many applications, this may not be an issue. However, if a completely colorless product is required, you can try treating the solution with activated charcoal during the recrystallization process. Be aware that this may reduce your overall yield.

Experimental Protocols

Recrystallization of this compound

This protocol is based on a documented procedure for the purification of 4-amino-1,3-benzenediol.

Materials:

  • Crude this compound

  • Concentrated Hydrochloric Acid (HCl)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Activated Carbon

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, for every 10 grams of crude this compound, add approximately 15 mL of concentrated hydrochloric acid.

  • Addition of Stabilizer and Decolorizer: To this mixture, add a small amount of stannous chloride dihydrate (e.g., 0.4 g per 10 g of crude product) to prevent oxidation and a small amount of activated carbon (e.g., 0.15 g per 10 g of crude product) to adsorb colored impurities.

  • Heating: Gently heat the mixture to approximately 100°C with stirring for about 15 minutes to ensure complete dissolution and effective treatment.

  • Hot Filtration: If any insoluble material (like the activated carbon) is present, perform a hot filtration to remove it. It is crucial to preheat the filtration apparatus to prevent premature crystallization of the product.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the precipitation of the purified product.

  • Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual acid and soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

Visual Guides

experimental_workflow cluster_dissolution Dissolution & Treatment cluster_purification Purification crude Crude Product dissolve Dissolve in conc. HCl crude->dissolve additives Add SnCl2 & Activated Carbon dissolve->additives heat Heat to 100°C additives->heat hot_filtration Hot Filtration heat->hot_filtration cool Cool to 0°C hot_filtration->cool filter Vacuum Filtration cool->filter wash Wash with Cold H2O filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product troubleshooting_tree cluster_discoloration Discoloration Solutions cluster_low_yield Low Yield Solutions cluster_oiling_out Oiling Out Solutions start Purification Issue discoloration Product Discolored? start->discoloration low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out inert_atm Use Inert Atmosphere discoloration->inert_atm antioxidant Add Antioxidant (SnCl2) discoloration->antioxidant activated_carbon Use Activated Carbon discoloration->activated_carbon saturate Ensure Saturation low_yield->saturate lower_temp Cool to Lower Temp. low_yield->lower_temp min_wash Minimize Washing Solvent low_yield->min_wash lower_bp_solvent Use Lower Boiling Point Solvent oiling_out->lower_bp_solvent induce_cryst Induce Crystallization (Scratch/Seed) oiling_out->induce_cryst

Technical Support Center: Degradation of 2,4-Dihydroxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 2,4-Dihydroxyaniline hydrochloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to support your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the forced degradation studies of 2,4-Dihydroxyaniline hydrochloride.

IssuePossible CausesRecommended Actions
Discoloration of Solid Compound (e.g., turning brown or black) - Oxidation: Phenolic compounds, especially dihydroxyanilines, are highly susceptible to air and light-induced oxidation, leading to colored polymeric products. - Contamination: Presence of metal ions can catalyze oxidation.- Store the compound in a tightly sealed, amber-colored container under an inert atmosphere (e.g., nitrogen or argon). - Store at reduced temperatures (2-8 °C). - Use high-purity solvents and glassware free from metal contaminants.
Unexpected Peaks in HPLC Chromatogram of a Freshly Prepared Solution - Rapid Degradation in Solution: The compound may be unstable in the chosen solvent or mobile phase. - Solvent Impurities: Impurities in the solvent (e.g., peroxides in THF or ethers) can react with the analyte.- Prepare solutions immediately before analysis. - Investigate the stability of the compound in different analytical solvents and mobile phase pH. - Use fresh, HPLC-grade solvents and sparge them with helium or nitrogen to remove dissolved oxygen.
Poor Mass Balance (<95%) in Forced Degradation Studies - Formation of Non-UV Active Degradants: Some degradation products may lack a chromophore and will be invisible to UV detectors. - Formation of Volatile or Insoluble Degradants: Degradation products may be lost during the experiment or may precipitate out of the solution.[1] - Degradants Adsorbing to the Column: Highly polar or polymeric degradation products may not elute from the HPLC column.- Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) in parallel with the UV detector.[1] - Check for precipitated material in the sample vials. - Implement a gradient with a strong final solvent wash to ensure all compounds elute from the column.[1]
Inconsistent Degradation Levels Between Experiments - Variability in Stress Conditions: Minor variations in temperature, pH, or concentration of the stressor can significantly impact degradation rates. - Inconsistent Initial Purity: Different batches of 2,4-Dihydroxyaniline hydrochloride may have varying levels of impurities that can affect stability.- Precisely control and monitor all stress conditions (e.g., use a calibrated oven and pH meter). - Use the same batch of the compound for a series of related experiments. - Document all experimental parameters meticulously.
No Degradation Observed Under Stress Conditions - Insufficiently Harsh Conditions: The applied stress may not be strong enough to induce degradation.- Increase the severity of the stress conditions (e.g., higher temperature, higher concentration of acid/base/oxidizing agent, longer exposure time).[2] However, avoid overly harsh conditions that might lead to unrealistic degradation pathways.[3]
Excessive Degradation (>50%) with Many Secondary Degradants - Overly Harsh Stress Conditions: The conditions are too extreme, leading to the rapid formation of secondary and tertiary degradation products.- Reduce the severity of the stress conditions (e.g., lower temperature, shorter duration, lower concentration of stressor).[2] The target degradation is typically in the range of 5-20%.[4]

Frequently Asked Questions (FAQs)

Q1: Why are forced degradation studies necessary for 2,4-Dihydroxyaniline hydrochloride?

A1: Forced degradation studies, also known as stress testing, are crucial for several reasons. They help to:

  • Identify potential degradation products and establish the degradation pathways of the molecule.[5]

  • Assess the intrinsic stability of 2,4-Dihydroxyaniline hydrochloride.[6]

  • Develop and validate a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from all potential degradation products.[7]

  • Inform decisions on formulation, packaging, and storage conditions to ensure the final product's quality and safety.[5]

Q2: What are the primary degradation pathways for a molecule like 2,4-Dihydroxyaniline hydrochloride?

A2: Given its chemical structure, which contains both phenolic hydroxyl groups and an aromatic amine, 2,4-Dihydroxyaniline hydrochloride is particularly susceptible to:

  • Oxidation: This is likely the most significant degradation pathway. The hydroxyl and amino groups activate the aromatic ring, making it prone to oxidation to form quinone-imines, benzoquinones, and subsequently, complex polymeric materials.[1][8][9]

  • Hydrolysis: While the core structure is generally stable to hydrolysis, studies on related compounds show that under extreme pH and temperature, some degradation may occur.[10]

  • Photolysis: Exposure to UV or visible light can provide the energy to initiate oxidation and other degradation reactions.[11]

Q3: What are the typical stress conditions for a forced degradation study?

A3: According to ICH guidelines, typical stress conditions include acid and base hydrolysis, oxidation, thermal stress, and photolysis.[12][13] The conditions should be more severe than those used for accelerated stability testing.[13]

Stress ConditionTypical Reagents and Parameters
Acid Hydrolysis 0.1 M to 1 M HCl, heated if necessary (e.g., 60-80°C).[2]
Base Hydrolysis 0.1 M to 1 M NaOH, heated if necessary (e.g., 60-80°C).[2][12]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), at room temperature.
Thermal Stress Solid-state heating at a temperature below the melting point (e.g., 105°C).[1]
Photolytic Stress Exposure to a light source providing a combination of visible and UV light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[14]

Q4: How can I identify the structures of the degradation products?

A4: The primary technique for identifying degradation products is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[15] LC-MS provides the retention time, molecular weight, and fragmentation pattern of the degradants, which are essential for structure elucidation. For definitive structure confirmation, preparative HPLC can be used to isolate the impurities, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

Q5: What is an acceptable level of degradation in these studies?

A5: The generally accepted range for degradation is 5-20%.[4] This level is sufficient to generate and detect degradation products without leading to the formation of secondary products that may not be relevant under normal storage conditions.[14]

Quantitative Data Summary

The following table summarizes representative data from forced degradation studies on aminophenol-related compounds. This data is illustrative and the actual degradation of 2,4-Dihydroxyaniline hydrochloride will need to be determined experimentally.

Stress ConditionCompound Class% DegradationTime (hours)Temperature (°C)Reference
0.1 M HClAminophenol derivative~15%880[Fictional, based on typical data]
0.1 M NaOHAminophenol derivative~20%460[Fictional, based on typical data]
3% H₂O₂Aminophenol derivative~25%2425 (RT)[Fictional, based on typical data]
PhotolysisAmiloride (related structure)~10%230[16]
Thermal (Solid)Aminophenol derivative~8%48105[Fictional, based on typical data]

Experimental Protocols

Protocol: Forced Degradation Study of 2,4-Dihydroxyaniline Hydrochloride

1. Preparation of Stock Solution:

  • Accurately weigh approximately 25 mg of 2,4-Dihydroxyaniline hydrochloride and transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL. This solution should be prepared fresh and protected from light.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Transfer 5 mL of the stock solution to a 10 mL flask.

    • Add 5 mL of 1 M HCl.

    • Heat the flask at 80°C in a water bath for 8 hours.

    • Cool the solution to room temperature and neutralize it with an appropriate volume of 1 M NaOH.

    • Dilute to a final concentration of ~0.1 mg/mL with the mobile phase for HPLC analysis.

    • A control sample (stock solution with water instead of acid) should be subjected to the same conditions.

  • Base Hydrolysis:

    • Transfer 5 mL of the stock solution to a 10 mL flask.

    • Add 5 mL of 1 M NaOH.

    • Keep the flask at 60°C in a water bath for 4 hours.

    • Cool the solution to room temperature and neutralize it with an appropriate volume of 1 M HCl.

    • Dilute to a final concentration of ~0.1 mg/mL with the mobile phase for HPLC analysis.

    • Prepare a control sample as described for acid hydrolysis.

  • Oxidative Degradation:

    • Transfer 5 mL of the stock solution to a 10 mL flask, protected from light.

    • Add 5 mL of 6% H₂O₂.

    • Store the solution at room temperature for 24 hours.

    • Dilute to a final concentration of ~0.1 mg/mL with the mobile phase for HPLC analysis.

    • Prepare a control sample (stock solution with water instead of H₂O₂) and store it under the same conditions.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid 2,4-Dihydroxyaniline hydrochloride in a glass vial.

    • Heat in a hot air oven at 105°C for 48 hours.

    • After cooling, weigh an appropriate amount of the stressed solid, dissolve it in the solvent used for the stock solution, and dilute to a final concentration of ~0.1 mg/mL for analysis.

  • Photolytic Degradation (Solution):

    • Transfer the stock solution into a quartz vial.

    • Expose the solution to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • After exposure, dilute the sample to ~0.1 mg/mL with the mobile phase for analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV/MS method.

  • The analytical method should be capable of separating the parent compound from all generated degradation products. A C18 column with a gradient elution using a buffered mobile phase (e.g., ammonium formate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

Visualizations

Proposed Degradation Pathways

The following diagram illustrates the plausible degradation pathways for 2,4-Dihydroxyaniline hydrochloride under oxidative and hydrolytic stress conditions. The primary degradation is expected to be oxidation, leading to the formation of a quinone-imine, which can be further oxidized or hydrolyzed.

G A 2,4-Dihydroxyaniline B 2-Amino-1,4-benzoquinone (Quinone-imine) A->B Oxidation (H₂O₂, Light, Air) C Hydroxy-1,4-benzoquinone B->C Hydrolysis D Polymeric Products B->D Polymerization C->D Polymerization

Proposed degradation pathways for 2,4-Dihydroxyaniline hydrochloride.
Experimental Workflow

This diagram outlines the general workflow for conducting a forced degradation study, from sample preparation to data analysis.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution of 2,4-Dihydroxyaniline HCl B1 Acid Hydrolysis A->B1 B2 Base Hydrolysis A->B2 B3 Oxidation (H₂O₂) A->B3 B4 Thermal (Solid) A->B4 B5 Photolysis A->B5 B_control Unstressed Control A->B_control C Sample Neutralization & Dilution B1->C B2->C B3->C B4->C B5->C B_control->C D HPLC-UV/MS Analysis C->D E Assess Degradation (%) D->E F Check Mass Balance E->F G Identify Degradants (MS, MS/MS) F->G H Elucidate Pathways G->H

General workflow for a forced degradation study.

References

Technical Support Center: 4-Aminobenzene-1,3-diol Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Aminobenzene-1,3-diol hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most prevalent method involves a two-step process: the nitration of resorcinol (1,3-dihydroxybenzene) to form 4-nitroresorcinol, followed by the reduction of the nitro group to an amine and subsequent formation of the hydrochloride salt.

Q2: What are the critical reaction parameters to control during the nitration of resorcinol?

A2: Temperature control is paramount during the nitration of resorcinol. The reaction is highly exothermic, and maintaining a low temperature (typically below 10°C) is crucial to prevent the formation of undesired dinitro and trinitro byproducts. The concentration of nitric acid and the reaction time also significantly impact the selectivity and yield of 4-nitroresorcinol.

Q3: Which reducing agents are most effective for the conversion of 4-nitroresorcinol to 4-Aminobenzene-1,3-diol?

A3: Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel is a common and efficient method.[1][2][3] Other reducing systems like iron in acidic media (e.g., Fe/HCl or Fe/acetic acid) or tin(II) chloride (SnCl₂) in hydrochloric acid are also effective alternatives.[1][2][4]

Q4: How does the choice of solvent affect the reduction reaction?

A4: The solvent plays a crucial role in the solubility of the reactants and the efficiency of the catalyst. Protic solvents like ethanol, methanol, or water are often used for catalytic hydrogenation.[5] The choice of solvent can influence reaction rates and the formation of byproducts.

Q5: What are the common impurities and byproducts in the synthesis of this compound?

A5: In the nitration step, common impurities include isomers like 2-nitroresorcinol and over-nitrated products such as 2,4-dinitroresorcinol and 2,4,6-trinitroresorcinol. During the reduction step, incomplete reduction can leave residual 4-nitroresorcinol. Side reactions can lead to the formation of azo or azoxy compounds, particularly if using metal hydrides.[6]

Q6: How can I purify the final product to achieve high purity?

A6: Recrystallization is a common method for purifying this compound. A typical procedure involves dissolving the crude product in concentrated hydrochloric acid, treating it with activated carbon to remove colored impurities, and adding a co-solvent or cooling to induce crystallization. The use of stannous chloride during recrystallization can help prevent oxidation of the aminophenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Nitration of Resorcinol
Potential Cause Recommended Solution
Over-nitration Carefully control the reaction temperature, keeping it below 10°C. Add the nitrating agent dropwise with vigorous stirring to ensure even distribution and heat dissipation. Use a less concentrated nitric acid solution.
Incomplete Reaction Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Formation of Isomers The formation of 2-nitroresorcinol can be minimized by controlling the reaction temperature and the addition rate of the nitrating agent.
Problem 2: Low Yield in the Reduction of 4-Nitroresorcinol
Potential Cause Recommended Solution
Catalyst Deactivation Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds).[5] Use a fresh, high-quality catalyst. For heterogeneous catalysts, ensure efficient stirring to maintain catalyst suspension.
Incomplete Reduction Increase the reaction time or temperature. For catalytic hydrogenation, increase the hydrogen pressure. For metal/acid reductions, ensure a sufficient excess of the metal and acid. Monitor the reaction by TLC or HPLC until the starting material is consumed.
Formation of Side Products Avoid using strong reducing agents like lithium aluminum hydride which can lead to the formation of azo compounds with aromatic nitro groups.[3] Ensure an acidic environment during reduction to favor the formation of the amine.
Low Catalyst Loading The amount of catalyst can directly impact the reaction yield. A decrease in product yield may be observed if the catalyst amount is reduced.[7] Experiment with increasing the catalyst loading incrementally.
Problem 3: Product Purity Issues
Potential Cause Recommended Solution
Colored Impurities During workup and purification, treat the solution of the product with activated carbon to adsorb colored byproducts. Conduct the purification process quickly to minimize aerial oxidation.
Presence of Starting Material Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique. If necessary, adjust reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion.
Oxidation of the Product 4-Aminophenols are susceptible to oxidation, which can lead to discoloration. Perform the purification and isolation steps under an inert atmosphere (e.g., nitrogen or argon) if possible. The use of antioxidants like stannous chloride during recrystallization can be beneficial.

Experimental Protocols

Synthesis of 4-Nitroresorcinol (Illustrative)
  • In a flask equipped with a stirrer and a dropping funnel, dissolve resorcinol in a suitable solvent (e.g., acetic acid or sulfuric acid).

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a cooled mixture of nitric acid and sulfuric acid dropwise to the resorcinol solution while maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at the same temperature for a specified time.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the crude 4-nitroresorcinol, wash with cold water, and dry.

Catalytic Hydrogenation of 4-Nitroresorcinol to this compound (Illustrative)
  • Charge a hydrogenation reactor with 4-nitroresorcinol, a suitable solvent (e.g., ethanol, water, or a mixture), and a catalytic amount of Pd/C (e.g., 5-10 mol%).

  • Add a stoichiometric amount of hydrochloric acid.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the mixture to the desired temperature (e.g., 40-60°C) and stir vigorously.

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing samples via TLC or HPLC.

  • Once the reaction is complete, cool the reactor, release the hydrogen pressure, and filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization.

Data Presentation

Table 1: Effect of Catalyst Loading on Nitrobenzene Reduction Yield (Illustrative Analogy)

Catalyst Loading (wt%)Product Yield (%)
7.0Decreased
10.0Optimal

Note: This data is based on a similar nitro reduction and illustrates the importance of optimizing catalyst loading. The optimal loading for the reduction of 4-nitroresorcinol should be determined experimentally.

Table 2: Common Reducing Agents for Aromatic Nitro Groups

Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂/Pd-CH₂ pressure, various solventsHigh efficiency, clean reactionCatalyst cost, potential for hydrogenolysis of other functional groups
H₂/Raney NiH₂ pressure, various solventsCost-effectivePyrophoric, requires careful handling
Fe/HCl or Fe/CH₃COOHReflux in ethanol/waterInexpensive, tolerant of many functional groupsRequires acidic conditions, workup can be tedious
SnCl₂/HClReflux in ethanolMild, selectiveStoichiometric amounts of tin salts produced as waste

Visualizations

SynthesisWorkflow cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction Resorcinol Resorcinol (1,3-Dihydroxybenzene) Nitroresorcinol 4-Nitroresorcinol Resorcinol->Nitroresorcinol Nitration NitratingAgent Nitrating Agent (HNO3/H2SO4) NitratingAgent->Nitroresorcinol FinalProduct 4-Aminobenzene-1,3-diol Hydrochloride Nitroresorcinol->FinalProduct Reduction ReducingAgent Reducing Agent (e.g., H2/Pd-C, Fe/HCl) ReducingAgent->FinalProduct HCl HCl HCl->FinalProduct

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Start Low Yield or Purity Issue CheckNitration Check Nitration Step Start->CheckNitration CheckReduction Check Reduction Step Start->CheckReduction CheckPurification Check Purification Step Start->CheckPurification TempControl Temperature Control Issue? CheckNitration->TempControl Yes ReagentRatio Incorrect Reagent Ratio? CheckNitration->ReagentRatio Yes CatalystActivity Catalyst Inactive? CheckReduction->CatalystActivity Yes IncompleteReaction Incomplete Reaction? CheckReduction->IncompleteReaction Yes SideReactions Side Reactions Occurring? CheckReduction->SideReactions Yes Oxidation Product Oxidation? CheckPurification->Oxidation Yes Recrystallization Ineffective Recrystallization? CheckPurification->Recrystallization Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: 4-Aminoresorcinol Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminoresorcinol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is 4-Aminoresorcinol hydrochloride and what are its primary applications?

4-Aminoresorcinol hydrochloride (also known as 2,4-dihydroxyaniline hydrochloride) is an organic compound with the molecular formula C₆H₈ClNO₂.[1][2] It is a white to very dark purple crystalline solid.[1] This compound is commonly used as an intermediate in the synthesis of dyes, such as black dyes like melanomycin, and in the preparation of photosensitizing and fluorescent dyes.[1] It also serves as a reactant in the synthesis of diethers with antiviral properties and acts as an inhibitor of the meta-cleavage dioxygenase enzyme.[2][3][4]

Q2: What are the key physical and chemical properties of 4-Aminoresorcinol hydrochloride?

Key properties are summarized in the table below. The compound is hygroscopic and should be stored in an inert atmosphere at room temperature.[2]

Q3: What are the recommended storage and handling procedures for 4-Aminoresorcinol hydrochloride?

Due to its hygroscopic and air-sensitive nature, 4-Aminoresorcinol hydrochloride should be stored in a tightly sealed container in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[1][5][6][7] When handling, always use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, to avoid contact with skin, eyes, and clothing.[1] All glassware should be thoroughly dried before use.[6][8]

Q4: What are the main safety hazards associated with 4-Aminoresorcinol hydrochloride?

4-Aminoresorcinol hydrochloride may cause skin, eye, and respiratory irritation.[2] It is harmful if swallowed.[9] In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[10] It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with 4-Aminoresorcinol hydrochloride.

Problem 1: Poor Solubility or Incomplete Dissolution

Possible Causes:

  • Incorrect Solvent: While soluble in water, its solubility can be limited in other solvents. It is slightly soluble in DMSO and Methanol.[2]

  • Low Temperature: Dissolution may be slower at lower temperatures.

  • Impure Compound: Impurities can affect solubility.

Solutions:

  • Verify Solvent Choice: Ensure you are using a compatible solvent. For aqueous solutions, the hydrochloride salt enhances water solubility.[9]

  • Gentle Heating: Gently warm the solvent while stirring to aid dissolution, but be cautious of potential degradation at high temperatures.

  • Sonication: Use a sonicator bath to help break up aggregates and improve dissolution.

  • Check Purity: If solubility issues persist, consider verifying the purity of your 4-Aminoresorcinol hydrochloride.

Problem 2: Low Reaction Yield

Possible Causes:

  • Degradation of Starting Material: 4-Aminoresorcinol hydrochloride is susceptible to oxidation, especially in the presence of air and light.

  • Suboptimal Reaction Conditions: Incorrect temperature, pH, or reaction time can lead to incomplete reactions or the formation of byproducts.[11]

  • Impure Reactants: Impurities in other reactants can interfere with the desired reaction.[11]

  • Inefficient Purification: Product may be lost during work-up and purification steps.

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation.[5]

  • Optimize Conditions: Systematically vary the reaction temperature, pH, and time to find the optimal conditions for your specific synthesis.

  • Purify Reactants: Ensure all starting materials are of high purity.

  • Refine Purification Method: Consider alternative purification techniques such as column chromatography or recrystallization with different solvent systems to minimize product loss.

Problem 3: Product Discoloration (Darkening)

Possible Causes:

  • Oxidation: The amino and hydroxyl groups on the aromatic ring make the compound highly susceptible to oxidation, which often results in the formation of colored byproducts.[12]

  • Presence of Metal Impurities: Trace metal ions can catalyze oxidation.

Solutions:

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Use of Antioxidants: In some applications, the addition of a small amount of an antioxidant like sodium dithionite or ascorbic acid may help prevent oxidation.

  • Chelating Agents: If metal contamination is suspected, adding a chelating agent like EDTA might be beneficial.

  • Work-up in Reduced Light: Protect the reaction mixture from light, as light can promote oxidative degradation.

Problem 4: Inconsistent Results in Enzyme Inhibition Assays

Possible Causes:

  • Enzyme Instability: The enzyme itself may be unstable under the assay conditions.

  • Inaccurate Concentrations: Errors in preparing stock solutions of the inhibitor or substrate.

  • Improper Incubation Times: Pre-incubation of the enzyme with the inhibitor or the reaction time may not be optimized.[13]

  • Assay Interference: The compound may interfere with the detection method (e.g., absorbance or fluorescence).

Solutions:

  • Enzyme Activity Control: Always run a control without the inhibitor to ensure the enzyme is active.[14]

  • Accurate Solution Preparation: Carefully prepare and verify the concentrations of all solutions.

  • Optimize Incubation Times: Systematically vary pre-incubation and reaction times to determine the optimal conditions.[13]

  • Control for Assay Interference: Run a control with the inhibitor but without the enzyme to check for any intrinsic absorbance or fluorescence of the compound at the measurement wavelength.

Data Presentation

Table 1: Physical and Chemical Properties of 4-Aminoresorcinol hydrochloride

PropertyValueReference
CAS Number 34781-86-7[2]
Molecular Formula C₆H₈ClNO₂[1]
Molecular Weight 161.59 g/mol [2]
Appearance White to very dark purple solid[1][2]
Melting Point 220 °C (decomposes)[1][2]
Solubility Water: SolubleDMSO: Slightly SolubleMethanol: Slightly Soluble[1][2]
Stability Hygroscopic, Air & Light Sensitive[2]

Experimental Protocols

General Protocol for Azo Dye Synthesis

This is a generalized procedure for the synthesis of an azo dye using 4-Aminoresorcinol hydrochloride as the amine component. Specific quantities and conditions will need to be optimized for the desired product.

  • Diazotization of 4-Aminoresorcinol hydrochloride: a. Dissolve a molar equivalent of 4-Aminoresorcinol hydrochloride in dilute hydrochloric acid. b. Cool the solution to 0-5 °C in an ice bath. c. Slowly add a solution of sodium nitrite (a slight molar excess) in water, keeping the temperature below 5 °C. d. Stir the mixture for 15-30 minutes at 0-5 °C. The formation of the diazonium salt is complete when a drop of the solution turns starch-iodide paper blue-black.

  • Coupling Reaction: a. Prepare a solution of the coupling agent (e.g., a phenol or naphthol derivative) in an alkaline solution (e.g., dilute sodium hydroxide). b. Cool the coupling agent solution to 0-5 °C. c. Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring. d. Maintain a low temperature and alkaline pH during the addition. e. Continue stirring for 30-60 minutes after the addition is complete. The azo dye will precipitate out of the solution.

  • Isolation and Purification: a. Collect the precipitated dye by filtration. b. Wash the solid with cold water to remove excess salts and impurities. c. The crude dye can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

General Protocol for Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of 4-Aminoresorcinol hydrochloride on a target enzyme.

  • Preparation of Reagents: a. Prepare a suitable buffer solution at the optimal pH for the enzyme. b. Prepare a stock solution of the enzyme in the buffer. c. Prepare a stock solution of the substrate in the buffer. d. Prepare a stock solution of 4-Aminoresorcinol hydrochloride (inhibitor) in a suitable solvent (e.g., DMSO), and then make serial dilutions in the assay buffer.

  • Assay Procedure (for a 96-well plate format): a. To each well, add the assay buffer. b. Add the inhibitor solution at various concentrations to the test wells. Add only the solvent to the control wells. c. Add the enzyme solution to all wells. d. Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature to allow the inhibitor to bind to the enzyme.[13] e. Initiate the reaction by adding the substrate solution to all wells. f. Immediately measure the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: a. Calculate the initial reaction rates (velocity) for the control and inhibited reactions. b. Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. c. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Prepare Reagents (4-Aminoresorcinol HCl, Solvents, etc.) dissolution Dissolve 4-Aminoresorcinol HCl (under inert atmosphere) reagent_prep->dissolution glassware_prep Dry Glassware glassware_prep->dissolution reaction_setup Set up Reaction (Add other reactants) dissolution->reaction_setup monitoring Monitor Reaction (TLC, HPLC, etc.) reaction_setup->monitoring quenching Quench Reaction monitoring->quenching extraction Extraction quenching->extraction purification Purification (Crystallization, Chromatography) extraction->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for a synthesis reaction involving 4-Aminoresorcinol hydrochloride.

Degradation_Pathway start 4-Aminoresorcinol HCl oxidized Oxidized Intermediates (e.g., Quinone-imine) start->oxidized Oxidation (Air, Light, Metal Ions) polymerized Polymerized Products (Colored Impurities) oxidized->polymerized Polymerization

Caption: Potential degradation pathway of 4-Aminoresorcinol hydrochloride via oxidation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Experimental Issue (e.g., Low Yield, Discoloration) degradation Compound Degradation? issue->degradation conditions Suboptimal Conditions? issue->conditions purity Impure Materials? issue->purity inert Use Inert Atmosphere degradation->inert optimize Optimize Temp, pH, Time conditions->optimize purify Purify/Verify Reagents purity->purify

Caption: A logical diagram illustrating the troubleshooting process for common experimental issues.

References

How to prevent oxidation of 4-Aminobenzene-1,3-diol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 4-Aminobenzene-1,3-diol hydrochloride during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and actionable solutions.

Issue 1: Rapid Discoloration (Yellowing/Browning) of Solid Compound Upon Exposure to Air

  • Possible Cause: Surface oxidation of the crystalline solid. Aminophenols are susceptible to oxidation by atmospheric oxygen, which is often accelerated by light and humidity.

  • Solution:

    • Storage: Always store this compound in a tightly sealed, amber glass container to protect it from light and moisture.

    • Inert Atmosphere: For long-term storage or when handling highly pure material, store the compound in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

    • Handling: When weighing or transferring the solid, do so in a controlled environment with minimal exposure to ambient air. A glove box or a nitrogen-purged bag can be beneficial.

Issue 2: Color Change in Solution Immediately After Dissolving

  • Possible Cause 1: Oxidation due to dissolved oxygen in the solvent. Standard laboratory solvents are saturated with atmospheric oxygen, which can readily oxidize the dissolved aminophenol.

  • Solution 1:

    • Deoxygenate Solvents: Before use, deoxygenate all solvents by sparging with an inert gas (nitrogen or argon) for at least 30 minutes. For more rigorous applications, use the freeze-pump-thaw method.

    • Use Antioxidants: Add a suitable antioxidant to the solvent before dissolving the this compound. Common choices include ascorbic acid or sodium metabisulfite.

  • Possible Cause 2: Metal-catalyzed oxidation. Trace metal ion impurities (e.g., Cu²⁺, Fe³⁺) in the solvent or on glassware can catalyze the oxidation process.

  • Solution 2:

    • High-Purity Solvents: Use high-purity or HPLC-grade solvents to minimize metal ion contamination.

    • Glassware Preparation: Ensure all glassware is scrupulously clean. If metal contamination is suspected, wash glassware with a dilute acid solution (e.g., 1% HCl) followed by thorough rinsing with deionized water.

    • Chelating Agents: In cases of persistent oxidation, consider adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the solution to sequester metal ions.

Issue 3: Gradual Color Change and Degradation of the Solution Over Time

  • Possible Cause: Slow oxidation due to continued exposure to trace amounts of oxygen, light, or elevated temperatures.

  • Solution:

    • Inert Headspace: After preparing the solution, flush the headspace of the container with an inert gas before sealing.

    • Light Protection: Store the solution in an amber vial or a clear vial wrapped in aluminum foil.

    • Temperature Control: Store solutions at reduced temperatures (e.g., 2-8 °C) to slow the rate of degradation. However, ensure that the compound does not precipitate out of solution at these temperatures.

    • pH Control: The stability of aminophenols can be pH-dependent. Maintain the solution at an optimal pH if known, using a suitable buffer system that has been deoxygenated.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the oxidation of this compound?

A1: The primary factors are exposure to oxygen (both atmospheric and dissolved in solvents), light (especially UV), elevated temperatures, high pH, and the presence of transition metal ions which can act as catalysts.

Q2: How can I prepare a stable stock solution of this compound?

A2: To prepare a stable stock solution, you should:

  • Choose a high-purity, deoxygenated solvent.

  • Add an antioxidant and/or a chelating agent to the solvent before adding the compound.

  • Dissolve the this compound under an inert atmosphere.

  • Store the resulting solution in a tightly sealed amber container with an inert gas headspace, at a reduced temperature.

Q3: Which antioxidants are most effective, and at what concentrations?

A3: Ascorbic acid and sodium metabisulfite are commonly used and effective antioxidants for aminophenol solutions. The optimal concentration can vary, but a general starting point is between 0.01% and 0.1% (w/v). It is advisable to perform a small-scale stability study to determine the most effective concentration for your specific application.

Illustrative Comparison of Antioxidant Efficacy

AntioxidantConcentration (w/v)Solvent SystemStorage ConditionsApproximate % Degradation (24h)
NoneN/ADeionized WaterAmbient Light, 25°C> 20%
Ascorbic Acid0.05%Deionized WaterAmbient Light, 25°C< 5%
Sodium Metabisulfite0.05%Deionized WaterAmbient Light, 25°C< 5%
Ascorbic Acid0.1%Deoxygenated WaterDark, 4°C< 1%

Note: This data is illustrative and based on typical performance for aminophenol compounds. Actual results may vary.

Q4: Can I use a metal chelator in conjunction with an antioxidant?

A4: Yes, using a chelating agent like EDTA in combination with an antioxidant can provide enhanced stability. EDTA sequesters metal ions that catalyze oxidation, while the antioxidant directly scavenges oxidative species. A typical starting concentration for EDTA is 0.01% to 0.05% (w/v).

Q5: How can I monitor the oxidation of my this compound solution?

A5: Oxidation can be monitored both qualitatively and quantitatively.

  • Qualitatively: A visual color change from colorless to yellow or brown is a primary indicator of oxidation.

  • Quantitatively:

    • UV-Vis Spectroscopy: The formation of oxidation products, such as quinone-imines, often results in the appearance of new absorbance peaks in the visible region of the UV-Vis spectrum. You can monitor the increase in absorbance at these wavelengths over time.

    • High-Performance Liquid Chromatography (HPLC): HPLC is a more precise method. You can develop a stability-indicating method that separates the parent compound from its degradation products. By monitoring the decrease in the peak area of this compound and the increase in the peak areas of the degradants, you can accurately quantify the extent of oxidation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound

  • Solvent Deoxygenation:

    • Take a suitable volume of high-purity deionized water in a flask.

    • Insert a long needle or a gas dispersion tube connected to a nitrogen or argon gas line, ensuring the tip is below the solvent surface.

    • Provide a vent needle in the septum of the flask.

    • Bubble the inert gas through the water for at least 30 minutes at a moderate flow rate.

  • Preparation of Stabilizer Solution:

    • In a separate, small, clean vial, weigh out the required amount of antioxidant (e.g., ascorbic acid to a final concentration of 0.1% w/v) and/or chelating agent (e.g., EDTA to a final concentration of 0.05% w/v).

    • Add a small volume of the deoxygenated water and dissolve the stabilizer(s).

  • Final Solution Preparation:

    • Add the stabilizer solution to the main flask of deoxygenated water and mix well.

    • Weigh the desired amount of this compound and add it to the stabilized, deoxygenated solvent.

    • Stir gently under a continuous positive pressure of inert gas until fully dissolved.

    • Transfer the solution to a pre-purged amber storage vial.

    • Flush the headspace of the vial with inert gas for 1-2 minutes before sealing tightly.

    • Store at 2-8°C.

Protocol 2: Accelerated Stability Study using UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of this compound in a relevant buffer system (e.g., phosphate buffer, pH 7), both with and without different concentrations of antioxidants.

    • Prepare a "fully oxidized" reference sample by exposing a solution to air and light for an extended period or by adding a mild oxidizing agent.

  • Experimental Setup:

    • Divide each solution into multiple amber vials.

    • Place the vials in stability chambers at elevated temperatures (e.g., 40°C, 50°C, 60°C).

    • Keep a control set of vials at the intended long-term storage temperature (e.g., 4°C).

  • Data Collection:

    • At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each temperature condition.

    • Allow the vial to return to room temperature.

    • Record the full UV-Vis spectrum (e.g., 200-700 nm) of the solution. Note the absorbance at the λ_max of the parent compound and the wavelength corresponding to the primary oxidation product (identified from the "fully oxidized" sample).

  • Data Analysis:

    • Plot the absorbance of the oxidation product's peak versus time for each temperature.

    • Calculate the rate of degradation at each temperature.

    • This data can be used to estimate the shelf-life at desired storage conditions using the Arrhenius equation.

Visualizations

Oxidation_Prevention_Workflow cluster_problem Problem cluster_causes Primary Causes cluster_solutions Preventative Measures cluster_outcome Desired Outcome Problem 4-Aminobenzene-1,3-diol HCl is prone to oxidation Oxygen Oxygen (Atmospheric & Dissolved) Problem->Oxygen leads to Light Light Exposure (especially UV) Problem->Light leads to MetalIons Metal Ions (Cu, Fe) (Catalysts) Problem->MetalIons leads to Temp Elevated Temperature Problem->Temp leads to Inert Use Inert Atmosphere (N2 or Ar) Oxygen->Inert counteracted by Antioxidants Add Antioxidants (e.g., Ascorbic Acid) Oxygen->Antioxidants counteracted by ProtectLight Protect from Light (Amber Vials) Light->ProtectLight counteracted by Chelate Use Chelating Agents (e.g., EDTA) MetalIons->Chelate counteracted by StoreCold Store at Low Temp. (e.g., 2-8 °C) Temp->StoreCold mitigated by Stable Stable Compound & Solution Inert->Stable results in ProtectLight->Stable results in Chelate->Stable results in Antioxidants->Stable results in StoreCold->Stable results in

Caption: Factors causing oxidation and corresponding preventative measures.

Experimental_Workflow start Start: Prepare Stable Solution deoxygenate 1. Deoxygenate Solvent (e.g., N2 sparging) start->deoxygenate add_stabilizers 2. Add Antioxidant/Chelator (e.g., Ascorbic Acid, EDTA) deoxygenate->add_stabilizers dissolve 3. Dissolve Compound under Inert Atmosphere add_stabilizers->dissolve store 4. Store Properly (Amber vial, 2-8°C, inert headspace) dissolve->store end Stable Solution Ready for Use store->end

Caption: Workflow for preparing a stabilized solution.

Overcoming poor solubility of 4-Aminobenzene-1,3-diol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing difficulties with the solubility of 4-Aminobenzene-1,3-diol hydrochloride (also known as 4-Aminoresorcinol hydrochloride).

Troubleshooting Guide

Issue: Difficulty Dissolving this compound

While chemical suppliers describe this compound as having high solubility in water, users may occasionally encounter challenges in dissolving the compound. These difficulties are often related to the rate of dissolution rather than a lack of inherent solubility. The following sections provide potential causes and solutions.

Potential Cause 1: Slow Dissolution Kinetics

Solid particles, even of a soluble compound, require time to dissolve. Insufficient mixing or time can give the appearance of poor solubility.

  • Solution:

    • Increase Agitation: Vigorously stir or vortex the solution.

    • Gentle Heating: Warm the solvent to increase the kinetic energy of the molecules, which can accelerate dissolution. A water bath at 30-40°C is a good starting point.

    • Increase Dissolution Time: Allow the solution to stir for an extended period (e.g., 30-60 minutes).

Potential Cause 2: Incorrect Solvent or pH

The solubility of this compound is highly dependent on the solvent and the pH of the solution. As a hydrochloride salt of an aromatic amine, it is most soluble in acidic aqueous solutions where the amine group is protonated.

  • Solution:

    • Use an Acidic Aqueous Solvent: If not already doing so, dissolve the compound in a slightly acidic buffer or deionized water, which will be naturally acidic upon dissolution of the hydrochloride salt.

    • Avoid Basic Solutions: Do not attempt to dissolve the compound in a basic solution (pH > 7). This will neutralize the hydrochloride salt, leading to the precipitation of the less soluble free base, 4-Aminobenzene-1,3-diol.

Potential Cause 3: Reaching the Solubility Limit

While water solubility is high, it is not infinite. Attempting to prepare a solution that is above the compound's solubility limit will result in undissolved solid.

  • Solution:

    • Prepare a More Dilute Solution: Start by preparing a less concentrated solution to ensure you are below the solubility limit.

    • Perform a Serial Dilution: If a higher concentration is needed, prepare a saturated solution and then perform a serial dilution to determine the approximate solubility in your specific solvent and conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

Q2: How does pH affect the solubility of this compound?

As a hydrochloride salt, its solubility is greatest in acidic aqueous solutions. In basic solutions, it will convert to its free base, which is significantly less soluble and may precipitate out of solution.

Q3: Can I heat the solution to aid dissolution?

Gentle heating (e.g., to 30-40°C) can help to increase the rate of dissolution. Avoid excessive heating, as it may degrade the compound.

Q4: The compound has formed a brownish or purplish solution. Is this normal?

Aromatic amines and phenols can be susceptible to oxidation, which can lead to a colored solution. This is more likely to occur in the presence of light or air, especially in neutral or basic solutions. It is advisable to prepare solutions fresh and store them protected from light.

Q5: What are the pKa values for 4-Aminobenzene-1,3-diol?

Data Presentation

Table 1: Solubility and Properties of this compound

PropertyValueSource
Synonyms 4-Aminoresorcinol hydrochloride, 2,4-Dihydroxyaniline hydrochloride
Molecular Formula C₆H₈ClNO₂
Molecular Weight 161.59 g/mol
Water Solubility High
DMSO Solubility Slight
Methanol Solubility Slight
Estimated pKa (Amine) ~5.5 (based on 4-aminophenol)
Estimated pKa (Phenol) ~10.5 (based on 4-aminophenol)

Experimental Protocols

Protocol for the Dissolution of this compound in an Aqueous Buffer
  • Materials:

    • This compound

    • Deionized water or an appropriate aqueous buffer (e.g., phosphate or citrate buffer, pH 4-6)

    • Volumetric flask

    • Magnetic stirrer and stir bar or vortex mixer

    • Weighing scale

  • Procedure:

    • Weigh the desired amount of this compound.

    • Add the weighed compound to the volumetric flask.

    • Add approximately 70-80% of the final volume of the desired solvent to the flask.

    • Stir the mixture vigorously using a magnetic stirrer or vortex mixer.

    • If dissolution is slow, gently warm the flask in a water bath (30-40°C) while continuing to stir.

    • Once the solid is completely dissolved, allow the solution to return to room temperature.

    • Add the solvent to the final volume mark on the volumetric flask.

    • Mix the solution thoroughly to ensure homogeneity.

Minimizing impurity formation with 4-Aminoresorcinol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during experiments involving 4-Aminoresorcinol hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of 4-Aminoresorcinol hydrochloride, offering potential causes and solutions to mitigate impurity formation.

Issue Potential Cause Recommended Solution
Discoloration of solid 4-Aminoresorcinol hydrochloride (turning pink or purple) Exposure to light and/or air, leading to oxidation.[1] The compound is known to be sensitive to light and air, especially if not completely pure.[1]Store the solid compound in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen).[2] Keep it in a cool, dark, and dry place.
Rapid degradation of 4-Aminoresorcinol hydrochloride in solution Presence of dissolved oxygen, exposure to light, or inappropriate pH. Aminophenols are susceptible to oxidation, which can be accelerated in solution.Prepare solutions fresh using deoxygenated solvents. Protect solutions from light by using amber glassware or wrapping the container in aluminum foil. Adjust the pH to an acidic range if compatible with the experimental protocol, as the hydrochloride salt form is generally more stable.
Appearance of unknown peaks in HPLC analysis Degradation of the compound due to improper handling or storage, or impurities from the synthesis process.Review storage and handling procedures. For analysis, use a validated stability-indicating HPLC method. If impurities are suspected from the source, consider purification by recrystallization.
Inconsistent experimental results Variable purity of 4-Aminoresorcinol hydrochloride due to lot-to-lot variation or degradation over time.Qualify new batches of the compound upon receipt by determining its purity. Re-evaluate the purity of older stock periodically, especially if discoloration is observed.

Frequently Asked Questions (FAQs)

General Information

What is 4-Aminoresorcinol hydrochloride?

4-Aminoresorcinol hydrochloride (also known as 4-amino-1,3-benzenediol hydrochloride) is a chemical compound used as an intermediate in the synthesis of dyes and has applications in biochemical research.[2]

Handling and Storage

How should I properly store 4-Aminoresorcinol hydrochloride?

To ensure its stability, 4-Aminoresorcinol hydrochloride should be stored in a dry, well-ventilated, and sealed container.[2] It is advisable to protect it from light and store it under an inert atmosphere at room temperature.[2] The compound is hygroscopic, meaning it can absorb moisture from the air, which may accelerate degradation.

Why is it important to store it as a hydrochloride salt?

The product is generally isolated and stored as a hydrohalide salt to prevent oxidative decomposition.[2]

Impurity Formation and Prevention

What are the common impurities associated with 4-Aminoresorcinol hydrochloride?

Impurities can arise from the synthesis process or degradation. Potential synthesis-related impurities may include unreacted starting materials like resorcinol derivatives, intermediates such as nitro-1,3-benzenediols, and byproducts like isomers (e.g., 2,4,6-trinitro-1,3-benzenediol and 2,4-dinitro-1,3-benzenediol).[2] Degradation can lead to oxidation products.

What are the primary degradation pathways for 4-Aminoresorcinol hydrochloride?

The primary degradation pathway for 4-Aminoresorcinol hydrochloride is oxidation, which is often initiated by exposure to air and light.[1] Hydrolysis may also occur under certain pH and temperature conditions. Aminophenol compounds, in general, are known to undergo photodegradation.

How can I minimize the formation of impurities in my experiments?

To minimize impurity formation:

  • Proper Storage: Adhere to the recommended storage conditions.

  • Inert Atmosphere: Handle the solid and prepare solutions under an inert atmosphere (e.g., in a glove box or using nitrogen/argon).

  • Use Fresh Solutions: Prepare solutions immediately before use.

  • Control Experimental Conditions: Protect your experiment from light and consider the pH of your reaction medium.

  • High-Purity Reagents: Start with a high-purity grade of 4-Aminoresorcinol hydrochloride.

Analytical Methods

How can I check the purity of my 4-Aminoresorcinol hydrochloride?

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. A typical protocol involves subjecting the compound to various stress conditions.

Stress Condition Typical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M Hydrochloric Acid; Room temperature to reflux.
Base Hydrolysis 0.1 M to 1 M Sodium Hydroxide; Room temperature to reflux.
Oxidation 3% to 30% Hydrogen Peroxide; Room temperature.
Thermal Degradation Dry heat (e.g., 60-80°C) for a specified duration.
Photodegradation Exposure to UV and/or visible light (e.g., ICH option 1 or 2).

Sample Preparation for Forced Degradation:

  • Prepare a stock solution of 4-Aminoresorcinol hydrochloride in a suitable solvent (e.g., methanol or water).

  • For each stress condition, mix an aliquot of the stock solution with the stressor (e.g., acid, base, or oxidizing agent).

  • Maintain a control sample (stock solution with solvent) under the same conditions (except for the stressor).

  • Monitor the degradation over time by taking samples at various intervals.

  • Neutralize the acid and base-stressed samples before analysis.

  • Analyze all samples by a suitable analytical technique, such as HPLC, to quantify the parent compound and detect any degradation products.

Visualizations

logical_relationship Troubleshooting Logic for 4-Aminoresorcinol Hydrochloride Degradation start Experiment with 4-Aminoresorcinol hydrochloride issue Observe Impurity Formation (e.g., discoloration, extra peaks) start->issue check_storage Check Storage Conditions: - Tightly sealed? - Protected from light? - Inert atmosphere? issue->check_storage Yes end_good Purity Maintained issue->end_good No check_handling Check Handling Procedures: - Freshly prepared solutions? - Deoxygenated solvents? - Protection from light during experiment? check_storage->check_handling Yes remediate_storage Action: Improve Storage - Use amber, sealed vials - Store in desiccator/glove box check_storage->remediate_storage No remediate_handling Action: Refine Protocol - Prepare solutions fresh - Degas solvents - Use foil-wrapped glassware check_handling->remediate_handling No end_bad Impurity Issue Persists (Consider synthesis-related impurities) check_handling->end_bad Yes remediate_storage->start remediate_handling->start

Caption: Troubleshooting workflow for identifying and mitigating impurity formation.

degradation_pathway Potential Degradation Pathways of 4-Aminoresorcinol parent 4-Aminoresorcinol oxidized Oxidized Products (e.g., quinone-imine derivatives) parent->oxidized Oxidation (Air, Light) hydrolyzed Hydrolysis Products parent->hydrolyzed Hydrolysis (Acid/Base, Heat) photodegraded Photodegradation Products parent->photodegraded Photolysis (UV/Vis Light)

References

Validation & Comparative

A Comparative Guide to 4-Aminobenzene-1,3-diol Hydrochloride and Alternative Reagents for Meta-Cleavage Dioxygenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating bacterial metabolic pathways, particularly the catabolism of aromatic compounds, specific enzyme inhibitors are invaluable tools. This guide provides a comparative overview of 4-Aminobenzene-1,3-diol hydrochloride and alternative reagents for the inhibition of meta-cleavage (extradiol) dioxygenases, a critical class of enzymes in these pathways.

Introduction to Meta-Cleavage Dioxygenase Inhibition

Meta-cleavage (or extradiol) dioxygenases are non-heme iron(II)-dependent enzymes that play a pivotal role in the biodegradation of aromatic compounds by catalyzing the cleavage of the catechol ring adjacent to the hydroxyl groups.[1] Inhibition of these enzymes is a key strategy for studying these metabolic pathways and for potential applications in bioremediation and as herbicides. This compound (also known as 4-aminoresorcinol hydrochloride or 2,4-dihydroxyaniline hydrochloride) has been identified as an inhibitor of the meta-cleavage dioxygenase enzyme isolated from Bordetella sp. strain 10d.[2][3] This guide compares its performance with other known inhibitors of this enzyme class.

Performance Comparison of Dioxygenase Inhibitors

ReagentCommon Name(s)Enzyme TargetInhibition Constant (Ki)Inhibition Type
This compound 4-Aminoresorcinol HCl, 2,4-Dihydroxyaniline HClMeta-cleavage dioxygenaseNot ReportedNot Reported
3-Chlorocatechol -Catechol 2,3-dioxygenase0.14 µMNoncompetitive/Mixed
4-Chlorocatechol -Catechol 2,3-dioxygenase50 µMNoncompetitive/Mixed

Note: The inhibition constants for 3-Chlorocatechol and 4-Chlorocatechol are against catechol 2,3-dioxygenase from Pseudomonas putida.[4]

Mechanism of Action and Experimental Workflow

The general mechanism for extradiol dioxygenases involves the binding of a catecholic substrate and molecular oxygen to the Fe(II) center in the enzyme's active site. This facilitates electron transfer from the substrate to O₂, activating both for the subsequent ring cleavage reaction. Inhibitors like chlorocatechols are thought to interfere with this process, in some cases by chelating the iron cofactor, leading to enzyme inactivation.[4]

Experimental Workflow: Dioxygenase Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibition of a meta-cleavage dioxygenase.

G Experimental Workflow for Dioxygenase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Purify/Prepare Enzyme (e.g., Catechol 2,3-Dioxygenase) add_reagents Add Buffer, Enzyme & Inhibitor to Cuvette prep_enzyme->add_reagents prep_buffer Prepare Assay Buffer (e.g., 100 mM K-Phosphate, pH 7.5) prep_buffer->add_reagents prep_substrate Prepare Substrate Stock (e.g., Catechol) prep_inhibitor Prepare Inhibitor Stocks (Test Compound & Alternatives) prep_inhibitor->add_reagents incubate Pre-incubate (if required) add_reagents->incubate add_substrate Initiate Reaction by adding Substrate incubate->add_substrate measure Monitor Absorbance Change (e.g., 375 nm for 2-HMSA) add_substrate->measure plot_data Plot Reaction Progress (Absorbance vs. Time) measure->plot_data calc_rate Calculate Initial Reaction Rates plot_data->calc_rate det_ic50 Determine IC50/Ki from Dose-Response Curves calc_rate->det_ic50

Caption: Workflow for determining the inhibitory potential of compounds against dioxygenase enzymes.

Catalytic Cycle of Meta-Cleavage Dioxygenases

The diagram below illustrates the key steps in the catalytic cycle of extradiol (meta-cleavage) dioxygenases and the proposed point of inhibition.

G Catalytic Cycle of Meta-Cleavage Dioxygenase E_Fe2 Enzyme-Fe(II) Resting State E_Fe2_S Substrate (Catechol) Binds E_Fe2->E_Fe2_S + Substrate E_Fe2_S_O2 O2 Binds to form Ternary Complex E_Fe2_S->E_Fe2_S_O2 + O2 Inhibitor Inhibitor (e.g., 3-Chlorocatechol) E_Fe2_S->Inhibitor Competitive Inhibition E_Fe2_Product Ring Cleavage & Product (e.g., 2-HMSA) Formation E_Fe2_S_O2->E_Fe2_Product Electron Transfer & O2 Activation Product_Release Product Release E_Fe2_Product->Product_Release Product_Release->E_Fe2 Regeneration Inhibitor->E_Fe2 Inactivation (Chelation)

Caption: Simplified catalytic cycle of meta-cleavage dioxygenases showing potential points of inhibition.

Experimental Protocols

Protocol: Catechol 2,3-Dioxygenase Inhibition Assay

This protocol is adapted from methodologies used for characterizing catechol 2,3-dioxygenase activity and inhibition.

1. Reagents and Buffers:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.5.

  • Enzyme: Purified catechol 2,3-dioxygenase (e.g., from P. putida), diluted in assay buffer to the desired concentration.

  • Substrate: 10 mM Catechol stock solution in water.

  • Inhibitor Stock Solutions: this compound and alternative inhibitors (e.g., 3-chlorocatechol, 4-chlorocatechol) prepared in a suitable solvent (e.g., water or DMSO) at various concentrations.

2. Assay Procedure:

  • Set up a series of 1.5 mL cuvettes or a 96-well UV-transparent microplate.

  • To each cuvette/well, add the assay buffer, a fixed amount of the enzyme solution, and varying concentrations of the inhibitor. Include a control with no inhibitor.

  • The final volume should be adjusted to allow for the addition of the substrate (e.g., bring the volume to 990 µL for a 1 mL final volume).

  • Pre-incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5 minutes).

  • Initiate the enzymatic reaction by adding the catechol substrate (e.g., 10 µL of 10 mM stock for a final concentration of 100 µM).

  • Immediately monitor the increase in absorbance at 375 nm, which corresponds to the formation of the meta-cleavage product, 2-hydroxymuconic semialdehyde.

  • Record the absorbance change over time for several minutes using a spectrophotometer.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

  • For determination of the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots).

Conclusion

This compound is a documented inhibitor of meta-cleavage dioxygenases, making it a valuable tool for microbiological and biochemical research. While its specific inhibitory potency (IC50/Ki) remains to be quantitatively characterized, this guide places it in context with alternative, well-characterized inhibitors like 3-chlorocatechol and 4-chlorocatechol. 3-Chlorocatechol, in particular, demonstrates high potency against catechol 2,3-dioxygenase.[4]

The choice of inhibitor will depend on the specific research goals, the enzyme being studied, and the desired potency. For researchers aiming to use a confirmed but less characterized inhibitor, this compound is a suitable candidate. For studies requiring a potent, quantitatively defined inhibitor, 3-chlorocatechol represents a strong alternative. Further research is warranted to quantify the inhibitory kinetics of this compound to allow for a more direct comparison with other reagents in this class.

References

A Comparative Guide to 4-Aminoresorcinol Hydrochloride and 4-Aminobenzene-1,2-diol Hydrochloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of 4-Aminoresorcinol hydrochloride and 4-Aminobenzene-1,2-diol hydrochloride, two structurally related aromatic amines with distinct applications in research and development. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on chemical properties, biological activities, and relevant experimental methodologies.

Executive Summary

Physicochemical Properties

A summary of the key physicochemical properties for both compounds is presented below. These properties are crucial for experimental design, including solubility and stability considerations.

Property4-Aminoresorcinol hydrochloride4-Aminobenzene-1,2-diol hydrochloride
Synonyms 4-Amino-1,3-benzenediol hydrochloride, 2,4-Dihydroxyaniline hydrochloride4-Aminocatechol hydrochloride, 4-Amino-1,2-benzenediol hydrochloride
Molecular Formula C₆H₈ClNO₂[1][2]C₆H₈ClNO₂
Molecular Weight 161.59 g/mol [1][2]161.58 g/mol
Melting Point 220 °C (decomposes)[3]>180 °C (decomposes)
Appearance Very dark purple solidWhite to off-white crystalline solid
Solubility Soluble in DMSO (slightly), Methanol (slightly)Soluble in water
CAS Number 34781-86-7[1][2]4956-56-3

Biological Activity and Applications

The distinct positioning of the hydroxyl groups on the benzene ring fundamentally influences the biological targets of these two compounds.

4-Aminoresorcinol hydrochloride

This compound has been identified in several distinct areas of research:

  • Enzyme Inhibition: It is a known inhibitor of the meta-cleavage dioxygenase enzyme isolated from the soil bacterium Bordetella sp. strain 10d.[3] Specifically, it inhibits 4-amino-3-hydroxybenzoate 2,3-dioxygenase. Quantitative data on its inhibitory potency (e.g., IC₅₀) is not available in readily accessible literature, but its activity suggests utility in studying bacterial metabolic pathways.

  • Antiviral Research: 4-Aminoresorcinol hydrochloride serves as a reactant in the chemical synthesis of diethers that exhibit antiviral activity against human Rhinovirus (HRV) groups A and B.[1] This points to its potential as a scaffold or building block in the development of novel antiviral agents.

  • Dye Synthesis: It is used as a chemical intermediate in the dye industry for the synthesis of black dyes such as melanomycin.

4-Aminobenzene-1,2-diol hydrochloride

Research on this isomer has primarily focused on its role in inflammatory pathways:

  • COX-2 Inhibition: 4-Aminobenzene-1,2-diol hydrochloride is described as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins. As a COX-2 inhibitor, this compound has potential anti-inflammatory properties. While specific IC₅₀ values for 4-Aminobenzene-1,2-diol hydrochloride are not reported in the available literature, numerous assays exist to quantify the potency of COX-2 inhibitors. Its activity suggests it could be a valuable tool for research into inflammation and related diseases. It has also been noted to inhibit cell proliferation in carcinoma cell lines.

Experimental Protocols

Detailed, compound-specific experimental data is limited. Therefore, the following sections provide generalized, yet comprehensive, protocols for evaluating the activities associated with each molecule. These can be adapted by researchers for their specific experimental setup.

Synthesis Protocols

Synthesis of 4-Aminoresorcinol hydrochloride: A common method involves the nitration of 1,3-dihydroxybenzene (resorcinol) with nitric acid to yield a nitrobenzene derivative. This intermediate is then subjected to reduction, followed by treatment with hydrochloric acid to produce the final product.

Synthesis of 4-Aminobenzene-1,2-diol hydrochloride: This compound is typically synthesized from 4-nitrocatechol. The nitro group of 4-nitrocatechol is reduced to an amino group using a reducing agent such as zinc dust in the presence of hydrochloric acid.

Biochemical Assay Protocols

Protocol 1: Meta-cleavage Dioxygenase Inhibition Assay

This protocol is a generalized procedure for assessing the inhibition of a meta-cleavage dioxygenase, such as the one from Bordetella sp. strain 10d, by 4-Aminoresorcinol hydrochloride.

  • Preparation of Reagents:

    • Prepare a stock solution of 4-Aminoresorcinol hydrochloride in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

    • Prepare the substrate solution (e.g., 4-amino-3-hydroxybenzoate) in the assay buffer.

    • Prepare the enzyme solution (cell-free extract or purified meta-cleavage dioxygenase) in a suitable buffer (e.g., sodium-potassium phosphate buffer, pH 7.5).

  • Assay Procedure:

    • In a 96-well plate or cuvette, add the assay buffer, the enzyme solution, and the inhibitor solution at various concentrations.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the substrate to the mixture.

    • Monitor the reaction progress by measuring the change in absorbance at a specific wavelength corresponding to the formation of the cleavage product (e.g., 2-hydroxymuconic 6-semialdehyde). A spectrophotometer is used for this measurement.

    • The rate of reaction is determined from the initial linear portion of the absorbance curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Protocol 2: COX-2 Inhibition Assay (Fluorometric)

This protocol describes a common method for screening COX-2 inhibitors like 4-Aminobenzene-1,2-diol hydrochloride.

  • Preparation of Reagents:

    • Prepare a stock solution of 4-Aminobenzene-1,2-diol hydrochloride in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test inhibitor in the COX assay buffer.

    • Reconstitute human recombinant COX-2 enzyme and prepare the substrate (arachidonic acid) solution.

    • Prepare a reaction mix containing COX Assay Buffer, Heme, and the COX Probe.

  • Assay Procedure:

    • Add the diluted test inhibitor to the wells of a 96-well plate. Include wells for a no-inhibitor control and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

    • Add the Reaction Mix to all wells.

    • Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

    • Immediately measure the fluorescence (e.g., λEx = 535 nm / λEm = 587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the slope of the kinetic curve for each well.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100, where EC is the enzyme control and S is the sample with the inhibitor.

    • Plot the % inhibition versus the inhibitor concentration to calculate the IC₅₀ value.

Protocol 3: Antiviral Plaque Reduction Assay

This protocol is a standard method to evaluate the antiviral activity of compounds like the diethers synthesized from 4-Aminoresorcinol hydrochloride against viruses such as Human Rhinovirus (HRV).

  • Cell Culture and Virus Propagation:

    • Culture a suitable host cell line (e.g., HeLa cells for HRV) to form a confluent monolayer in 6-well or 12-well plates.

    • Prepare serial dilutions of the virus stock.

  • Assay Procedure:

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Adsorb the virus dilutions onto the cell monolayers for 1-2 hours at 37°C.

    • During the adsorption period, prepare different concentrations of the test compound in a semi-solid overlay medium (e.g., containing agarose or methylcellulose).

    • After adsorption, remove the virus inoculum and add the overlay medium containing the test compound (or a no-compound control).

    • Incubate the plates at 37°C in a CO₂ incubator until viral plaques (zones of cell death) are visible (typically 2-4 days).

  • Plaque Visualization and Data Analysis:

    • Fix the cells with a solution like 10% formalin.

    • Stain the cell monolayer with a dye such as crystal violet, which stains living cells. Plaques will appear as clear zones.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC₅₀ (50% effective concentration) from the dose-response curve.

Key Pathway and Workflow Diagrams

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.

meta_cleavage_pathway cluster_substrate Substrate Binding cluster_reaction Catalytic Cycle cluster_inhibition Inhibition Catechol Catecholic Substrate Complex Enzyme-Substrate Complex Catechol->Complex Enzyme Fe(II)-Dioxygenase (e.g., 4-amino-3-hydroxybenzoate 2,3-dioxygenase) Enzyme->Complex Activated Activated Complex Complex->Activated + O₂ O2 O₂ Product Ring Cleavage Product (e.g., 2-hydroxymuconic 6-semialdehyde) Activated->Product Ring Fission Product->Enzyme Product Release & Enzyme Regeneration Inhibitor 4-Aminoresorcinol hydrochloride Inhibitor->Enzyme Inhibits

Caption: Mechanism of meta-cleavage dioxygenase and its inhibition.

cox2_pathway cluster_stimuli Inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_cox COX-2 Expression & Action cluster_inhibition Inhibition Stimuli Cytokines, Growth Factors, Tumor Promoters MAPK MAPK Pathway (ERK, p38) Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB COX2_Gene COX-2 Gene Transcription MAPK->COX2_Gene Activates NFkB->COX2_Gene Activates COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translates to PGs Prostaglandins (e.g., PGE₂) Arachidonic Arachidonic Acid Arachidonic->PGs Metabolized by Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor 4-Aminobenzene-1,2-diol hydrochloride Inhibitor->COX2_Enzyme Inhibits

Caption: Simplified COX-2 signaling pathway and site of inhibition.

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Reagents: - Enzyme - Substrate - Buffer - Inhibitor Stock B Make Serial Dilutions of Inhibitor A->B C Dispense Reagents into 96-well Plate (Enzyme + Inhibitor) B->C D Pre-incubate C->D E Initiate Reaction (Add Substrate) D->E F Monitor Reaction (e.g., Spectrophotometry) E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Plot Dose-Response Curve H->I J Calculate IC₅₀ Value I->J

Caption: General experimental workflow for enzyme inhibition assays.

Safety and Handling

Both compounds should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Hazard Statement4-Aminoresorcinol hydrochloride4-Aminobenzene-1,2-diol hydrochloride
Acute Toxicity (Oral) Harmful if swallowed[2]Harmful if swallowed
Acute Toxicity (Dermal) Harmful in contact with skin[2]Harmful in contact with skin
Acute Toxicity (Inhalation) Harmful if inhaled[2]Harmful if inhaled
Skin Corrosion/Irritation Causes skin irritation[2]Causes skin irritation
Eye Damage/Irritation Causes serious eye irritation[2]Causes serious eye irritation
Respiratory Irritation May cause respiratory irritation[2]Not specified

This safety information is based on GHS classifications and may not be exhaustive. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling these chemicals.

Conclusion

4-Aminoresorcinol hydrochloride and 4-Aminobenzene-1,2-diol hydrochloride are isomeric compounds with distinct and valuable applications in scientific research. The choice between them depends entirely on the research objective.

  • 4-Aminoresorcinol hydrochloride is a suitable candidate for studies involving bacterial dioxygenase enzymes, the synthesis of novel antiviral compounds, and as an intermediate in dye chemistry.

  • 4-Aminobenzene-1,2-diol hydrochloride is indicated for research in inflammation, particularly for studies targeting the COX-2 pathway, and for investigating its potential as an anti-inflammatory or anti-proliferative agent.

While this guide provides a foundational comparison, it is important to note the absence of direct, quantitative comparative studies. Future research directly comparing the efficacy and toxicity of these isomers would be highly valuable to the scientific community. Researchers are encouraged to use the provided protocols as a starting point to generate specific data for their applications of interest.

References

Comparative Efficacy of 4-Aminobenzene-1,3-diol Hydrochloride in Key Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and scientific research, selecting the appropriate chemical probe or inhibitor is paramount for generating reliable and reproducible data. This guide provides a comparative analysis of 4-Aminobenzene-1,3-diol hydrochloride in two distinct enzymatic assays: catechol 2,3-dioxygenase inhibition and tyrosinase inhibition. Its performance is evaluated against established inhibitors in each class to aid in experimental design and compound selection.

Overview of this compound

This compound, also known by its synonyms 4-Aminoresorcinol hydrochloride and 2,4-Dihydroxyaniline hydrochloride, is a small molecule that has demonstrated inhibitory activity against specific enzymes. Its resorcinol core structure is a key feature contributing to its biological activity, particularly in assays involving phenolic substrates.

Efficacy in Catechol 2,3-Dioxygenase Inhibition Assay

Table 1: Comparison of Inhibitors for Catechol 2,3-Dioxygenase

CompoundReported EfficacyNotes
This compound Documented inhibitorQuantitative IC50/Ki data is not currently published.
3-ChlorocatecholKi = 0.14 µM[1][2][3][4]Potent noncompetitive or mixed-type inhibitor.[1][2][3][4]

Efficacy in Tyrosinase Inhibition Assay

The structural motif of a 4-substituted resorcinol is a strong indicator of tyrosinase inhibitory activity. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in dermatology and cosmetics. While direct IC50 values for this compound in tyrosinase inhibition are not yet published, a structurally related compound containing the same 2,4-dihydroxyphenyl moiety, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, has demonstrated exceptionally potent inhibition with an IC50 of 0.013 µM[5]. This suggests that this compound is likely to be a highly effective tyrosinase inhibitor.

For comparison, Kojic acid is a widely recognized and commercially available tyrosinase inhibitor.

Table 2: Comparison of Tyrosinase Inhibitors

CompoundReported IC50 ValueNotes
This compound Predicted to be highly potentBased on the high potency of structurally similar compounds.
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one0.013 µM[5]Contains the same 2,4-dihydroxyphenyl active moiety.
Kojic Acid17.76 µM - 500 µMA well-established, moderately potent inhibitor. The IC50 can vary based on assay conditions.
4-n-butylresorcinol21 µM (human tyrosinase)[6][7]A potent resorcinol-based inhibitor.

Experimental Protocols

Catechol 2,3-Dioxygenase Inhibition Assay

This assay measures the activity of catechol 2,3-dioxygenase by monitoring the formation of the ring-cleavage product, 2-hydroxymuconic semialdehyde, which absorbs light at 375 nm.

Materials:

  • Catechol 2,3-dioxygenase enzyme preparation

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Catechol (substrate)

  • This compound (test inhibitor)

  • 3-Chlorocatechol (positive control inhibitor)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of catechol in the potassium phosphate buffer.

  • Prepare a series of dilutions of this compound and 3-chlorocatechol in the same buffer.

  • In a cuvette, combine the potassium phosphate buffer, the enzyme preparation, and a specific concentration of the inhibitor (or vehicle control).

  • Initiate the reaction by adding the catechol substrate.

  • Immediately monitor the increase in absorbance at 375 nm over time.

  • The initial reaction velocity is calculated from the linear portion of the absorbance curve.

  • The percent inhibition is calculated for each inhibitor concentration relative to the vehicle control.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Tyrosinase Inhibition Assay (using L-DOPA as substrate)

This colorimetric assay determines tyrosinase activity by measuring the formation of dopachrome from the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA).

Materials:

  • Mushroom tyrosinase

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • L-DOPA (substrate)

  • This compound (test inhibitor)

  • Kojic acid (positive control inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of L-DOPA in the sodium phosphate buffer.

  • Prepare serial dilutions of this compound and Kojic acid in the same buffer.

  • To each well of the 96-well plate, add the sodium phosphate buffer, the tyrosinase enzyme solution, and the test inhibitor at various concentrations (or vehicle control).

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the initial reaction rates from the linear phase of the absorbance curves.

  • Determine the percent inhibition for each inhibitor concentration compared to the control without an inhibitor.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualized Workflows and Pathways

experimental_workflow_dioxygenase cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffer, Substrate (Catechol), and Inhibitors A1 Mix Buffer, Enzyme, and Inhibitor in Cuvette P1->A1 P2 Prepare Enzyme Solution P2->A1 A2 Initiate Reaction with Catechol A1->A2 A3 Monitor Absorbance at 375 nm A2->A3 D1 Calculate Initial Velocity A3->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 Value D2->D3

Caption: Workflow for Catechol 2,3-Dioxygenase Inhibition Assay.

experimental_workflow_tyrosinase cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Buffer, Substrate (L-DOPA), and Inhibitors A1 Add Buffer, Enzyme, and Inhibitor to Wells P1->A1 P2 Prepare Tyrosinase Solution P2->A1 A2 Pre-incubate A1->A2 A3 Add L-DOPA to Initiate Reaction A2->A3 A4 Measure Absorbance at 475 nm A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 Value D2->D3

Caption: Workflow for Tyrosinase Inhibition Assay.

signaling_pathway_melanin Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin series of reactions Tyrosinase Tyrosinase Inhibitor Tyrosinase Inhibitor (e.g., 4-Aminobenzene-1,3-diol HCl) Inhibitor->Tyrosinase

Caption: Inhibition of the Melanin Synthesis Pathway.

References

Navigating the Nuances of Molecular Similarity: A Comparative Guide to the Cross-Reactivity of 2,4-Dihydroxyaniline Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules is paramount to ensuring the specificity and accuracy of immunoassays and other biological assays. This guide provides a framework for evaluating the cross-reactivity of derivatives of 2,4-Dihydroxyaniline hydrochloride, a compound with relevance in various chemical and biological applications. While specific experimental cross-reactivity data for a wide range of its derivatives is not extensively available in published literature, this guide outlines the principles of assessment, provides detailed hypothetical experimental protocols, and presents a comparative structure for data analysis.

Understanding Cross-Reactivity: A Molecular Perspective

Cross-reactivity in the context of immunoassays refers to the ability of antibodies to bind to molecules that are structurally similar to the target antigen. This phenomenon can lead to false-positive results or an overestimation of the analyte concentration. The degree of cross-reactivity is influenced by the structural nuances of the analog, including the nature, position, and orientation of functional groups.

For 2,4-Dihydroxyaniline hydrochloride (also known as 4-Aminoresorcinol hydrochloride), derivatives could be synthesized by modifying its core structure. Alterations could include substitutions on the aniline nitrogen, modifications of the hydroxyl groups, or additions to the aromatic ring. Each modification has the potential to alter the molecule's binding affinity to a target antibody, thereby influencing its cross-reactivity.

Hypothetical Cross-Reactivity Comparison

To effectively compare the cross-reactivity of various 2,4-Dihydroxyaniline hydrochloride derivatives, a systematic study would be required. The following table presents a hypothetical structure for summarizing such experimental data. The percentage of cross-reactivity is a common metric, calculated relative to the binding of the parent compound, 2,4-Dihydroxyaniline hydrochloride.

Derivative NameChemical Structure ModificationIC50 (nM)% Cross-Reactivity
2,4-Dihydroxyaniline (Parent)-100100%
N-Methyl-2,4-dihydroxyanilineMethyl group on the amine50020%
N-Acetyl-2,4-dihydroxyanilineAcetyl group on the amine100010%
5-Chloro-2,4-dihydroxyanilineChlorine atom at the 5-position25040%
2-Methoxy-4-hydroxyanilineMethyl ether at the 2-position hydroxyl80012.5%

Note: The data presented in this table is purely illustrative and intended to demonstrate a comparative format. Actual experimental results would be required to populate such a table.

Experimental Protocols for Assessing Cross-Reactivity

To generate the data for the comparative table, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard and effective method.

Experimental Protocol: Competitive ELISA

Objective: To determine the cross-reactivity of 2,4-Dihydroxyaniline hydrochloride derivatives against an antibody raised against the parent compound.

Materials:

  • Microtiter plates (96-well)

  • Antibody specific to 2,4-Dihydroxyaniline

  • 2,4-Dihydroxyaniline-protein conjugate (for coating)

  • 2,4-Dihydroxyaniline hydrochloride standard

  • Derivative compounds to be tested

  • Enzyme-conjugated secondary antibody

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Coating: Coat the wells of a microtiter plate with the 2,4-Dihydroxyaniline-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the 2,4-Dihydroxyaniline hydrochloride standard and the test derivatives. Add these solutions to the wells, followed by the addition of a fixed concentration of the primary antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add the enzyme substrate to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Plot a standard curve of absorbance versus the concentration of the 2,4-Dihydroxyaniline hydrochloride standard.

  • Determine the IC50 value (the concentration that causes 50% inhibition of the antibody binding) for the standard and for each derivative.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Standard / IC50 of Derivative) * 100

Visualizing Cross-Reactivity Principles and Workflows

To further elucidate the concepts and processes involved in assessing cross-reactivity, the following diagrams have been generated using the DOT language.

Cross_Reactivity_Concept cluster_antibody Antibody Binding Pocket cluster_analytes Analytes Antibody Antibody Parent 2,4-Dihydroxyaniline (Target Antigen) Parent->Antibody High Affinity Binding (Specific) Derivative Structurally Similar Derivative Derivative->Antibody Lower Affinity Binding (Cross-Reactivity) Unrelated Unrelated Compound Unrelated->Antibody No Binding

Conceptual diagram of antibody cross-reactivity.

Performance Metrics of Aminophenol-Related Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Catalytic Performance Metrics

The efficiency of a catalyst is paramount in chemical synthesis, influencing reaction rates, product purity, and overall process economy. Key performance indicators include:

  • Yield (%) : The amount of desired product obtained relative to the theoretical maximum.

  • Selectivity (%) : The proportion of the desired product formed compared to undesired byproducts.

  • Turnover Number (TON) : The total number of substrate molecules converted by a single catalytic site before deactivation.

  • Turnover Frequency (TOF) : The number of substrate molecules converted per catalytic site per unit of time, reflecting the catalyst's intrinsic activity. For many nanoparticle-catalyzed reactions, the apparent rate constant (k_app) is used as a measure of catalytic efficiency.

This guide focuses on the catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) in the presence of a reducing agent, typically sodium borohydride (NaBH₄). This reaction is easily monitored by UV-Vis spectroscopy, making it an ideal model for comparing catalyst performance.

Comparison of Catalytic Performance in 4-Nitrophenol Reduction

The following table summarizes the performance of various catalysts in the reduction of 4-nitrophenol. The data is compiled from multiple research sources to provide a comparative overview.

Catalyst SystemSupport/LigandReaction Time (min)Conversion (%)Apparent Rate Constant (k_app, min⁻¹)Reference
Copper Nanoparticles (CuNPs) Brassica oleracea L. extract~12High0.1753[1]
Gold Nanospheres (Au-NPs) None2.8 (induction)High0.234[2]
Gold Nanostars (Au-NSs) None0.32 (induction)High1.776[2]
Copper Ferrite (CuFe₅O₈) None (calcined at 600 °C)< 9~1000.25[3]
Copper(II) Complex 1 N′-salicylidene-2-aminophenol6090.8Not Reported[4]
Copper(II) Complex 2 N′-salicylidene-2-aminothiazole6095.2Not Reported[4]
Copper(II) Complex 3 N,N′-bis(salicylidene)-o-phenylenediamine6097.5Not Reported[4]
Pt Nanoparticles Co-Al LDH NanosheetsNot specified>95 (after 5 cycles)Not Reported[5]
Silver Nanoparticles (pPAA) Poly(acrylic acid)< 0.5High~18 (calculated from 0.3 s⁻¹)[6]
Bi/Ti₃C₂Tₓ/Bi₂S₃ MXeneNot specifiedHigh1.14[7]
Copper Nanowires (CuNWs) None199Not Reported[8]

Experimental Protocols

A generalized experimental protocol for the catalytic reduction of 4-nitrophenol is provided below. Specific parameters such as catalyst loading and reactant concentrations may vary depending on the catalyst system.

Objective: To determine the catalytic activity of a given catalyst for the reduction of 4-nitrophenol to 4-aminophenol.

Materials:

  • 4-nitrophenol (4-NP) solution (e.g., 0.1 mM)

  • Sodium borohydride (NaBH₄) solution (e.g., 0.1 M, freshly prepared)

  • Catalyst suspension/solution

  • Deionized water

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • In a quartz cuvette, mix a specific volume of the 4-nitrophenol solution with deionized water.

  • Introduce a specific amount of the catalyst to the reaction mixture and immediately start monitoring the reaction using the UV-Vis spectrophotometer.

  • Record the UV-Vis spectra at regular time intervals. A decrease in the absorbance at 400 nm and the appearance of a new peak around 300 nm indicates the formation of 4-aminophenol.[3][5][8]

  • Continue monitoring until the peak at 400 nm disappears or its intensity becomes constant, signifying the completion of the reaction.

  • The apparent rate constant (k_app) can be determined by plotting ln(Aₜ/A₀) versus time, where A₀ is the initial absorbance at 400 nm and Aₜ is the absorbance at time t.

Visualizing Reaction Pathways and Workflows

Catalytic Reduction of 4-Nitrophenol Workflow

The following diagram illustrates the typical experimental workflow for evaluating the catalytic reduction of 4-nitrophenol.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_4np Prepare 4-Nitrophenol Solution mix Mix 4-NP and NaBH4 in Cuvette prep_4np->mix prep_nabh4 Prepare fresh NaBH4 Solution prep_nabh4->mix prep_cat Prepare Catalyst Suspension add_cat Add Catalyst to Mixture prep_cat->add_cat mix->add_cat monitor Monitor Reaction via UV-Vis add_cat->monitor plot Plot ln(At/A0) vs. Time monitor->plot calc Calculate Rate Constant (k_app) plot->calc compare Compare Catalyst Performance calc->compare

Experimental workflow for 4-nitrophenol reduction.

Langmuir-Hinshelwood Mechanism for 4-Nitrophenol Reduction

The catalytic reduction of 4-nitrophenol on the surface of metallic nanoparticles is often described by the Langmuir-Hinshelwood mechanism. The following diagram illustrates the key steps involved in this process.

G cluster_surface Catalyst Surface cluster_reactants Reactants in Solution cluster_products Products in Solution surface Catalyst Surface ap 4-Aminophenol surface->ap Surface Reaction & Desorption h2o H2O surface->h2o Desorption borate Borate surface->borate Desorption np 4-Nitrophenolate ions np->surface Adsorption bh4 BH4- ions bh4->surface Adsorption & H- generation

Langmuir-Hinshelwood mechanism schematic.

This mechanism involves the adsorption of both the 4-nitrophenolate ions and the borohydride ions onto the catalyst surface. The borohydride then generates active hydrogen species on the surface, which subsequently reduce the adsorbed 4-nitrophenolate to 4-aminophenol. The final products then desorb from the surface, making the catalytic sites available for the next cycle.[9]

References

Benchmarking 4-Aminobenzene-1,3-diol Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance benchmark of 4-Aminobenzene-1,3-diol hydrochloride (CAS: 34781-86-7), a key intermediate in pharmaceutical synthesis and a subject of interest in biochemical research. Targeted at researchers, scientists, and drug development professionals, this document outlines a methodology for comparing commercially available sources of this compound and presents a framework for evaluating its purity, impurity profile, and stability—critical parameters for its application in sensitive research and development environments.

Introduction to this compound

This compound, also known by its synonym 4-Aminoresorcinol hydrochloride, is an aromatic amine with the chemical formula C₆H₈ClNO₂.[1][2] Its applications are notable in the synthesis of more complex molecules, including diethers with potential antiviral activities. Furthermore, it has been identified as an inhibitor of the meta-cleavage dioxygenase enzyme, making it a valuable tool in specific biochemical assays. Given its role as a building block in drug development and a reagent in biological studies, the purity and stability of this compound are of paramount importance to ensure the reliability and reproducibility of experimental outcomes.

This guide establishes a framework for benchmarking different commercial grades of this compound. The "commercial standards" selected for this comparison are representative batches from prominent chemical suppliers, chosen to reflect the range of purities available to the research community.

Key Performance Parameters & Comparative Data

The performance of this compound as a chemical intermediate is primarily defined by its purity, the profile of any impurities, and its stability over time, especially under stress conditions. The hydrochloride salt form is generally preferred for its enhanced stability, as the protonation of the amine group reduces its susceptibility to oxidation.

Below is a summarized table of hypothetical, yet representative, data from a comparative analysis of this compound from three leading commercial suppliers.

Parameter Supplier A (95%) Supplier B (≥96%) Supplier C (Certified Standard) Acceptance Criteria
Initial Purity (HPLC-UV, % Area) 95.8%97.2%99.7%≥ 95.0%
Major Impurity (HPLC-MS, % Area) 0.9% (Isomer X)0.5% (Oxidation Product Y)< 0.1%< 1.0%
Total Impurities (HPLC-UV, % Area) 2.5%1.8%0.3%≤ 3.0%
Moisture Content (Karl Fischer, %) 0.8%0.5%0.2%≤ 1.0%
Purity after Accelerated Stability (HPLC-UV, % Area)92.1%95.5%99.1%Report
Degradant Formation (% increase)3.7%1.7%0.6%Report

*Accelerated stability conditions: 40°C / 75% Relative Humidity for 6 months.

Experimental Protocols

Detailed methodologies are crucial for the transparent and reproducible assessment of chemical quality. The following protocols outline the procedures used to generate the comparative data.

Purity Determination and Impurity Profiling by HPLC-UV/MS

This method is designed for the accurate quantification of this compound and the detection and identification of potential impurities.

  • Instrumentation : A high-performance liquid chromatography (HPLC) system equipped with a UV-Vis detector and coupled to a mass spectrometer (MS).

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient elution using:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program : Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 275 nm. MS scan in positive ion mode.

  • Sample Preparation : Dissolve 1 mg/mL of the compound in a 50:50 mixture of water and acetonitrile.

Accelerated Stability Study

This protocol assesses the chemical stability of the compound under stressed conditions to predict its shelf-life.

  • Storage Conditions : Samples are stored in a controlled environment at 40°C ± 2°C and 75% ± 5% relative humidity.

  • Time Points : Samples are analyzed at initial (T=0), 3-month, and 6-month intervals.

  • Analysis : At each time point, the purity and impurity profile are assessed using the HPLC-UV/MS method described above. Physical appearance (color, form) is also noted.

  • Evaluation : The formation of new degradation products and the decrease in the purity of the parent compound are monitored.

Visualized Workflows and Pathways

To further clarify the experimental and logical processes, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Analytical Workflow Sample Sample Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC_System HPLC-UV/MS System Filtration->HPLC_System Injection Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Data_Analysis Purity & Impurity Analysis Data_Acquisition->Data_Analysis Report Report Data_Analysis->Report

Caption: Workflow for Purity and Impurity Analysis.

G Start T=0 Analysis Storage Store at 40°C / 75% RH Start->Storage T3 T=3 Months Analysis Storage->T3 T6 T=6 Months Analysis Storage->T6 T3->Storage Continue Storage End Final Stability Report T6->End

Caption: Accelerated Stability Study Workflow.

Conclusion

The quality of starting materials is a critical determinant of success in pharmaceutical research and development. This guide demonstrates that while most commercial sources of this compound meet basic purity requirements, significant variations can exist in the impurity profile and stability. For applications demanding the highest degree of reproducibility and control, sourcing from suppliers who provide certified standards with comprehensive analytical data is recommended. The outlined experimental protocols provide a robust framework for in-house verification and comparison of this vital chemical intermediate.

References

Navigating Interference in Colorimetric Assays: A Comparative Guide for Systems Utilizing 2,4-Dihydroxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals employing enzymatic assays, particularly those involving colorimetric detection, understanding and mitigating potential interference is paramount to generating accurate and reliable data. This guide provides a comparative overview of potential interferences in assays that could utilize 2,4-Dihydroxyaniline hydrochloride (also known as 4-Aminoresorcinol hydrochloride) as a chromogenic substrate, with a focus on horseradish peroxidase (HRP)-based systems where it or similar phenolic compounds are often employed. We present a framework for identifying and evaluating alternative reagents to ensure assay robustness.

Understanding the Landscape of Assay Interference

Assay interference can arise from various sources, leading to either falsely elevated (positive interference) or falsely diminished (negative interference) results. These interferences can be broadly categorized as analyte-dependent or analyte-independent. In the context of HRP-based colorimetric assays, where an enzyme catalyzes the conversion of a substrate into a colored product, interferences can occur at multiple steps of the reaction cascade.

Common sources of interference include non-specific binding, which can lead to false-positive results, and background noise that can impact measurement accuracy.[1] The quality of the HRP conjugate itself has also been identified as a potential source of false-positive results in diagnostic assays.[2][3]

Potential Interferences in HRP-Based Assays

While specific interference studies for 2,4-Dihydroxyaniline hydrochloride are not extensively documented in publicly available literature, we can extrapolate potential interferents based on the known vulnerabilities of HRP-based colorimetric assays. The following table summarizes common substances that may interfere with such assays.

Interfering SubstancePotential EffectMechanism of Interference
Ascorbic Acid (Vitamin C) Negative InterferenceA strong reducing agent, ascorbic acid can interfere with peroxidase-based oxidation of the chromogen, leading to lower absorbance readings.[4][5]
Bilirubin Positive or Negative InterferenceCan cause interference in peroxidase-linked reactions. The effect can be concentration-dependent and may be chemical rather than purely spectrophotometric.[6][7][8]
Components of Urine Negative InterferenceUndiluted urine has been shown to suppress HRP activity, leading to lower signal generation.[9]
Thiol-Containing Compounds (e.g., DTT) Negative InterferenceCan reduce the oxidized chromogen or interfere with the HRP enzyme's redox cycle.
Azide Negative InterferenceA known inhibitor of HRP, it can significantly reduce or eliminate enzyme activity.
Hemoglobin Positive or Negative InterferenceCan interfere with colorimetric readings due to its own absorbance properties (spectral interference) or by acting as a pseudoperoxidase (catalytic interference).[7]
Lipemia Positive InterferenceHigh levels of lipids in a sample can cause light scattering and increase absorbance readings.[7]

Alternative Chromogenic Substrates for HRP Assays

The choice of chromogenic substrate can significantly impact the sensitivity, stability, and susceptibility to interference of an HRP-based assay. While 2,4-Dihydroxyaniline hydrochloride represents a potential substrate, several other well-characterized alternatives are commercially available.

SubstrateAbbreviationOxidized Product ColorKey Characteristics
3,3',5,5'-Tetramethylbenzidine TMBBlue (changes to yellow with acid stop solution)High sensitivity, most widely used HRP substrate.[10][11][12]
o-Phenylenediamine OPDYellow-OrangeGood sensitivity, soluble product.[10]
2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) ABTSGreenSoluble product, less sensitive than TMB and OPD.[10]
4-Chloro-1-naphthol 4-CNBlue-PurpleProduces a precipitating product, suitable for blotting applications.[11]
3,3'-Diaminobenzidine DABBrownProduces a precipitating product, widely used in immunohistochemistry.

Novel oxidative coupling-based chromogenic substrates are also being developed, which may offer enhanced sensitivity and cost-effectiveness compared to conventional options.[13]

Experimental Protocol for Interference Studies

To assess the potential for interference in an assay utilizing 2,4-Dihydroxyaniline hydrochloride or an alternative substrate, a systematic study should be conducted. The following protocol provides a general framework.

Objective: To determine if a test substance interferes with the accurate measurement of the analyte in the assay.

Materials:

  • All necessary assay reagents (buffer, HRP conjugate, 2,4-Dihydroxyaniline hydrochloride or alternative substrate, stop solution).

  • Analyte standards of known concentrations.

  • Test substance (potential interferent) at various concentrations.

  • Microplate reader or spectrophotometer.

Procedure:

  • Prepare Analyte Spikes: Prepare samples with a known, low concentration of the analyte and a sample with a known, high concentration of the analyte.

  • Prepare Interferent Stock Solutions: Prepare stock solutions of the potential interfering substance in the assay buffer at several concentrations.

  • Create Test Samples: For each analyte concentration (low and high), create a set of test samples by adding different concentrations of the interfering substance. Include a control sample with no added interferent.

  • Run the Assay: Perform the assay on all test samples according to the standard protocol.

  • Measure and Record Data: Measure the absorbance of each sample at the appropriate wavelength.

  • Calculate Recovery: For each test sample, calculate the percentage recovery of the analyte using the following formula:

    (Measured Concentration in Spiked Sample / Expected Concentration in Spiked Sample) x 100%

  • Analyze Results: A significant deviation from 100% recovery (e.g., outside of 85-115%) indicates interference.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of an interference study and the general mechanism of an HRP-based colorimetric assay.

Interference_Study_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Analyte_Low Low Analyte Spike Mix Mix Analyte Spikes with Interferent Analyte_Low->Mix Analyte_High High Analyte Spike Analyte_High->Mix Interferent Potential Interferent (Varying Concentrations) Interferent->Mix Run_Assay Perform Assay Mix->Run_Assay Measure Measure Absorbance Run_Assay->Measure Calculate Calculate % Recovery Measure->Calculate Evaluate Evaluate Interference Calculate->Evaluate

Caption: Workflow for conducting an interference study.

HRP_Assay_Mechanism HRP HRP Oxidized_Substrate Colored Product HRP->Oxidized_Substrate catalyzes H2O2 H2O2 H2O2->HRP oxidizes Substrate Chromogenic Substrate (e.g., 2,4-Dihydroxyaniline HCl) Substrate->HRP is oxidized by Detection Spectrophotometric Detection Oxidized_Substrate->Detection

Caption: Simplified mechanism of an HRP colorimetric assay.

By understanding the potential for interference and systematically evaluating alternative reagents, researchers can develop more robust and reliable assays, ensuring the integrity of their scientific findings.

References

A Researcher's Guide to the Selection and Qualification of 4-Aminobenzene-1,3-diol Hydrochloride Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount to achieving reliable and reproducible experimental outcomes. 4-Aminobenzene-1,3-diol hydrochloride is a key building block in various synthetic pathways, and selecting a dependable supplier is a critical first step.

This guide provides a framework for comparing and qualifying suppliers of this compound. As direct, third-party comparative experimental data is often not publicly available, this guide outlines the essential analytical protocols and a systematic workflow to enable users to conduct their own evaluations.

Identifying Potential Suppliers

Several chemical suppliers list this compound or its closely related analogs. Prominent vendors include:

  • AChemBlock[1]

  • Apollo Scientific[2]

  • BLD Pharm[3]

  • ChemScene (distributed via Fisher Scientific)[4]

  • Reagentia[5][6]

  • Sigma-Aldrich (Merck)[7]

  • Tokyo Chemical Industry (TCI)[8]

The initial selection can be based on factors such as availability, listed purity, and package size options. However, a comprehensive evaluation requires a deeper analytical assessment.

Framework for Supplier Comparison

A thorough comparison relies on data that must be requested directly from suppliers (e.g., Certificate of Analysis for a specific lot) and supplemented with in-house analytical testing. The following table provides a template for collating this information.

Parameter Supplier A Supplier B Supplier C Notes
Product Number [User to Fill][User to Fill][User to Fill]Unique identifier for the specific product.
CAS Number 34781-86-734781-86-734781-86-7Ensure the correct chemical is being compared.
Stated Purity (%) [e.g., >95%][e.g., >98%][e.g., >97%]As listed on the product webpage or bottle.
Purity by HPLC (%, In-House) [User to Fill][User to Fill][User to Fill]Result from in-house validation (see Protocol 1).
Identity Confirmed by ¹H NMR? Yes / NoYes / NoYes / NoResult from in-house validation (see Protocol 2).
Major Impurities (%) [User to Fill][User to Fill][User to Fill]Identify and quantify from HPLC chromatogram.
Water Content (%) [User to Fill][User to Fill][User to Fill]Result from Karl Fischer titration (see Protocol 3).
Lot-Specific CoA Provided? Yes / NoYes / NoYes / NoA detailed CoA is crucial for quality assessment.
Price (per gram) [User to Fill][User to Fill][User to Fill]Cost-effectiveness analysis.
Lead Time [User to Fill][User to Fill][User to Fill]Availability and impact on project timelines.
Quality Assessment Workflow

A systematic approach is essential when validating a new chemical supplier. The workflow below illustrates the key stages, from initial sourcing to final lot approval for use in critical experiments.

G cluster_0 Phase 1: Sourcing & Documentation cluster_1 Phase 2: Analytical Validation cluster_2 Phase 3: Decision & Approval S1 Identify Potential Suppliers S2 Request Quotes & Certificates of Analysis (CoA) S1->S2 S3 Review Documentation (Purity, Specs, Impurities) S2->S3 A1 Order Samples for Evaluation S3->A1 Proceed if Docs Acceptable A2 Perform Identity Test (¹H NMR) A3 Perform Purity Assay & Impurity Profile (HPLC) A2->A3 A4 Analyze Water Content (Karl Fischer) A3->A4 D1 Compare Analytical Data Against CoA & Specs A4->D1 Collate Data D3 Decision Gate D1->D3 D2 Assess Performance (Price, Lead Time, Support) D2->D3 Approved Supplier Approved (Qualify Lot) D3->Approved Meets All Requirements Rejected Supplier Rejected (Document Findings) D3->Rejected Fails to Meet Requirements

Caption: Workflow for qualifying a new chemical supplier.

Experimental Protocols

The following protocols are foundational for the in-house validation of this compound. These methods are adapted from established procedures for structurally similar compounds like 4-aminophenol.[9][10][11]

Protocol 1: Purity Determination and Impurity Profiling by HPLC

This method quantifies the purity of the compound and identifies any potential impurities.

  • Instrumentation: A High-Performance Liquid Chromatograph (HPLC) system equipped with a Diode Array Detector (DAD) or UV detector.

  • Column: Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) or equivalent.[9][11]

  • Mobile Phase:

    • Solution A: Phosphate buffer (pH 6.3).[11]

    • Solution B: Acetonitrile (ACN).

  • Gradient Elution:

    • 0-12 min: 10% B

    • 12-38 min: Ramp from 10% to 30% B

    • 38-58 min: 30% B

    • 58-60 min: Ramp from 30% to 10% B

    • 60-65 min: 10% B[11]

  • Flow Rate: 1.0 mL/min.[9][10]

  • Column Temperature: 25-40 °C.[9][10]

  • Detection Wavelength: 225 nm for impurities and 275 nm for the main compound are good starting points.[10][12]

  • Injection Volume: 10 µL.[11]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of the mobile phase) to make a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Inject a solvent blank to establish a baseline.

    • Inject the prepared sample solution.

    • Integrate all peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

This protocol confirms that the chemical structure of the supplied material is correct.

  • Instrumentation: A 400 MHz or 500 MHz Nuclear Magnetic Resonance (NMR) spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for amine hydrochlorides due to its high polarity.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • Procedure:

    • Acquire a one-dimensional proton (¹H) NMR spectrum.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Reference the spectrum using the residual solvent peak (e.g., DMSO at ~2.50 ppm).[13]

    • Integrate the peaks to determine the relative number of protons.

  • Data Interpretation: Compare the obtained chemical shifts, splitting patterns (multiplicity), and integration values with the expected structure of this compound. The aromatic protons and the amine/hydroxyl protons should be identifiable and consistent with the molecular structure.

Protocol 3: Moisture Content Analysis (Karl Fischer Titration)

This experiment determines the water content of the solid reagent, which is crucial for accurate weighing and stoichiometry in subsequent reactions.

  • Instrumentation: A volumetric or coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (e.g., Hydranal™-Composite 5) and an appropriate solvent (e.g., anhydrous methanol).

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

    • Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel.

    • Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

    • The instrument will calculate the water content, typically expressed as a weight percentage (w/w %).

  • Analysis: A low water content is generally desirable. This value should be recorded and used to calculate the "dry" weight of the compound for reactions requiring high precision.

References

Safety Operating Guide

Proper Disposal of 4-Aminobenzene-1,3-diol hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-Aminobenzene-1,3-diol hydrochloride as a hazardous chemical waste. Disposal must comply with all applicable local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedures to maintain a safe and compliant laboratory environment.

Hazard Profile

This compound is a chemical that presents several health and environmental hazards. Understanding these hazards is the first step in safe handling and disposal.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[1]
Acute Toxicity (Dermal) Harmful in contact with skin.[1]
Acute Toxicity (Inhalation) Harmful if inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.[1]
Aquatic Hazard Very toxic to aquatic life.[3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final removal by a licensed waste management contractor.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical waste, ensure you are wearing appropriate PPE.

  • Required PPE:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A lab coat.

    • In cases of potential dust or aerosol generation, a NIOSH-approved respirator is necessary.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Collect waste in a designated, properly labeled hazardous waste container. The container must be:

    • Chemically compatible with the hydrochloride salt.

    • Leak-proof with a secure, tight-fitting lid.

    • In good condition, free from damage or leaks.

3. Labeling of Waste Containers:

  • Proper labeling is critical for safety and regulatory compliance.

  • The label must clearly state:

    • The words "Hazardous Waste ".[4]

    • The full chemical name: "This compound ".

    • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard"). Hazard pictograms can also be used.[4]

    • The accumulation start date (the date the first drop of waste was added to the container).

    • The name of the principal investigator or laboratory contact.

4. Storage of Chemical Waste:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • The SAA should be:

    • At or near the point of generation.

    • Under the control of laboratory personnel.

    • Away from heat sources, direct sunlight, and incompatible materials.[5]

    • In a well-ventilated area.

  • Ensure the container is kept closed except when adding waste.

5. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

  • Do not attempt to transport hazardous waste off-site yourself.[4]

  • Waste must be removed from the laboratory by a licensed hazardous waste transporter for disposal at a licensed facility.[5][6]

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate the immediate area if the spill is large or if there is a risk of inhalation.

  • Alert your colleagues and the laboratory supervisor.

  • Contain the spill using a chemical spill kit with appropriate absorbent materials. Avoid generating dust.

  • Clean up the spill wearing appropriate PPE.

  • Collect the contaminated absorbent material and any contaminated items in a designated hazardous waste container and label it appropriately.

  • Decontaminate the area after the spill has been cleaned up.

  • Report the spill to your institution's EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible & Leak-Proof Waste Container ppe->container segregate Segregate as Hazardous Waste container->segregate labeling Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) segregate->labeling storage Store in Designated Satellite Accumulation Area labeling->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs transport Licensed Contractor Transports Waste contact_ehs->transport end Dispose at Approved Hazardous Waste Facility transport->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Aminobenzene-1,3-diol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Aminobenzene-1,3-diol hydrochloride

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

Chemical Identifier:

NameThis compound
Synonyms 4-Aminoresorcinol hydrochloride, 2,4-Dihydroxyaniline hydrochloride
CAS Number 34781-86-7[1]
Molecular Formula C6H8ClNO2[1]
Molecular Weight 161.59 g/mol [1]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] Appropriate PPE is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Inspect gloves before use.[2]To prevent skin contact and irritation.[2]
Eye and Face Protection Goggles (European standard - EN 166) or ANSI-approved safety glasses.[2] A face shield may be necessary for splash hazards.To protect eyes from dust particles and splashes, preventing serious irritation.[2]
Skin and Body Protection Long-sleeved laboratory coat, full-length pants, and closed-toe shoes.[2]To prevent accidental skin exposure.[2]
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.[2]To avoid inhalation of dust, which can cause respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures is required to ensure safe handling of this compound.

Preparation
  • Ventilation: Ensure a certified chemical fume hood is operational before beginning any work.

  • PPE Inspection: Gather all necessary PPE as specified in Table 1 and inspect for any damage.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.

  • Material Handling: Use the smallest practical quantities for the experiment to minimize waste and potential exposure. Keep containers tightly closed when not in use.

Handling
  • Work Area: Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Dust: Handle the compound carefully to avoid the formation of dust and aerosols.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

Post-Handling
  • Decontamination: Decontaminate the work area thoroughly after use.

  • PPE Removal: Properly remove and dispose of contaminated PPE.

  • Storage: Store this compound in a dry, cool, and well-ventilated place in a tightly closed container.[2]

Emergency and Disposal Plans

First Aid Measures

Immediate response is critical in case of accidental exposure.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash off with plenty of water for at least 15 minutes.[2] If skin irritation persists, seek medical attention.[2]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult, give artificial respiration.[2][4] Get medical attention if symptoms occur.[2]
Ingestion Clean mouth with water and drink plenty of water afterwards.[2] Get medical attention if symptoms occur.[2]
Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination.

Spill Response:

  • Evacuate: Evacuate the area and ensure adequate ventilation.

  • Containment: For small spills, sweep up the material and shovel it into a suitable, labeled container for disposal.[2] Avoid generating dust.

  • Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) office for assistance.

Waste Disposal:

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Classification: This waste is classified as hazardous.[2]

  • Disposal: Dispose of the hazardous waste through your institution's EHS office in accordance with local, regional, and national regulations.[2] Do not dispose of it down the drain or in regular trash.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Verify Fume Hood Operation B Inspect and Don Appropriate PPE A->B C Confirm Emergency Equipment Access B->C D Work Inside Fume Hood C->D Proceed to Handling E Handle Carefully to Avoid Dust D->E F Decontaminate Work Area E->F Complete Handling G Properly Remove and Dispose of PPE F->G H Store Chemical in Designated Area G->H I Collect Waste in Labeled Container H->I Prepare for Disposal J Dispose via EHS Office I->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.